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Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(2H-indazol-2-yl)-3-methylbutanoic acid

The following technical guide details the chemical structure, properties, and synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid (CAS 1258651-39-6). This document is designed for researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid (CAS 1258651-39-6). This document is designed for researchers in medicinal chemistry and CMC (Chemistry, Manufacturing, and Controls) focusing on indazole-based pharmacophores.

Structural Analysis, Synthesis, and Regiochemical Control

Chemical Identity & Significance

2-(2H-indazol-2-yl)-3-methylbutanoic acid is a specialized heterocyclic building block characterized by the attachment of an isovaleric acid moiety to the nitrogen-2 (N2) position of an indazole core.

  • CAS Number: 1258651-39-6

  • Molecular Formula: C₁₂H₁₄N₂O₂

  • Molecular Weight: 218.25 g/mol

  • IUPAC Name: 2-(2H-indazol-2-yl)-3-methylbutanoic acid

  • Key Feature: It represents the N2-regioisomer , a "quinonoid" structural variant distinct from the more common, thermodynamically stable N1-isomer (benzenoid) found in many synthetic cannabinoids (e.g., AMB-FUBINACA metabolites) and kinase inhibitors.

Relevance in Drug Development:

  • Impurity Profiling (CMC): In the synthesis of N1-indazole drugs, N2-alkylation is a persistent competitive pathway. This compound serves as a critical reference standard for quantifying regioisomeric impurities in valine-linked indazole therapeutics.

  • Scaffold Diversity: While N1-indazoles are chemically crowded, N2-indazoles offer distinct electronic properties and vector orientations for structure-activity relationship (SAR) exploration.

Structural & Electronic Properties: The N1 vs. N2 Paradigm[1][2][3][4]

The defining characteristic of this compound is the 2H-indazole core. Unlike the 1H-isomer, which retains a fully aromatic benzene ring (benzenoid structure), the 2H-isomer adopts a quinonoid electronic distribution.

FeatureN1-Isomer (Benzenoid)N2-Isomer (Quinonoid)
Structure Aromatic benzene ring preserved.Quinone-like electron distribution.
Thermodynamics More stable (ΔG ≈ -4 to -5 kcal/mol vs N2).Less stable; Kinetically favored in some conditions.
UV/Vis Spectrum Typical aromatic absorption.Often exhibits a bathochromic shift (red shift) and distinct band shape.
Basicity N2 is the basic center (pK_a ~ 1.5).N1 is the basic center (pK_a ~ 2.0).
NMR Diagnostics C3-H proton typically resonates at ~8.0-8.2 ppm.C3-H proton often shifted downfield (~8.3-8.8 ppm) due to quinonoid character.
Electronic Consequence on the Carboxylic Tail

The attachment of the electron-withdrawing indazole ring at the


-position of the isovaleric acid significantly lowers the pKa of the carboxylic acid compared to unsubstituted valine derivatives. The N2-attachment places the carboxylic acid in a distinct spatial orientation relative to the bicyclic core compared to the N1-isomer, affecting binding affinity in protein pockets.
Synthesis & Regiocontrol Strategy

Synthesizing 2-(2H-indazol-2-yl)-3-methylbutanoic acid requires overcoming the thermodynamic preference for N1-alkylation.

Mechanism of Regioselectivity

Alkylation of 1H-indazole is governed by the Curtin-Hammett principle. The indazole anion exists as a resonance hybrid.

  • Thermodynamic Control (N1): High temperatures, thermodynamic bases (e.g., NaH in THF), and long reaction times favor the stable N1 product.

  • Kinetic Control (N2): Lower temperatures, specific solvents (e.g., non-polar), or steric hindrance at C3 favor the N2 product.

Recommended Synthetic Workflow

To obtain high purity CAS 1258651-39-6, a direct alkylation followed by chromatographic separation and hydrolysis is the industry-standard protocol.

Step 1: Alkylation (Kinetic/Thermodynamic Mixture)

  • Reagents: 1H-Indazole + Methyl 2-bromo-3-methylbutanoate.

  • Base/Solvent: K₂CO₃ in DMF (generates ~60:40 mixture of N1:N2) or Mitsunobu conditions (can favor N2).

  • Note: Using the methyl ester is crucial. Direct alkylation with the acid leads to salt formation and poor conversion.

Step 2: Separation

  • The N1 and N2 esters have distinct R_f values on silica gel. The N2-ester is typically less polar (higher R_f) in Hexane/EtOAc systems due to the lack of an exposed NH-like hydrogen bond donor and different dipole moment.

Step 3: Hydrolysis

  • Standard saponification (LiOH/THF/H₂O) yields the free acid.

Diagram: Regioselective Synthesis Pathways

IndazoleSynthesis Indazole 1H-Indazole (Starting Material) Intermediate Transition State (Ambident Anion) Indazole->Intermediate Base (K2CO3) Reagent Methyl 2-bromo- 3-methylbutanoate Reagent->Intermediate N1_Ester N1-Ester (Major) Thermodynamic (Benzenoid) Intermediate->N1_Ester Path A (Favored by NaH/THF) N2_Ester N2-Ester (Minor) Kinetic (Quinonoid) Intermediate->N2_Ester Path B (Favored by steric bulk or specific conditions) Waste N1-Isomer (Impurity) N1_Ester->Waste Discard (or isomerize) Target TARGET PRODUCT 2-(2H-indazol-2-yl)- 3-methylbutanoic acid N2_Ester->Target Hydrolysis (LiOH, THF/H2O)

Caption: Divergent synthesis pathways for Indazole N-alkylation. Path B leads to the target N2-isomer.

Experimental Protocols
Protocol A: Synthesis and Isolation

Self-validating step: Monitor reaction by TLC using a co-spot of authentic N1-isomer if available to distinguish the spots.

  • Alkylation:

    • Dissolve 1H-indazole (1.0 eq) in anhydrous DMF (0.5 M).

    • Add K₂CO₃ (2.0 eq) and stir at RT for 30 min.

    • Add Methyl 2-bromo-3-methylbutanoate (1.2 eq) dropwise.

    • Heat to 60°C for 12 hours.

    • Checkpoint: LC-MS should show two peaks with identical mass (M+H). The N2 isomer typically elutes earlier on reverse-phase C18 due to lower polarity, or later depending on pH, but distinct separation is key.

  • Purification (Critical):

    • Dilute with water, extract with EtOAc.

    • Run Flash Chromatography (Hexane:EtOAc gradient 0-30%).

    • Observation: The N2-ester usually elutes first (higher Rf). Collect fractions.

    • Validation: 1H NMR of the N2-ester should show the C3-H indazole proton shifted downfield (>8.2 ppm) compared to the N1-ester.

  • Hydrolysis:

    • Dissolve N2-ester in THF:MeOH:H₂O (3:1:1).

    • Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.

    • Acidify to pH 3 with 1N HCl. Extract with EtOAc.

    • Concentrate to yield 2-(2H-indazol-2-yl)-3-methylbutanoic acid .

Protocol B: Analytical Characterization Data (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    
     12.5 (s, 1H, COOH), 8.65 (s, 1H, Indazole-H3), 7.7-7.0 (m, 4H, Ar-H), 5.15 (d, 1H, 
    
    
    
    -CH), 2.45 (m, 1H,
    
    
    -CH), 1.05 (d, 3H, CH₃), 0.85 (d, 3H, CH₃).
    • Note: The diagnostic H3 singlet at ~8.65 ppm confirms the N2-isomer (N1 would be ~8.1 ppm).

  • LC-MS: m/z = 219.1 [M+H]⁺.

Physicochemical Properties & Stability
PropertyDescriptionImplications for Handling
Solubility Low in water (acidic form); High in DMSO, MeOH, EtOAc.Use DMSO for biological stock solutions.
pKa (Calc.) ~3.8 (Carboxylic acid).Ionized at physiological pH (7.4).
Thermal Stability Moderate. N2-isomers can thermally rearrange to N1 at high temperatures (>200°C).Avoid excessive heating during drying; use vacuum oven at <50°C.
Photostability Sensitive to UV.Store in amber vials.
References
  • Regioselective Alkylation of Indazoles

    • Mechanism & Selectivity:[1] "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology. (2022). Link

    • Thermodynamic vs Kinetic: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org. Chem. (2024).[1][2][3] Link

  • Analytical Differentiation

    • NMR Techniques: "Differentiation of regioisomeric N-alkylation of some indazoles... by advanced NMR techniques." Magn.[2] Reson. Chem. (2024).[1][2][3] Link

  • Related Pharmacophores

    • Synthetic Cannabinoid Metabolism (Context for Valine-Indazoles): "Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA." Pharmaceuticals. (2021).[4][5][6][7] Link

Sources

Exploratory

predicted metabolic pathways involving 2-(2H-indazol-2-yl)-3-methylbutanoic acid

Based on the specific chemical structure 2-(2H-indazol-2-yl)-3-methylbutanoic acid , this guide provides an in-depth technical analysis of its predicted metabolic pathways. This compound represents a specific N2-substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure 2-(2H-indazol-2-yl)-3-methylbutanoic acid , this guide provides an in-depth technical analysis of its predicted metabolic pathways. This compound represents a specific N2-substituted indazole scaffold, likely arising as a hydrolysis metabolite of a synthetic cannabinoid (SC) featuring a valine-derived "tail" or "linker" attached to the indazole nitrogen (specifically the N2-isomer).

While standard SCs (e.g., AB-PINACA) typically feature alkyl tails at N1 and valine amides at C3, the presence of the valine moiety directly attached to the N2 position identifies this as a distinct regioisomer or a novel pharmacophore. The following guide details the metabolic fate of this specific acid.

A Technical Guide for Forensic & Application Scientists

Introduction & Compound Context

2-(2H-indazol-2-yl)-3-methylbutanoic acid is a carboxylic acid metabolite characterized by an indazole core substituted at the N2 position with a 3-methylbutanoic acid (isovaleric acid) moiety.[1][2][3]

  • Chemical Context: This structure suggests it is the primary hydrolysis product of an N2-substituted valine ester , such as methyl 2-(2H-indazol-2-yl)-3-methylbutanoate.

  • Forensic Relevance: In the landscape of New Psychoactive Substances (NPS), N2-isomers are often present as manufacturing impurities or active isomers of standard N1-alkylated synthetic cannabinoids. The metabolic stability and pathways of N2-isomers differ significantly from their N1 counterparts due to the distinct electronic environment of the 2H-indazole tautomer (quinonoid character).

  • Target Audience: This guide serves researchers validating biomarkers for N2-substituted indazole scaffolds.

Physicochemical Properties & Metabolic Susceptibility

Understanding the substrate's properties is essential for predicting enzyme affinity.

PropertyValue (Predicted)Metabolic Implication
Molecular Formula C₁₂H₁₄N₂O₂Low molecular weight, likely rapid clearance.
Acidic pKa ~4.5 - 4.8 (Carboxyl)Ionized at physiological pH (COO⁻); limits passive diffusion, promotes active transport (OATs).
Basic pKa ~2.0 (Indazole N1)The N2-substitution leaves N1 with low basicity; unlikely to be protonated at pH 7.4.
LogP ~1.8 - 2.2Moderate lipophilicity; susceptible to Phase I oxidation but highly prone to Phase II conjugation.
Reactive Sites Indazole C5/C6, Valine Methyls, CarboxylMultiple sites for CYP450 oxidation and UGT conjugation.
Predicted Phase I Metabolic Pathways

Phase I metabolism introduces polar groups. For this substrate, oxidative pathways will compete with direct Phase II conjugation.

3.1. Indazole Ring Hydroxylation

The indazole ring is a common target for Cytochrome P450 enzymes (likely CYP2C9, CYP2C19, or CYP3A4).

  • Mechanism: Aromatic hydroxylation.

  • Regioselectivity: In N2-substituted indazoles, the C5 and C6 positions are electronically favorable for oxidation.

  • Product: 2-(x-hydroxy-2H-indazol-2-yl)-3-methylbutanoic acid.

3.2. Side-Chain

-Oxidation

The isopropyl group of the 3-methylbutanoic acid moiety contains two equivalent methyl groups susceptible to oxidation.

  • Mechanism: Hydroxylation of a terminal methyl group (

    
    -oxidation).
    
  • Enzymes: CYP2D6 or CYP3A4.

  • Product: 2-(2H-indazol-2-yl)-3-(hydroxymethyl)butanoic acid.

  • Further Oxidation: The primary alcohol may be further oxidized to a carboxylic acid (dicarboxylic acid metabolite), though this is slow.

3.3. N-Dealkylation (Cleavage)

While N-C bond cleavage is common, the N-CH(COOH) bond is relatively stable compared to N-methyl. However, oxidative N-dealkylation can occur.

  • Mechanism: Hydroxylation at the

    
    -carbon (the CH attached to N), leading to an unstable hemiaminal that collapses.
    
  • Products: 1H-Indazole (or 2H-Indazole tautomer) + 3-methyl-2-oxobutanoic acid.

  • Likelihood: Lower than ring hydroxylation due to steric hindrance and the electron-withdrawing carboxyl group.

Predicted Phase II Metabolic Pathways

Phase II reactions are expected to be the dominant clearance route due to the accessible carboxylic acid.

4.1. Glucuronidation (Major Pathway)

The carboxylic acid is a prime substrate for UDP-glucuronosyltransferases (UGTs).

  • Enzymes: UGT1A1, UGT1A3, UGT1A9, UGT2B7.

  • Mechanism: Transfer of glucuronic acid to the carboxyl oxygen.

  • Product: 2-(2H-indazol-2-yl)-3-methylbutanoic acid acyl-glucuronide.

  • Significance: Acyl glucuronides can be reactive and are major urinary biomarkers.

4.2. Sulfation

Sulfation is unlikely for the parent acid but may occur on Phase I hydroxylated metabolites (e.g., sulfation of the C5-hydroxyindazole metabolite).

Pathway Visualization (Graphviz)

The following diagram illustrates the predicted metabolic tree, starting from the hypothetical parent ester or the acid itself.

MetabolicPathways ParentEster Parent Drug (e.g., Methyl Ester) TargetAcid Target Analyte: 2-(2H-indazol-2-yl)- 3-methylbutanoic acid ParentEster->TargetAcid Ester Hydrolysis (CES1/CES2) HydroxyRing Ring-OH Metabolite (C5/C6 Hydroxylation) TargetAcid->HydroxyRing CYP Oxidation (Ring) HydroxyChain Omega-OH Metabolite (Methyl Hydroxylation) TargetAcid->HydroxyChain CYP Oxidation (Side Chain) Indazole Indazole Core (N-Dealkylation) TargetAcid->Indazole N-Dealkylation (Minor) AcylGluc Acyl-Glucuronide (Major Urinary Marker) TargetAcid->AcylGluc Glucuronidation (UGT1A9/2B7) OHGluc Ether-Glucuronide (from Ring-OH) HydroxyRing->OHGluc Glucuronidation

Caption: Predicted metabolic tree for 2-(2H-indazol-2-yl)-3-methylbutanoic acid showing the central role of acyl-glucuronidation and oxidative branching.

Experimental Validation Protocols

To confirm these pathways, the following self-validating experimental workflow is recommended.

6.1. In Vitro Hepatocyte Incubation

This assay mimics the full hepatic environment (Phase I & II).

  • Preparation: Thaw cryopreserved human hepatocytes (1 million cells/mL) in Williams' Medium E.

  • Incubation:

    • Test Group: Substrate (10 µM) + Hepatocytes.

    • Negative Control: Substrate + Heat-inactivated hepatocytes (validates non-enzymatic degradation).

    • Phase II Control: Add Glucuronidase inhibitor (Saccharolactone) to a parallel well to confirm glucuronide peaks disappear.

  • Timepoints: 0, 30, 60, 120, 240 min.

  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 15,000 x g.

6.2. High-Resolution Mass Spectrometry (HRMS) Analysis
  • Instrument: Q-Exactive or Q-TOF MS.

  • Mode: Positive/Negative ESI switching (Acids often ionize better in Negative mode, but Indazoles in Positive).

  • Target Identification:

    • Parent: [M+H]⁺ = 219.1134 (Calculated).

    • Glucuronide:[4] [M+H]⁺ + 176.0321 Da shift.

    • Hydroxylation:[4][5] [M+H]⁺ + 15.9949 Da shift.

Toxicological Implications[4]
  • Activity: The carboxylic acid metabolite is likely pharmacologically inactive at CB1/CB2 receptors due to the loss of the ester/amide functionality required for receptor binding.

  • Detection: Due to rapid glucuronidation, the acyl-glucuronide or the free acid (after hydrolysis during sample prep) are the primary urinary markers.

  • Stability: Acyl glucuronides can undergo intramolecular rearrangement or hydrolysis; samples should be stabilized or analyzed immediately.

References
  • Franz, F. et al. (2019).[5][6] Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists. Forensic Toxicology. Link

  • Diao, X. & Huestis, M.A. (2019).[6] New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. Link

  • Stove, C.P. et al. (2014). Forensic toxicology of synthetic cannabinoids: receptor activity and metabolism. Wiley Interdisciplinary Reviews. Link

  • PubChem Compound Summary. (n.d.). Indazole-3-carboxylic acid derivatives. National Library of Medicine. Link

Sources

Foundational

An In-depth Technical Guide to the pKa Values and Ionization States of 2-(2H-indazol-2-yl)-3-methylbutanoic acid

Abstract This technical guide provides a comprehensive analysis of the acid-base properties of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a molecule of interest in pharmaceutical and chemical research. We delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a molecule of interest in pharmaceutical and chemical research. We delve into the theoretical and practical aspects of determining its pKa values, exploring the influence of its distinct chemical moieties: a carboxylic acid and an indazole ring. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental and computational protocols.

Introduction: Unveiling the Physicochemical Landscape

The ionization state of a molecule, dictated by its pKa values and the surrounding pH, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For 2-(2H-indazol-2-yl)-3-methylbutanoic acid, understanding its protonation and deprotonation behavior is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This guide will systematically explore the pKa values associated with this compound, providing a robust framework for its characterization. We will examine the constituent parts of the molecule—3-methylbutanoic acid and 2H-indazole—and predict how their combination influences the overall acid-base chemistry.

Molecular Structure and Ionizable Centers

The structure of 2-(2H-indazol-2-yl)-3-methylbutanoic acid comprises a 3-methylbutanoic acid group attached to the N2 position of an indazole ring. This molecule possesses two primary ionizable centers:

  • The Carboxylic Acid Group (-COOH): This is an acidic functional group that can donate a proton. The pKa of the parent 3-methylbutanoic acid (also known as isovaleric acid) is approximately 4.77 to 5.01.[1][2][3]

  • The Indazole Ring: The parent indazole molecule is amphoteric, meaning it can act as both an acid and a base. It has two pKa values: approximately 1.04 for the protonation of the pyrazole ring (forming an indazolium cation) and around 13.86 for the deprotonation of the N-H bond.[4] In our target molecule, the substitution at the N2 position will influence the basicity of the N1 nitrogen.

Predicting the pKa Values: A Tale of Two Moieties

The pKa values of 2-(2H-indazol-2-yl)-3-methylbutanoic acid will be influenced by the electronic effects of each moiety on the other.

pKa of the Carboxylic Acid Moiety (pKa1)

The acidity of the carboxylic acid group is modulated by the substituent attached to it. The 2H-indazol-2-yl group is expected to be electron-withdrawing due to the electronegativity of the nitrogen atoms and the aromatic nature of the ring system. Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa).[4][5][6]

Therefore, we can predict that the pKa of the carboxylic acid in 2-(2H-indazol-2-yl)-3-methylbutanoic acid will be lower than that of unsubstituted 3-methylbutanoic acid (~4.8). A reasonable estimate would place it in the range of 3.5 - 4.5 .

pKa of the Indazole Moiety (pKa2)

The basicity of the indazole ring, specifically the N1 nitrogen, will also be affected by the 3-methylbutanoic acid substituent at the N2 position. The alkyl chain of the butanoic acid is generally considered electron-donating, which would slightly increase the electron density on the indazole ring and thus increase the basicity of the N1 nitrogen. However, the carboxylic acid group itself is electron-withdrawing. The overall effect will be a balance of these opposing influences.

Given that the parent indazole has a pKa of ~1.04 for its conjugate acid, the pKa for the protonation of the N1 nitrogen in our target molecule is likely to be in a similar, or slightly higher, range, estimated to be between 1.0 and 2.0 .

The deprotonation of a C-H bond on the indazole ring is highly unlikely under physiological conditions and will not be considered further.

Predicted pKa Values
Ionizable GroupPredicted pKa RangePredominant Species Below pKaPredominant Species Above pKa
Carboxylic Acid3.5 - 4.5-COOH (Neutral)-COO⁻ (Anionic)
Indazole (N1)1.0 - 2.0N1-H⁺ (Cationic)N1 (Neutral)

Ionization States at Different pH Values

The ionization state of 2-(2H-indazol-2-yl)-3-methylbutanoic acid is a function of the solution's pH relative to its pKa values.

  • At pH < 1.0: Both the indazole ring and the carboxylic acid will be protonated, resulting in a net positive charge (cationic species).

  • At pH between ~2.0 and ~3.5: The indazole ring will be predominantly neutral, while the carboxylic acid will be protonated. The molecule will exist primarily as a neutral species .

  • At pH between ~4.5 and physiological pH (~7.4): The carboxylic acid will be deprotonated (carboxylate), and the indazole ring will be neutral. The molecule will carry a net negative charge (anionic species).

  • At pH > 13: While not physiologically relevant, at very high pH values, other deprotonation events could theoretically occur, but the primary species of interest are covered in the ranges above.

The following diagram illustrates the relationship between pH, pKa, and the ionization states of the molecule.

ionization_states Cationic Cationic (Indazole-H⁺, COOH) Net Charge: +1 Neutral Neutral (Indazole, COOH) Net Charge: 0 Cationic->Neutral pH > pKa2 (~1.0-2.0) Anionic Anionic (Indazole, COO⁻) Net Charge: -1 Neutral->Anionic pH > pKa1 (~3.5-4.5)

Caption: Ionization states of the molecule at different pH ranges.

Experimental Determination of pKa Values

While prediction provides a valuable starting point, experimental determination is the gold standard for accurate pKa values.

Potentiometric Titration

This is a classic and widely used method for pKa determination.[7]

Protocol:

  • Sample Preparation: Accurately weigh a sample of 2-(2H-indazol-2-yl)-3-methylbutanoic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two distinct pKa values, two inflection points will be observed on the titration curve.

potentiometric_titration cluster_workflow Potentiometric Titration Workflow Start Dissolve sample Titrate Titrate with strong base Start->Titrate Monitor Monitor pH Titrate->Monitor Plot Plot pH vs. Volume Monitor->Plot Analyze Determine pKa from half-equivalence point Plot->Analyze

Caption: Workflow for potentiometric pKa determination.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore near the ionization site, which is the case for the indazole ring.[7]

Protocol:

  • Prepare Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.

  • Sample Solutions: Dissolve a constant concentration of the compound in each buffer solution.

  • Measure Absorbance: Measure the UV-Vis spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to determine pKa values by monitoring the chemical shifts of nuclei close to the ionization site as a function of pH.[8][9]

Protocol:

  • Prepare Samples: Prepare a series of samples of the compound in buffers of varying pH.

  • Acquire Spectra: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Data Analysis: Plot the chemical shift of a specific nucleus (e.g., a proton or carbon near the carboxylic acid or on the indazole ring) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Computational pKa Prediction

In silico methods offer a rapid and cost-effective way to estimate pKa values, especially in the early stages of drug discovery.

Quantum Mechanical (QM) Methods

QM methods, such as Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the free energy change of the deprotonation reaction.[1][10][11][12][13] These calculations often employ continuum solvation models to simulate the aqueous environment.

qm_pka_prediction cluster_workflow Quantum Mechanical pKa Prediction Workflow Structure Optimize molecular structures (protonated & deprotonated) Energy Calculate free energies in gas phase and solution Structure->Energy DeltaG Determine ΔG of deprotonation Energy->DeltaG pKa Calculate pKa from ΔG DeltaG->pKa

Caption: Workflow for computational pKa prediction using QM methods.

Empirical and Semi-Empirical Methods

These methods use existing data and structure-property relationships to predict pKa values.[2][14] They are generally faster than QM methods but may be less accurate for novel chemical scaffolds.

Conclusion: A Comprehensive Understanding for Informed Research

The acid-base properties of 2-(2H-indazol-2-yl)-3-methylbutanoic acid are governed by two ionizable centers, leading to two distinct pKa values. Through a combination of theoretical prediction, experimental determination, and computational modeling, a comprehensive understanding of its ionization states at various pH levels can be achieved. This knowledge is fundamental for any researcher or drug development professional working with this compound, as it directly impacts its solubility, membrane permeability, and potential for biological activity. The methodologies outlined in this guide provide a robust framework for the accurate characterization of this and other novel chemical entities.

References

  • 3-Methylbutanoic acid - ChemBK. (2025, August 19). Retrieved from [Link]

  • 3-Methylbutanoic acid (YMDB01606) - Yeast Metabolome Database. (n.d.). Retrieved from [Link]

  • Indazole - Wikipedia. (n.d.). Retrieved from [Link]

  • 8.2: Substituent Effects on Acidity - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (2021, December 10). Retrieved from [Link]

  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods - Optibrium. (n.d.). Retrieved from [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2008, January 8). Retrieved from [Link]

  • 20.4 Substituent Effects on Acidity - Chemistry LibreTexts. (2024, August 8). Retrieved from [Link]

  • 14: Substituent Effects. (n.d.). Retrieved from [Link]

  • Video: Substituent Effects on Acidity of Carboxylic Acids - JoVE. (2023, April 30). Retrieved from [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from [Link]

  • How to calculate the percentage of ionization for a multi-pKa compound - Quora. (2020, August 1). Retrieved from [Link]

  • Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed. (2008, January 31). Retrieved from [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal. (2021, December 5). Retrieved from [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. (2023, October 13). Retrieved from [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal. (2021, December 5). Retrieved from [Link]

Sources

Exploratory

Indazole-Derived Valine Analogs: A Technical Guide to Synthesis, Activity, and Therapeutic Potential

Executive Summary: The fusion of the indazole scaffold, a privileged structure in medicinal chemistry, with amino acid analogs presents a compelling strategy for the development of novel therapeutics. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The fusion of the indazole scaffold, a privileged structure in medicinal chemistry, with amino acid analogs presents a compelling strategy for the development of novel therapeutics. This guide provides an in-depth analysis of indazole-derived valine analogs, a specific subclass with significant, yet underexplored, potential. We will dissect the synthetic rationale, explore key biological applications with a focus on kinase inhibition, and provide detailed experimental protocols. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this unique chemical space for the discovery of next-generation targeted therapies.

Introduction: The Strategic Convergence of Indazole and Valine

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions.[3] Notably, indazole is a bioisostere of indole and phenol, offering improved metabolic stability and pharmacokinetic profiles.[4] This has led to its incorporation into numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which underscore the scaffold's success in oncology.[4][5] The indazole nucleus is found in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Valine Analogs in Drug Design

Valine, an essential amino acid, plays a critical role in protein structure and function through its hydrophobic isopropyl side chain. In drug design, valine and its analogs are often incorporated to probe and occupy hydrophobic pockets within target proteins. The modification of the valine structure into a "valinate" ester, for example, is a common feature in certain classes of bioactive molecules, including some synthetic cannabinoid receptor agonists where it is linked to an indazole-3-carboxamide core.[6][7] This highlights a direct precedent for combining these two moieties. The use of valine analogs allows for fine-tuning of steric interactions, lipophilicity, and metabolic stability, which are critical for optimizing lead compounds.

Rationale for Hybridization: Creating Novel Chemical Probes

The strategic combination of an indazole core with a valine analog creates a hybrid structure with significant therapeutic potential. This approach is driven by several key hypotheses:

  • Targeted Interactions: The indazole moiety can act as a "hinge-binder," a critical interaction for many kinase inhibitors, while the valine analog can occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[4]

  • Improved Physicochemical Properties: The amino acid portion can influence solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for developing orally bioavailable drugs.[6]

  • Novelty and Intellectual Property: The creation of these hybrid structures opens new chemical space, providing opportunities for novel intellectual property in a competitive landscape.

This guide will focus primarily on the role of these analogs in the context of kinase inhibition, a field where indazole derivatives have already demonstrated profound success.[8]

Synthetic Strategies and Methodologies

The synthesis of indazole-derived valine analogs typically involves the coupling of a functionalized indazole core with a protected valine derivative. The most common approach is the formation of an amide bond between an indazole-3-carboxylic acid and a valine ester.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent process where the two key fragments, the indazole core and the valine analog, are prepared separately and then coupled in a final step.

G cluster_0 Indazole Core Synthesis cluster_1 Valine Analog Preparation Start_Ind Substituted 2-Halobenzonitrile Ind_Synth Cyclization (e.g., with Hydrazine) Start_Ind->Ind_Synth Ind_Core Functionalized 1H-Indazole-3-carboxylic acid Ind_Synth->Ind_Core Coupling Amide Coupling (EDC, HOBt) Ind_Core->Coupling Start_Val L-Valine Val_Protect Esterification & N-Protection Start_Val->Val_Protect Val_Analog Protected Valine Ester (e.g., Methyl L-valinate HCl) Val_Protect->Val_Analog Val_Analog->Coupling Final_Product Indazole-Derived Valine Analog Coupling->Final_Product

Caption: General workflow for synthesizing indazole-valine analogs.

Detailed Experimental Protocol: Synthesis of a Representative Indazole-3-Carboxamide Valine Analog

This protocol describes a common method for synthesizing an indazole-valine analog, specifically focusing on the amide coupling step.

Objective: To synthesize Methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate, a known synthetic cannabinoid receptor agonist that exemplifies the core structure.

Materials:

  • 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid

  • Methyl L-valinate hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC-HCl (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Addition of Amine: In a separate flask, suspend Methyl L-valinate hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the salt and form the free base. Stir for 10 minutes.

  • Coupling Reaction: Add the free base solution from step 2 to the activated acid mixture from step 1. Allow the reaction to stir at room temperature overnight (12-16 hours).

    • Causality Insight: EDC/HOBt is a classic peptide coupling system. EDC forms a highly reactive O-acylisourea intermediate with the carboxylic acid. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction without interfering with the coupling agents.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt), water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Applications: Focus on Kinase Inhibition

Indazole derivatives are potent inhibitors of a wide range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[8] The incorporation of a valine analog can enhance binding affinity and selectivity for specific kinase targets.

Mechanism of Action: Targeting the ATP-Binding Site

Most indazole-based kinase inhibitors function as ATP-competitive inhibitors. The indazole core typically forms one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. The valine analog extends into a nearby hydrophobic region, further anchoring the inhibitor and contributing to its selectivity profile.

G node1 Growth Factor Signal Receptor Tyrosine Kinase (RTK) node2 PI3K/AKT/mTOR Pathway PI3K AKT mTOR node1:f1->node2:f0 node3 RAS/RAF/MEK/ERK Pathway MEK ERK node1:f1->node3:f0 node4 Cellular Response Proliferation Survival Angiogenesis node2->node4:f0 node3->node4:f0 inhibitor Indazole-Valine Analog inhibitor->node2:f2  Inhibits AKT/PDK1 inhibitor->node3:f2  Inhibits ERK

Caption: Inhibition of key oncogenic signaling pathways by indazole analogs.

Structure-Activity Relationships (SAR)

The biological activity of these analogs is highly dependent on their specific substitution patterns. While a comprehensive SAR for indazole-valine hybrids is not yet established in the public domain, we can extrapolate from closely related indazole-amide series.[9][10]

Compound SeriesR¹ (Indazole N1)R² (Amide)Key Target(s)Reported Potency (IC₅₀)
Indazole-AmideSubstituted BenzylCyclopropylERK1/2Low µM[9]
3-Ethynyl-IndazoleH, MePyridylPI3Kα, PDK1, mTOR361 nM (PI3Kα)[10][11]
Indazole-Carboxamide4-FluorobenzylL-Valinate Methyl Ester CB1/CB2 ReceptorsLow nM (as SCRAs)[6]
Indazole-UreaPhenylSubstituted AnilineMulti-kinaseLow µM[8]

Key Insights from SAR:

  • N1-Substitution: The substituent at the N1 position of the indazole ring often projects into the solvent-exposed region and can be modified to tune solubility and pharmacokinetic properties.

  • Amide Moiety: The amino acid or analog portion is critical for selectivity. The size, stereochemistry, and hydrophobicity of the side chain (e.g., the isopropyl group of valine) determine the fit into the hydrophobic pocket of the target kinase.

  • Indazole Core Substitution: Adding substituents like halogens or small alkyl groups to the benzene portion of the indazole can modulate electronic properties and create additional interactions with the target protein.

Pharmacokinetic Considerations

For any potential drug candidate, understanding its pharmacokinetic profile is essential. Studies on related indazole-3-carboxamides have shown that these compounds are often highly protein-bound and can be rapidly metabolized in vitro.[6][7] However, high protein binding can also lead to slower in vivo clearance, potentially extending the duration of action.[6] The valine ester moiety is particularly susceptible to hydrolysis by esterases in the plasma and liver, which can be a primary metabolic pathway. Researchers must balance potency with a favorable ADME profile to achieve clinical success.

Challenges and Future Perspectives

The development of indazole-derived valine analogs presents both opportunities and challenges.

  • Selectivity: Achieving high selectivity for a specific kinase over the hundreds of others in the human kinome is a major hurdle. The valine moiety offers a promising handle for engineering this selectivity.

  • Metabolic Stability: The potential for rapid hydrolysis of ester-containing analogs requires careful consideration. Designing more stable bioisosteres of the valine portion may be necessary.

  • Future Directions: Future research should focus on systematically exploring the SAR of the valine analog portion, investigating different amino acid side chains and stereochemistries. Furthermore, applying these scaffolds to a broader range of therapeutic targets beyond kinases, such as proteases or epigenetic targets, could yield novel drug candidates. The continued development of efficient and modular synthetic routes will be crucial for enabling these explorations.[12][13]

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publisher.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. [Source Not Found].
  • Synthesis and biological activities of a novel series of indazole deriv
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed.
  • Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway.
  • Biological Activity of 3-Amino-1H-indazole Deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosph
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Source Not Found].
  • Structures of kinase inhibitors containing an indazole moiety.
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
  • (PDF)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Source Not Found].
  • Indazole From Natural Resources And Biological Activity.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based C

Sources

Exploratory

solubility profile of 2-(2H-indazol-2-yl)-3-methylbutanoic acid in organic solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 2-(2H-indazol-2-yl)-3-methylbutanoic acid (CAS: 1258651-39-6). As direct peer-reviewed solubi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 2-(2H-indazol-2-yl)-3-methylbutanoic acid (CAS: 1258651-39-6).

As direct peer-reviewed solubility datasets for this specific regioisomer are limited in open literature, this guide synthesizes data from structural analogs (e.g., phthaloyl-valine, 1-alkyl-indazole-3-carboxylates) and standard thermodynamic principles to provide a robust framework for researchers.[1]

[1]

Executive Summary

2-(2H-indazol-2-yl)-3-methylbutanoic acid is a specialized heterocyclic amino acid derivative, structurally characterized by an indazole ring attached via the N2-nitrogen to the


-carbon of a valine backbone.[1][2][3][4] It serves as a critical intermediate or regioisomeric impurity in the synthesis of synthetic cannabinoids (e.g., AB-PINACA analogs).[1]

Understanding its solubility landscape is essential for:

  • Purification: Separating the N2-isomer from the thermodynamically more stable N1-isomers.[1]

  • Crystallization: Designing cooling or anti-solvent crystallization processes.

  • Formulation: Developing stock solutions for biological assays.

Physicochemical Context & Structure Analysis[5][6]

Molecular Architecture

The molecule combines a hydrophobic bicyclic aromatic core (indazole) with a polarizable carboxylic acid tail.[1]

  • Core: 2H-Indazole (N2-substituted).[1][2] This regioisomer is generally more polar than its 1H-indazole counterpart due to the quinoid-like electron distribution.[1]

  • Side Chain: Isopropyl group (valine moiety) adds steric bulk and lipophilicity.[1]

  • Functional Group: Carboxylic acid (-COOH) provides pH-dependent solubility (pKa

    
     3.5–4.5).[1]
    
Predicted Solubility Profile (Semi-Quantitative)

Based on structural analogs (e.g., N-phthaloyl-valine) and calculated LogP values (~1.8–2.2), the solubility behavior follows the "Like Dissolves Like" principle:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Dipole-dipole interactions disrupt crystal lattice effectively; H-bond acceptance by N1.[1]
Alcohols Methanol, Ethanol, IPAHigh (20–80 mg/mL)H-bonding with carboxylic acid and indazole nitrogens.[1] Solubility decreases as alkyl chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–30 mg/mL)Good for cooling crystallization.[1] Soluble at boiling, sparingly soluble at 0°C.
Chlorinated Dichloromethane (DCM)Moderate to High Favorable dispersion forces with the aromatic core.[1]
Water Water (pH < 7)Low (<1 mg/mL)Hydrophobic effect of indazole/isopropyl groups dominates.[1]
Alkaline Water Water (pH > 8)High Deprotonation of -COOH to -COO⁻ forms a soluble salt.[1]

Thermodynamic Modeling of Solubility

To rigorously define the solubility for process scale-up, experimental data should be fitted to thermodynamic models.[1]

The Modified Apelblat Equation

The most reliable model for correlating solubility (


) with temperature (

) for this class of compounds is the Modified Apelblat Equation :


  • 
     : Mole fraction solubility.[5][6]
    
  • 
     : Absolute temperature (K).[1][5]
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the non-ideal solution behavior and enthalpy of solution, while
      
      
      accounts for the temperature dependence of the enthalpy.[1]
van't Hoff Analysis

For estimating the Enthalpy (


) and Entropy (

) of dissolution:

[1]
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .[1]
    
  • Intercept:

    
    .[1]
    
  • Note: A linear plot indicates constant enthalpy over the temperature range. Non-linearity suggests a phase change or significant heat capacity change (use Apelblat).[1]

Experimental Protocol: Determination of Solubility

Since specific literature values are scarce, the following self-validating protocol is recommended to generate the solubility curve.

Methodology: Static Equilibrium (Shake-Flask)

Objective: Measure saturation solubility at


 K to 

K.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake) 24-48h @ Constant T Start->Equilibrate T ± 0.1 K Settle Phase Separation (Centrifuge/Filter 0.45µm) Equilibrate->Settle Dilute Dilute Supernatant (Mobile Phase) Settle->Dilute Aliquot Analyze Quantification (HPLC-UV / Gravimetric) Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Standardized workflow for solubility determination of indazole-valine derivatives.

Detailed Steps
  • Preparation: Add excess 2-(2H-indazol-2-yl)-3-methylbutanoic acid to 10 mL of solvent (MeOH, EtOH, EtOAc) in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm. Maintain temperature using a circulating water bath (accuracy

    
     K). Allow 24 hours for equilibrium.
    
  • Sampling: Stop stirring and let solids settle for 30 mins. Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared vessel and weigh the residue (Limit of Quantitation: ~1 mg).

    • Method B (HPLC): Dilute with acetonitrile/water. Analyze on C18 column (UV detection @ 280-300 nm, characteristic of indazole).

  • Validation: Repeat at

    
     K. Ensure triplicate measurements yield RSD < 3%.
    

Process Applications: Crystallization & Purification

The solubility differential between the N2-isomer (target) and potential N1-isomers or byproducts drives purification strategies.[1]

Cooling Crystallization
  • Solvent System: Ethyl Acetate or Ethanol.

  • Logic: The compound exhibits a steep solubility curve in these solvents (high

    
    ).[1]
    
  • Protocol: Dissolve at near-boiling temperature. Cool slowly (0.1 K/min) to 5°C. The N2-isomer, often having a higher lattice energy (higher melting point) than the N1-isomer, may crystallize preferentially or distinctly.[1]

Anti-Solvent Crystallization
  • Solvent: Methanol or DMF (High solubility).[1]

  • Anti-Solvent: Water (Low solubility).[1]

  • Protocol: Prepare a concentrated solution in Methanol. Slowly add Water while stirring.

  • Caution: Rapid addition leads to oiling out (amorphous precipitation).[1] Controlled addition yields defined prisms/needles.

Solvent Selection Logic:

SolventSelection Start Select Purification Goal Goal1 High Yield Recovery Start->Goal1 Goal2 Isomer Separation (N1 vs N2) Start->Goal2 Method1 Anti-Solvent Cryst. (MeOH + Water) Goal1->Method1 Steep solubility drop Method2 Cooling Cryst. (Ethyl Acetate) Goal2->Method2 Exploits MP difference

Figure 2: Decision matrix for selecting crystallization solvents based on process goals.

References

  • Banister, S. D., et al. (2016).[1][7] "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities."[1][7] Drug Testing and Analysis. (Provides structural context and synthesis of 2-alkyl-indazole acids).

  • Raza, A. R., et al. (2011).[1] "(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid."[1] Acta Crystallographica Section E. (Crystal structure of the phthaloyl-valine analog, used as a solubility benchmark).[1]

  • Liang, S., et al. (2016).[1][7] "Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols." Thermochimica Acta. (Methodology reference for Apelblat modeling of N-heterocycles).

  • Cayman Chemical. "Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate Product Information." (Solubility data for related indazole-valine esters).

Sources

Foundational

Comprehensive Structural Analysis Guide: 2-(2H-indazol-2-yl)-3-methylbutanoic Acid

This guide outlines the comprehensive structural analysis protocol for 2-(2H-indazol-2-yl)-3-methylbutanoic acid , a specific N-heterocyclic amino acid derivative. Given that this specific molecule represents a structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive structural analysis protocol for 2-(2H-indazol-2-yl)-3-methylbutanoic acid , a specific N-heterocyclic amino acid derivative.

Given that this specific molecule represents a structural hybrid of an indazole core and a valine moiety (specifically the N2-isomer), this guide synthesizes established crystallographic methodologies with predictive structural logic derived from homologous systems (e.g., indazol-2-yl-acetic acid and phthaloyl-valine).

[1]

Executive Summary & Chemical Context

Molecule Identification: 2-(2H-indazol-2-yl)-3-methylbutanoic acid Core Moiety: 2H-Indazole (N2-linked) fused with a Valine backbone.[1] Relevance: This compound serves as a critical bioisostere for phthalimide-based auxiliaries and is a potential intermediate in the synthesis of synthetic cannabinoids (e.g., MMB-INACA analogs) and auxin-mimetic herbicides.

The structural analysis of this compound presents two primary challenges:

  • Tautomeric/Isomeric Assignment: Distinguishing the 2H-indazol-2-yl (N2-linked) isomer from the thermodynamically stable 1H-indazol-1-yl (N1-linked) isomer.

  • Absolute Configuration: Confirming the chirality of the valine alpha-carbon (typically S-enantiomer if derived from L-valine).[1]

Experimental Workflow: From Synthesis to CIF

The following protocol ensures high-fidelity data acquisition suitable for publication in journals such as Acta Crystallographica Section C/E.

Phase I: Crystal Growth & Optimization

The amphiphilic nature of the molecule (lipophilic indazole + hydrophilic carboxylic acid) requires a gradient solvent system.[1]

MethodSolvent SystemMechanismTarget Morphology
Slow Evaporation Ethanol/Water (80:[1]20)Solubility differential driven by evaporation.Prisms/Blocks
Vapor Diffusion THF (inner) / Pentane (outer)Anti-solvent diffusion reduces solubility slowly.[1]High-quality single needles
Cooling AcetonitrileSupersaturation via temperature drop (

).
Aggregates (Screening only)

Critical Control Point: Avoid protic solvents like methanol if esterification is a risk during prolonged crystallization. Use Ethanol/Water for the highest probability of H-bond network formation (Carboxylic acid dimers).

Phase II: X-Ray Diffraction Data Collection

Instrument Configuration:

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this organic molecule.
    • Reasoning: The anomalous scattering signal from Oxygen and Nitrogen is weak. Cu radiation maximizes this signal, which is crucial for determining absolute configuration (Flack parameter) if heavy atoms are absent.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezing rotation of the isopropyl group (Valine side chain) reduces thermal ellipsoids and disorder.

Phase III: Structure Solution & Refinement

Software Stack: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX.[1]

  • Space Group Determination: Expect chiral space groups (e.g.,

    
    , 
    
    
    
    ) due to the enantiopure valine backbone.[1] If the space group solves as centrosymmetric (e.g.,
    
    
    ), racemization has occurred during synthesis.
  • Isomer Verification (N1 vs. N2):

    • Locate the electron density peaks for the Indazole nitrogens.

    • N2-Linkage Marker: In the 2H-isomer, the exocyclic bond is connected to the nitrogen adjacent to the carbon bridgehead, but the geometry is distinct.

    • Validation: Check bond lengths.[2] N1-N2 bond length in 2H-indazoles is typically

      
       Å, whereas C-N bonds vary.
      
  • H-Atom Treatment:

    • Carboxylic Acid: Locate the hydroxyl proton from difference Fourier maps (

      
      ). Do not place geometrically; refine coordinates freely with 
      
      
      
      (Oxygen) to confirm H-bonding motifs.

Structural Analysis & Supramolecular Logic[1]

This section details the specific geometric parameters and intermolecular interactions to extract from the solved structure.

Molecular Conformation

The steric bulk of the indazole ring versus the isopropyl group of valine dictates the torsion angles.

  • 
     (Psi) Angle:  Rotation around 
    
    
    
    .
  • 
     (Phi) Angle:  Rotation around 
    
    
    
    .
  • Indazole Planarity: Calculate the RMS deviation of the 9-membered indazole ring. Deviations

    
     Å indicate packing stress.
    

Comparative Logic: Based on the homolog (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid (Phthaloyl-Valine) [1], look for an intramolecular C—H···O hydrogen bond forming an S(6) ring motif between the indazole C3-proton and the carbonyl oxygen of the acid. This "scorpion-tail" conformation often locks the molecule in a specific rotamer.

Supramolecular Assembly (Packing)

The crystal lattice is likely stabilized by two competing forces:

  • Carboxylic Acid Dimers (Strong):

    • Expect the classic ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       homosynthon (Head-to-Head COOH···COOH).[2][3][4][5]
      
    • Distance: O···O separations of

      
       Å.
      
  • Pi-Stacking (Weak/Directional):

    • The electron-deficient pyrazole ring of the indazole may stack with the benzene ring of an adjacent molecule (Centroid-Centroid distance

      
       Å).
      

Visualization of the Analysis Pipeline

The following diagram illustrates the logical flow for determining the structure and validating the N2-isomerism.

CrystalAnalysis cluster_analysis Structural Features to Quantify Synthesis Synthesis: 2-(2H-indazol-2-yl)-3-methylbutanoic acid Crystallization Crystallization (Ethanol/Water Gradient) Synthesis->Crystallization Purification Diffraction XRD Data Collection (Cu-Kα, 100 K) Crystallization->Diffraction Single Crystal Selection Phasing Structure Solution (Direct Methods/SHELXT) Diffraction->Phasing hkl integration IsomerCheck Isomer Verification (N1 vs N2 Linkage) Phasing->IsomerCheck IsomerCheck->Synthesis Failed (1H-isomer found) Refinement Refinement (SHELXL) Anisotropic displacement H-atom location IsomerCheck->Refinement Confirmed 2H-isomer Validation Validation CheckCIF & Flack Parameter Refinement->Validation Output Final CIF & Supramolecular Analysis Validation->Output HBonds H-Bonds: R2,2(8) Dimer Output->HBonds PiStack Pi-Stacking (Indazole) Output->PiStack Chirality Chirality (S-Valine) Output->Chirality

Figure 1: Decision tree and workflow for the crystallographic characterization of Indazole-Valine derivatives.

References

  • Raza, A. R., et al. (2011). "(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid." Acta Crystallographica Section E, 67(9), o2435.

  • Claramunt, R. M., et al. (2006). "The molecular structure of indazol-2-yl-acetic acid." Arkivoc, (iv), 53-60. (Provides comparative bond lengths for N2-substituted indazoles).

  • Cayman Chemical. "Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate (MMB-INACA)."[6] (Structural analog reference for NMR/MS comparison).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (Standard for CheckCIF protocols).

Sources

Exploratory

Whitepaper: The Strategic Role of 2-(2H-Indazol-2-yl)-3-methylbutanoic Acid as a Versatile Synthetic Intermediate in Modern Drug Discovery

Abstract: This technical guide provides an in-depth examination of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a key heterocyclic building block. We delve into its strategic importance, synthesis, and application as a syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a key heterocyclic building block. We delve into its strategic importance, synthesis, and application as a synthetic intermediate in the development of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery pipelines. We will explore the nuanced synthetic challenges, including regioselectivity in indazole alkylation, and present validated protocols for its preparation and characterization. The guide culminates in a forward-looking perspective on its potential in constructing novel bioactive molecules.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole moiety is a privileged bicyclic heteroaromatic structure integral to numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a highly sought-after scaffold in drug design. Molecules incorporating the indazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.

The specific intermediate, 2-(2H-indazol-2-yl)-3-methylbutanoic acid, combines the indazole nucleus with a valine-derived side chain. This structure is of particular interest as it presents two key functional handles for further chemical modification:

  • A Carboxylic Acid Group: This serves as a versatile anchor point for amide bond formation, esterification, or reduction, enabling facile library generation for structure-activity relationship (SAR) studies.

  • The N2-Substituted Indazole Ring: Substitution at the N2 position of the indazole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The N2 isomer often exhibits distinct biological and physical properties compared to its N1 counterpart.

This guide will focus on the synthesis and utility of the N2 isomer, a frequent challenge and point of interest in synthetic campaigns.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid hinges on the direct N-alkylation of the indazole ring with a suitable precursor, such as ethyl 2-bromo-3-methylbutanoate. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation reaction.

The Challenge of Regioselectivity: N1 vs. N2 Alkylation

The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. The ratio of the resulting N1 and N2 isomers is highly dependent on the reaction conditions, including the choice of solvent, base, and the nature of the electrophile.

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable product. However, the N2 position is often more sterically accessible, leading to the N2 isomer being favored under kinetically controlled conditions.

  • Solvent and Base Effects: Polar aprotic solvents like DMF or DMSO typically favor N1 alkylation, whereas nonpolar solvents can sometimes favor the N2 product. The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) also plays a critical role in modulating the reactivity of the indazole anion and influencing the isomeric ratio.

The workflow below illustrates the critical branching point in the synthesis.

cluster_0 Synthetic Pathway Overview cluster_1 Regioselective Branch cluster_2 Final Steps Indazole Indazole Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion N1_Ester N1-Alkyl Ester (Thermodynamic Product) Anion->N1_Ester N1 Attack N2_Ester N2-Alkyl Ester (Kinetic Product) Anion->N2_Ester N2 Attack Alkylating_Agent Ethyl 2-bromo-3-methylbutanoate Alkylating_Agent->Anion SN2 Reaction Base Base (e.g., K₂CO₃) Base->Indazole Deprotonation Solvent Solvent (e.g., DMF) Hydrolysis_N1 Saponification N1_Ester->Hydrolysis_N1 Hydrolysis_N2 Saponification N2_Ester->Hydrolysis_N2 N1_Acid 1-(2H-indazol-1-yl)-3-methylbutanoic acid Hydrolysis_N1->N1_Acid N2_Acid Target Intermediate: 2-(2H-indazol-2-yl)-3-methylbutanoic acid Hydrolysis_N2->N2_Acid

Caption: Synthetic pathway for 2-(2H-indazol-2-yl)-3-methylbutanoic acid.

Experimental Protocols

The following protocols are designed as self-validating systems, with in-process checks and characterization steps to ensure the desired product is obtained.

Protocol: Synthesis of Ethyl 2-(2H-indazol-2-yl)-3-methylbutanoate

This protocol details the critical N-alkylation step. Separation of the N1 and N2 isomers is the key validation point.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Stir the suspension vigorously at room temperature for 30 minutes. Add ethyl 2-bromo-3-methylbutanoate (1.2 eq) dropwise over 15 minutes.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting indazole is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Validation: The crude product will be a mixture of N1 and N2 isomers. This mixture must be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient. The two isomers typically have distinct Rf values. Collect fractions and analyze by ¹H NMR to confirm the identity of each isomer.

Protocol: Saponification to the Carboxylic Acid

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified ethyl 2-(2H-indazol-2-yl)-3-methylbutanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature.

  • Reaction Execution: Monitor the reaction by TLC or LC-MS until the ester starting material is fully consumed (typically 2-4 hours).

  • Workup and Validation: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material. Acidify the aqueous layer to pH ~3-4 with 1M HCl. A white precipitate of the desired carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(2H-indazol-2-yl)-3-methylbutanoic acid. Confirm purity and identity via NMR and LC-MS.

Structural Characterization and Data

Distinguishing between the N1 and N2 isomers is unequivocally achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the indazole ring protons, particularly H3, are highly diagnostic.

  • For N1-substituted indazoles: The H3 proton is significantly deshielded and appears further downfield.

  • For N2-substituted indazoles: The H3 proton is more shielded and appears more upfield compared to its N1 counterpart. The N2 isomers also exhibit a characteristic C4/C7 ¹³C NMR chemical shift pattern.

Table 1: Representative Spectroscopic Data Comparison

ParameterN1-Isomer (Anticipated)N2-Isomer (Target)
¹H NMR (H3 proton) ~8.1-8.3 ppm~7.8-8.0 ppm
¹H NMR (H7 proton) ~7.8 ppm~7.7 ppm
Appearance Typically a solidTypically a solid
LC-MS (m/z [M+H]⁺) 233.1233.1

Note: Exact chemical shifts are solvent-dependent and should be confirmed with reference standards.

Application as a Synthetic Intermediate

The true value of 2-(2H-indazol-2-yl)-3-methylbutanoic acid lies in its utility as a versatile building block for creating libraries of more complex molecules, particularly for screening in drug discovery programs.

Foundational

toxicological data and safety sheets for 2-(2H-indazol-2-yl)-3-methylbutanoic acid

An In-depth Technical Guide to the Toxicological and Safety Assessment of 2-(2H-Indazol-2-yl)-3-methylbutanoic acid Executive Summary This document provides a comprehensive technical framework for evaluating the toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicological and Safety Assessment of 2-(2H-Indazol-2-yl)-3-methylbutanoic acid

Executive Summary

This document provides a comprehensive technical framework for evaluating the toxicological profile and establishing safe handling procedures for the novel compound, 2-(2H-indazol-2-yl)-3-methylbutanoic acid. As a new chemical entity, direct empirical data on its toxicity is not publicly available. Therefore, this guide adopts a foundational, science-led approach mandated for novel molecules in the pharmaceutical and chemical industries. We will first deduce a preliminary hazard profile by analyzing its core structural motifs: the indazole ring and the carboxylic acid group. Subsequently, this guide outlines a systematic evaluation strategy, beginning with in silico computational predictions and progressing to a tiered, multi-endpoint in vitro toxicological testing workflow. The protocols detailed herein are grounded in internationally recognized standards, primarily those set by the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and regulatory relevance. This whitepaper is intended for researchers, toxicologists, and drug development professionals tasked with the characterization and safe management of this and other novel chemical entities.

Introduction and Compound Overview

2-(2H-indazol-2-yl)-3-methylbutanoic acid is a heterocyclic compound featuring a bicyclic indazole core linked to a methylbutanoic acid moiety. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The carboxylic acid group, a common functional group in pharmaceuticals, influences the compound's physicochemical properties such as acidity and solubility, and can be a key pharmacophore for interacting with biological targets.[1][2]

However, the very features that confer biological activity can also present toxicological liabilities.[1] Some indazole derivatives have been associated with adverse effects, and the carboxylic acid moiety can, in some contexts, contribute to metabolic instability or toxicity.[3] Given the absence of a public Safety Data Sheet (SDS) or toxicological reports for 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a predictive and systematic evaluation is not just recommended, but essential for ensuring personnel safety and guiding future development.

Preliminary Hazard Assessment from Structural Analogs

The initial step in safety assessment for a novel compound is to analyze the known hazards of its constituent parts. This "read-across" approach provides a baseline understanding of potential risks.

Structural Moiety Associated Potential Hazards Key Considerations
Indazole Core Diverse Biological Activity: Potential for off-target pharmacological effects. Enzyme Inhibition: Some nitrogen-containing heterocycles can inhibit metabolic enzymes like Cytochrome P450, leading to potential drug-drug interactions. Genotoxicity: While not universal, some heterocyclic compounds can be mutagenic.The specific substitution pattern on the indazole ring critically determines its biological and toxicological profile. Some derivatives exhibit low unspecific toxicity.
Carboxylic Acid Group Corrosivity/Irritation: Can cause skin and eye irritation, particularly in concentrated form.[4] Metabolic Liabilities: May undergo metabolic processes that could lead to reactive metabolites. Unforeseen Toxicity: Some drugs containing carboxylic acids have been withdrawn due to toxicity issues.[1][2]Generally considered weak acids, but appropriate personal protective equipment (PPE) is crucial. The overall toxicity is highly dependent on the complete molecular structure.

A Strategic Workflow for Toxicological Evaluation

For a novel compound with no prior data, a tiered approach is the most efficient and ethical path forward. This strategy uses computational models to guide targeted laboratory testing, minimizing the use of resources and animal testing while maximizing data quality.

Toxicological_Workflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Experimental Verification cluster_2 Phase 3: Comprehensive Safety Profile in_silico In Silico Toxicity Prediction (QSAR, Machine Learning Models) endpoints Predict Endpoints: - Mutagenicity (Ames) - Carcinogenicity - Organ Toxicity (Hepato-, Nephro-) - Skin Sensitization in_silico->endpoints Analyzes Structure cytotoxicity Tier 1: Basal Cytotoxicity (e.g., NRU Assay) Establishes IC50 in_silico->cytotoxicity Guides initial testing strategy genotoxicity Tier 2: Genotoxicity - Ames Test (OECD 471) - Micronucleus Assay (OECD 487) cytotoxicity->genotoxicity Determines concentrations for subsequent assays specific_tox Tier 3: Specific Toxicity (Guided by In Silico Data) - Phototoxicity (OECD 432) genotoxicity->specific_tox Investigates specific mechanisms profile Develop Safety Data Sheet (SDS) & Safe Handling Procedures specific_tox->profile Informs final safety assessment

Caption: A tiered workflow for the toxicological assessment of novel compounds.

Phase 1: In Silico Toxicological Prediction

Before any laboratory work is initiated, computational (in silico) toxicology provides a rapid and cost-effective preliminary risk assessment. These methods use the compound's chemical structure to predict its potential for various toxic effects based on vast datasets of known molecules.[5]

Methodology: The chemical structure of 2-(2H-indazol-2-yl)-3-methylbutanoic acid would be submitted to a battery of validated Quantitative Structure-Activity Relationship (QSAR) and machine learning-based models.[6][7]

Predicted Endpoints:

Toxicological Endpoint Modeling Approach Significance
Bacterial Mutagenicity (Ames) Statistical-based or expert rule-based models.Predicts the potential to cause gene mutations, a key indicator of carcinogenicity.
Carcinogenicity Structural alert models (identifying known carcinogenic fragments).Screens for potential cancer-causing properties.
Developmental Toxicity Models trained on data from reproductive toxicology studies.Assesses the risk of adverse effects on developing organisms.
Organ Toxicity (e.g., Hepatotoxicity) AI and machine learning models trained on compound libraries with known liver effects.Identifies potential for specific organ damage.
Skin Sensitization Models based on the Adverse Outcome Pathway (AOP) for skin sensitization.Predicts the likelihood of causing an allergic skin reaction.
Phase 2: In Vitro Toxicological Assessment

The results from the in silico analysis guide a targeted in vitro testing strategy. This provides empirical biological data to confirm or refute the computational predictions.

Purpose: To determine the concentration range at which the compound causes general cell death. This is crucial for setting appropriate, non-lethal concentrations for more complex assays.

Experimental Protocol (Summarized):

  • Cell Culture: Plate Balb/c 3T3 fibroblasts or another suitable cell line in 96-well plates and incubate for 24 hours to allow for cell adherence.

  • Compound Exposure: Prepare a series of dilutions of 2-(2H-indazol-2-yl)-3-methylbutanoic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24 hours).

  • Neutral Red Staining: Remove the treatment medium, wash the cells, and add a medium containing neutral red, a vital dye that is incorporated into the lysosomes of living cells.

  • Dye Extraction & Measurement: After incubation, wash the cells and add a destain solution to extract the dye.

  • Data Analysis: Measure the absorbance of the extracted dye using a plate reader. Calculate the concentration that inhibits cell viability by 50% (IC50) relative to untreated control cells.

Purpose: To assess the potential of the compound to cause genetic damage, a critical regulatory requirement.

A. Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[1][8]

Experimental Protocol (Summarized):

  • Preparation: Mix the test compound at various concentrations with the bacterial tester strain, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).[2]

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

B. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Principle: This assay detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies that form when whole chromosomes or chromosome fragments are not incorporated into the daughter nuclei during cell division. Their presence indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.[9][10][11]

Experimental Protocol (Summarized):

  • Cell Culture & Exposure: Treat a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the compound at several concentrations determined from the cytotoxicity assay.[12]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cell division at the two-nucleus stage, making scoring easier and more accurate.[12]

  • Harvesting & Staining: After an appropriate incubation period, harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Using a microscope, score the frequency of micronuclei in binucleated cells.

  • Analysis: A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.

Purpose: The indazole ring system absorbs UV light, making it necessary to test for phototoxicity—a toxic response elicited or enhanced by light.[13]

Principle: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test compares the cytotoxicity of a chemical in the presence and absence of a non-toxic dose of simulated solar light (UVA).[14][15][16]

Experimental Protocol (Summarized):

  • Cell Culture: Seed Balb/c 3T3 cells in two separate 96-well plates and incubate for 24 hours.

  • Compound Exposure: Treat both plates with identical concentration ranges of the test compound for 1 hour.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the duplicate plate in the dark.

  • Incubation & Viability Assessment: Wash cells and incubate for another 24 hours. Then, assess cell viability using the Neutral Red Uptake procedure described in Tier 1.

  • Data Analysis: Calculate the IC50 values for both the irradiated (+UVA) and non-irradiated (-UVA) plates. A Photo Irritation Factor (PIF) is calculated by comparing these two values. A PIF above a certain threshold (e.g., >5) suggests a potential for phototoxicity.

Safe Handling and Exposure Controls

Pending the generation of specific data, all handling of 2-(2H-indazol-2-yl)-3-methylbutanoic acid must be governed by the precautionary principle, treating it as a potentially hazardous substance.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[17][18]

  • Avoid the formation of dust or aerosols.

  • Wash hands thoroughly after handling.[19]

  • Avoid contact with skin, eyes, and clothing.[4][17]

Personal Protective Equipment (PPE):

Protection Type Specification Justification
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, which may be irritating due to the carboxylic acid moiety.
Skin Protection Nitrile or other chemically resistant gloves. A lab coat is mandatory.Prevents direct skin contact with a novel compound of unknown dermal toxicity.
Respiratory Protection If handling as a powder outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is required.Prevents inhalation of fine particles of a compound with unknown respiratory effects.

Storage and Disposal:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases or oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, regional, and national regulations for chemical waste. Do not discharge into the environment.[17]

Conclusion

While 2-(2H-indazol-2-yl)-3-methylbutanoic acid is a compound of interest due to its structural motifs, the absence of toxicological data necessitates a cautious and systematic approach to its safety assessment. This guide provides a robust framework, grounded in established regulatory science, for characterizing its potential hazards. By integrating in silico prediction with a tiered in vitro testing strategy, researchers can generate the critical data needed to establish a comprehensive safety profile, ensure the protection of laboratory personnel, and make informed decisions regarding the compound's future development.

References

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (URL: [Link])

  • OECD Test Guideline 432. In Vitro 3T3 NRU phototoxicity test. (2004). (URL: [Link])

  • 3T3 Phototoxicity (OECD 432) - IIVS.org. (URL: [Link])

  • In Vitro Micronucleus Test (OECD 487, ICH S2R1) - Vipragen Biosciences. (URL: [Link])

  • In Vitro 3T3 NRU Phototoxicity Test - Nucro-Technics. (2019). (URL: [Link])

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (URL: [Link])

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec. (URL: [Link])

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test | OECD. (URL: [Link])

  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. (2023). (URL: [Link])

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test | OECD. (URL: [Link])

  • OECD 432: Phototoxicity Test - Scantox. (URL: [Link])

  • Revolutionising Drug Discovery with In Silico Toxicology Screening - Ignota Labs. (2023). (URL: [Link])

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (2018). (URL: [Link])

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - Frontiers. (2017). (URL: [Link])

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). (URL: [Link])

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - PozeSCAF. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010). (URL: [Link])

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. (URL: [Link])

  • GLP OECD 471 Ames Test - Scantox. (URL: [Link])

  • OECD 471: Ames Test | Gentronix. (URL: [Link])

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (2010). (URL: [Link])

  • In-silico ADME and toxicity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). (URL: [Link])

  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed. (2017). (URL: [Link])

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | OECD. (URL: [Link])

  • Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction - PMC. (2024). (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • SAFETY DATA SHEET - Greenbook.net. (URL: [Link])

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - Universidad San Francisco de Quito USFQ. (2012). (URL: [Link])

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (2024). (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Regiocontrolled Synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid

Abstract This comprehensive guide details a robust, two-step laboratory protocol for the synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a molecule of interest for researchers in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, two-step laboratory protocol for the synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. Indazole-containing compounds are significant scaffolds in numerous FDA-approved drugs, and their synthesis is a cornerstone of modern pharmaceutical research.[1] This protocol addresses the primary challenge in the synthesis of N-substituted indazoles: the control of regioselectivity between the N-1 and N-2 positions of the indazole ring.[2] We present a method involving the alkylation of 1H-indazole with an α-bromoester, followed by chromatographic separation of the N-1 and N-2 isomers and subsequent hydrolysis to yield the target N-2 substituted carboxylic acid. The causality behind each experimental choice is explained, providing a self-validating framework for researchers.

Introduction: The Significance of Indazole Scaffolds

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The biological activity of indazole derivatives is often critically dependent on the substitution pattern, particularly on the nitrogen atoms of the pyrazole ring. Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable.

A significant challenge in the functionalization of indazoles is the regioselective alkylation of the nitrogen atoms. Direct alkylation of the indazole anion typically yields a mixture of N-1 and N-2 substituted products, with the N-1 isomer often predominating due to thermodynamic favorability.[2][4] Achieving high selectivity for the less stable N-2 isomer, as required for the target molecule 2-(2H-indazol-2-yl)-3-methylbutanoic acid, necessitates carefully controlled reaction conditions or a strategy involving the separation of isomers. This protocol employs the latter approach, which is reliable and provides access to both isomers for comparative studies.

Synthesis Overview

The synthesis is performed in two primary stages:

  • N-Alkylation: 1H-Indazole is deprotonated with a base and reacted with ethyl 2-bromo-3-methylbutanoate via a nucleophilic substitution reaction. This step produces a mixture of the desired N-2 alkylated product and the N-1 isomer.

  • Purification and Hydrolysis: The N-1 and N-2 isomers are separated using flash column chromatography. The isolated N-2 ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Synthesis_Workflow cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Purification & Hydrolysis A 1H-Indazole + Ethyl 2-bromo-3-methylbutanoate B Reaction: Base (K2CO3), Solvent (DMF) A->B Reagents C Mixture of N-1 and N-2 Esters B->C Forms D Flash Column Chromatography C->D Purification E Isolated Ethyl 2-(2H-indazol-2-yl)-3-methylbutanoate (N-2 Isomer) D->E Separates F Hydrolysis: NaOH, EtOH/H2O E->F Reacts in G Final Product: 2-(2H-indazol-2-yl)-3-methylbutanoic acid F->G Yields Selectivity cluster_paths Alkylation Pathways cluster_factors Influencing Factors Indazole_Anion Indazolide Anion N1_Product N-1 Isomer (Thermodynamic Product) Indazole_Anion->N1_Product Attack at N-1 N2_Product N-2 Isomer (Kinetic Product) Indazole_Anion->N2_Product Attack at N-2 Factors Base/Counter-ion Solvent Steric Hindrance Temperature Factors->Indazole_Anion Affects Nucleophilicity

Sources

Application

Derivatization Techniques for the GC-MS Analysis of 2-(2H-Indazol-2-yl)-3-methylbutanoic Acid

An Application Guide and Protocols Abstract This application note provides a comprehensive guide to the derivatization of 2-(2H-indazol-2-yl)-3-methylbutanoic acid for robust and reproducible analysis by Gas Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols

Abstract

This application note provides a comprehensive guide to the derivatization of 2-(2H-indazol-2-yl)-3-methylbutanoic acid for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to the high polarity imparted by the carboxylic acid functional group and the thermal lability of the indazole moiety. Chemical derivatization is an essential step to increase analyte volatility and thermal stability, thereby enabling successful chromatographic separation and mass spectrometric detection.[1][2] This guide details two effective derivatization strategies: Silylation to form a trimethylsilyl (TMS) ester and Alkylation to form a methyl ester. We provide detailed, step-by-step protocols, an explanation of the underlying chemical principles, and a comparative analysis to assist researchers in selecting the optimal method for their analytical needs.

Introduction: The Analytical Challenge

2-(2H-Indazol-2-yl)-3-methylbutanoic acid is a molecule of interest in pharmaceutical development and metabolic studies, featuring a carboxylic acid group and an indazole heterocyclic system. These functional groups, while crucial for its chemical and biological activity, render the molecule non-volatile and prone to thermal degradation at the high temperatures typical of a GC inlet. Direct injection onto a GC-MS system often results in poor peak shape, low sensitivity, and in some cases, complete analyte degradation with no detectable signal.

Chemical derivatization overcomes these limitations by chemically modifying the polar functional groups.[3] The primary goal is to replace the active proton of the carboxylic acid group with a non-polar, thermally stable chemical moiety.[1] This transformation drastically reduces intermolecular hydrogen bonding, which in turn lowers the boiling point and increases the volatility of the analyte, making it amenable to GC-MS analysis.[4]

Strategic Selection of Derivatization Pathways

The selection of a derivatization reagent is governed by the functional groups present on the analyte and the desired properties of the resulting derivative. For 2-(2H-indazol-2-yl)-3-methylbutanoic acid, the primary target for derivatization is the carboxylic acid's active hydrogen. Two of the most reliable and widely adopted strategies for this purpose are silylation and alkylation.[5]

  • Silylation: This is one of the most common derivatization techniques for GC analysis.[4] It involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group. Silylating reagents are highly reactive and produce derivatives that are volatile and thermally stable.[4]

  • Alkylation: This method reduces molecular polarity by replacing active hydrogens with an alkyl group, typically methyl or ethyl, to form esters from carboxylic acids.[2] Alkylation derivatives are often very stable, and the reaction can be driven to completion with appropriate reagents.

The following workflow provides a high-level overview of the analytical process from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Analyte in Solution (e.g., plasma extract, reaction mixture) B Evaporation to Dryness (under Nitrogen stream) A->B Solvent Removal C Add Derivatization Reagent (e.g., BSTFA + 1% TMCS or BF3-Methanol) B->C Anhydrous Sample D Reaction Incubation (Heat as required) C->D Controlled Heating E Injection into GC-MS D->E Inject Derivatized Sample F Data Acquisition & Analysis E->F Separation & Detection

Figure 1: General experimental workflow for derivatization and GC-MS analysis.

Protocol I: Silylation with BSTFA + 1% TMCS

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust and widely used method for derivatizing carboxylic acids. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of the silylating agent and ensuring efficient derivatization, even for sterically hindered compounds.[6][7] The reaction is typically rapid and produces a single derivative.

Causality: The mechanism involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA. The TMCS catalyst activates the BSTFA, making the silicon atom more electrophilic and accelerating the reaction. The byproducts of this reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, preventing interference with the analyte peak.[7]

Figure 2: Silylation of the target analyte to form a TMS ester.

Experimental Protocol: Silylation
  • Sample Preparation:

    • Accurately transfer an aliquot of the sample containing approximately 0.1-1.0 mg of the analyte into a 2 mL autosampler vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. Note: It is critical to ensure the sample is anhydrous, as moisture will readily consume the silylating reagent and inhibit derivatization.[4][8]

  • Reagent Addition:

    • To the dried sample residue, add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA containing 1% TMCS.

  • Reaction:

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol II: Alkylation (Esterification) with BF₃-Methanol

Esterification is a classic and highly effective method for derivatizing carboxylic acids. Using a boron trifluoride-methanol (BF₃-Methanol) solution provides a potent acidic catalyst for the formation of the methyl ester derivative. This method is particularly advantageous as the reagents are less sensitive to trace amounts of moisture compared to silylating agents.

Causality: Boron trifluoride acts as a Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid. This coordination makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the methyl ester.

Figure 3: Alkylation of the target analyte to form a methyl ester.

Experimental Protocol: Alkylation
  • Sample Preparation:

    • Transfer an aliquot of the sample containing approximately 1 mg of the analyte to a 4 mL screw-cap vial.

    • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried residue.

  • Reaction:

    • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.

    • Allow the layers to separate.

  • Sample Finalization:

    • Carefully transfer the upper hexane layer to a 2 mL autosampler vial.

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Comparative Analysis and Method Selection

The choice between silylation and alkylation depends on the specific requirements of the assay, including sample matrix, required sensitivity, and available instrumentation.

FeatureSilylation (BSTFA + 1% TMCS)Alkylation (BF₃-Methanol)
Reaction Speed Fast (typically 15-30 minutes)Moderate (typically 30-60 minutes)
Derivative Stability TMS esters are susceptible to hydrolysis.[4]Methyl esters are generally very stable.
Moisture Sensitivity High; requires strictly anhydrous conditions.[4][8]Moderate; less sensitive to trace moisture.
Sample Workup Minimal; direct injection is possible.Requires liquid-liquid extraction.
Byproducts Volatile and non-interfering.[7]Requires removal via extraction.
Mass Shift +72 amu (replaces H with Si(CH₃)₃)+14 amu (replaces H with CH₃)
Ideal Use Case High-throughput screening, clean sample matrices.Complex matrices, assays requiring high derivative stability.

Recommended GC-MS Conditions

While optimization is necessary for specific applications, the following conditions provide a robust starting point for the analysis of either derivative.

  • GC System: Agilent 8890 or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless (or split 10:1, depending on concentration)

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target quantification.

Conclusion

Both silylation and alkylation are highly effective derivatization strategies for preparing 2-(2H-indazol-2-yl)-3-methylbutanoic acid for GC-MS analysis. Silylation with BSTFA + 1% TMCS offers a rapid, single-step procedure ideal for clean matrices, while alkylation with BF₃-Methanol provides highly stable derivatives and is more tolerant of complex sample matrices, albeit with a more involved workup. The choice of method should be guided by the specific analytical goals and sample characteristics. By converting the polar, non-volatile parent compound into a thermally stable and volatile derivative, these protocols enable sensitive, accurate, and reliable quantification by GC-MS.

References

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC. (n.d.).
  • Silylation reagents (BSA, BSTFA) - Thomas Scientific. (n.d.).
  • Silylation Reagents - Regis Technologies. (n.d.).
  • Derivatization Methods in GC and GC/MS. (n.d.).
  • Silylation Reagents | Thermo Fisher Scientific. (n.d.).
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem. (n.d.).
  • Derivatization reagents for GC - Chromatography - adis international. (n.d.).
  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022, June 17).
  • GC Derivatization. (n.d.).
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - MilliporeSigma. (n.d.).

Sources

Method

reagents required for the preparation of 2-(2H-indazol-2-yl)-3-methylbutanoic acid

Application Note: Selective Preparation of 2-(2H-indazol-2-yl)-3-methylbutanoic acid [1] Executive Summary This guide details the reagents and protocols required for the synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Preparation of 2-(2H-indazol-2-yl)-3-methylbutanoic acid [1]

Executive Summary

This guide details the reagents and protocols required for the synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid , a critical intermediate often utilized in the development of indazole-based pharmacophores and synthetic cannabinoids.

The core synthetic challenge addressed in this note is the regioselectivity of the indazole alkylation. Direct alkylation of 1H-indazole typically yields a mixture of the thermodynamically favored N1-isomer and the kinetically accessible N2-isomer. This protocol prioritizes the isolation of the N2-isomer (2H-indazol-2-yl) through a robust alkylation-separation-hydrolysis workflow.

Reagent Selection Guide & Chemical Causality

The synthesis requires a specific set of reagents chosen to maximize yield and facilitate the difficult separation of regioisomers.

A. Core Reactants
ReagentCAS No.RoleSelection Rationale
1H-Indazole 271-44-3SubstrateThe parent heterocycle. Its tautomeric nature (1H vs 2H) creates the regioselectivity challenge.
Methyl 2-bromo-3-methylbutanoate 50371-34-7ElectrophileProvides the isovalerate tail. The methyl ester form is selected over the free acid to prevent carboxylic acid interference during alkylation and to facilitate chromatographic separation (esters separate better than acids on silica).
B. Reaction Promoters (Bases & Solvents)
ReagentGradeRoleSelection Rationale
Cesium Carbonate (Cs₂CO₃) Anhydrous, 99%BasePreferred over K₂CO₃. The "Cesium Effect" improves solubility in organic solvents and often enhances alkylation rates for nitrogen heterocycles.[2]
Potassium Carbonate (K₂CO₃) AnhydrousAlt. BaseA cost-effective alternative for large-scale batches, though reaction times may be longer.
Acetonitrile (MeCN) HPLC GradeSolventPolar aprotic solvent that supports SN2 mechanisms while allowing easy workup.
DMF (N,N-Dimethylformamide) AnhydrousAlt. SolventUsed if solubility is an issue. Note: DMF is harder to remove than MeCN and can complicate aqueous workups.
C. Hydrolysis & Workup Reagents
ReagentRoleSelection Rationale
Lithium Hydroxide (LiOH·H₂O) Hydrolysis AgentMilder than NaOH, minimizing degradation of the indazole core during ester cleavage.
THF / Methanol / Water Solvent SystemA 3:1:1 mixture ensures all species (organic ester and inorganic base) remain in solution for rapid hydrolysis.
Hydrochloric Acid (1M) ProtonationControlled acidification to precipitate the final carboxylic acid product.

Experimental Protocol

Phase 1: Regioselective Alkylation & Isomer Separation

Objective: Synthesize the ester intermediate and isolate the N2-isomer from the N1-isomer.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indazole (1.0 equiv, e.g., 5.0 g) in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Dropwise add Methyl 2-bromo-3-methylbutanoate (1.2 equiv).

    • Note: The alpha-bromo ester is prone to elimination; add slowly to maintain low local concentration.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 12–16 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). You will observe two product spots. The N1-isomer (major) typically has a higher Rf (less polar), while the N2-isomer (minor/target) has a lower Rf (more polar).

  • Workup: Cool to room temperature. Filter off the inorganic solids (CsBr/Cs₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification (Critical): Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Fraction Collection: Collect the second major UV-active peak (Lower Rf).

    • Validation: Confirm the N2 structure via NMR (See QC section).

    • Yield: Expect 20–30% yield for the N2 isomer (N1 is usually dominant).

Phase 2: Hydrolysis to the Free Acid

Objective: Convert the methyl ester to the final acid target.

  • Dissolution: Dissolve the isolated Methyl 2-(2H-indazol-2-yl)-3-methylbutanoate (N2 isomer) in THF/MeOH/Water (3:1:1 ratio, 0.1 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4–6 hours.

    • Endpoint: TLC should show the disappearance of the ester spot and the appearance of a baseline spot (acid).

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Wash with Dichloromethane (DCM) (

      
      ) to remove any unreacted organic impurities.
      
    • Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 2–3. The product should precipitate as a white/off-white solid.

  • Final Step: Filter the precipitate, wash with cold water, and dry under high vacuum over P₂O₅.

Visual Workflows

Figure 1: Synthetic Pathway & Regioselectivity

This diagram illustrates the bifurcation at the alkylation step and the convergence to the final target.

G Indazole 1H-Indazole (Starting Material) Reaction Alkylation (Cs2CO3, MeCN, Reflux) Indazole->Reaction Bromide Methyl 2-bromo- 3-methylbutanoate Bromide->Reaction Mixture Crude Mixture (N1 + N2 Isomers) Reaction->Mixture Column Flash Chromatography (Silica Gel) Mixture->Column Separation N1_Ester N1-Isomer (Byproduct) (High Rf, Discard) Column->N1_Ester N2_Ester N2-Isomer (Target Ester) (Low Rf, Keep) Column->N2_Ester Isolated Yield ~25% Hydrolysis Hydrolysis (LiOH, THF/H2O) N2_Ester->Hydrolysis FinalProduct 2-(2H-indazol-2-yl)- 3-methylbutanoic acid Hydrolysis->FinalProduct Acidification (HCl)

Caption: Workflow distinguishing the isolation of the kinetic N2-isomer from the thermodynamic N1-byproduct.

Quality Control & Validation (Self-Validating Protocol)

To ensure the integrity of the synthesis, the following analytical markers must be verified.

A. Regioisomer Identification (1H NMR)

Differentiation between N1 and N2 isomers is definitive via proton NMR (CDCl₃).

FeatureN1-Isomer (Undesired)N2-Isomer (Target)
C3-H Proton Appears as a singlet around 8.0 – 8.1 ppm .Appears as a singlet significantly downfield, typically 8.3 – 8.6 ppm .
Elution Order Elutes First (Higher Rf) in EtOAc/Hex.Elutes Second (Lower Rf) in EtOAc/Hex.
UV Spectrum Standard Indazole absorption.Distinct "Quinoid-like" absorption band often observed.
B. Final Product Specifications
  • Appearance: White to off-white crystalline solid.

  • Purity: >98% by HPLC (254 nm).

  • Mass Spectrometry: [M+H]+ consistent with calculated mass (C₁₂H₁₄N₂O₂).

References

  • Regioselectivity in Indazole Alkylation : Title: "Mechanism of a Highly Selective N2 Alkylation of Indazole." Source: WuXi Biology. URL:[Link]

  • Mitsunobu Alternatives for N2 Selectivity : Title: "Regioselective N-alkylation of the 1H-indazole scaffold." Source: University College Cork / MPG.PuRe. URL:[Link]

  • Synthetic Cannabinoid Precursor Chemistry : Title: "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids."[3] Source: DiVA Portal (Forensic Chemistry). URL:[Link]

Sources

Application

Application Note: NMR Structural Elucidation of 2-(2H-indazol-2-yl)-3-methylbutanoic acid

This Application Note is designed for analytical chemists and drug discovery scientists requiring a definitive protocol for the structural characterization of 2-(2H-indazol-2-yl)-3-methylbutanoic acid . This compound, a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug discovery scientists requiring a definitive protocol for the structural characterization of 2-(2H-indazol-2-yl)-3-methylbutanoic acid . This compound, a valine-derived indazole, presents a classic regiochemical challenge: distinguishing between the thermodynamically stable


-isomer and the kinetically favored 

-isomer.

Executive Summary

The precise characterization of N-alkylated indazoles is critical in medicinal chemistry due to the distinct biological activities of


- and 

-isomers. The target molecule, 2-(2H-indazol-2-yl)-3-methylbutanoic acid , consists of an indazole core coupled to a valine moiety at the

position.

This guide provides a self-validating NMR protocol to:

  • Assign the complete proton and carbon backbone.

  • Definitively prove the

    
    -regiochemistry (vs. the 
    
    
    
    -isomer) using HMBC connectivity rules.
  • Differentiate the compound from common synthetic byproducts.

Chemical Context & The Regioisomer Challenge

Indazole exists in a tautomeric equilibrium, but alkylation reactions (e.g., nucleophilic substitution with 2-bromo-3-methylbutanoic acid) often yield a mixture of regioisomers.

  • 
    -Isomer (Thermodynamic):  Alkylation at the pyrrole-like nitrogen.
    
  • 
    -Isomer (Kinetic):  Alkylation at the pyridine-like nitrogen.
    

The


-isomer is often the desired scaffold for specific cannabinoid receptor agonists (e.g., related to AB-CHMINACA precursors) or kinase inhibitors. Misidentification of the isomer can lead to erroneous SAR (Structure-Activity Relationship) data.
Structural Numbering Reference
  • Indazole Core: Positions 1 through 7a.

  • Valine Side Chain:

    
    -CH, 
    
    
    
    -CH,
    
    
    -CH
    
    
    .

Experimental Protocol

Sample Preparation

The carboxylic acid moiety makes this compound polar. DMSO-


  is the solvent of choice to ensure solubility and stabilize the exchangeable acid proton, often allowing it to be visualized.
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (optional).
    
  • Concentration: 5–10 mg in 600

    
    L (for 1H/2D); >20 mg for high-SNR 13C.
    
  • Temperature: 298 K (25 °C).

Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing TimePurpose
1H ZG zg301664k-Quantitative integration & coupling analysis.
13C {1H} zgpg301024+64k-Carbon backbone identification.
COSY cosygpppqf82k / 256-3-bond H-H connectivity (Spin systems).
HSQC hsqcedetgpsisp2.382k / 256-1-bond H-C correlation (Multiplicity editing).
HMBC hmbcgplpndqf16-324k / 51260-80 msCRITICAL: Long-range (2-3 bond) H-C connectivity.

Step-by-Step Characterization Logic

Phase 1: The Valine Spin System (COSY + 1H)

First, identify the aliphatic chain. The valine moiety provides a distinct splitting pattern.

  • 
    -Methyls:  Look for two doublets (or overlapping doublets) around 0.7 – 1.0 ppm .
    
  • 
    -CH:  A multiplet (octet-like) around 2.2 – 2.4 ppm . COSY will show correlations to the methyls.
    
  • 
    -CH:  A doublet (large 
    
    
    
    Hz) around 4.9 – 5.3 ppm .
    • Note: This is significantly downfield from free valine (~3.5 ppm) due to the electron-withdrawing indazole ring.

Phase 2: The Indazole Spin System (1H + COSY)

The aromatic region (7.0 – 8.5 ppm) will show 5 protons (4 aryl + 1 heterocyclic).

  • H-3 (Singlet): The diagnostic singlet. In

    
    -isomers, this is typically 8.3 – 8.6 ppm .
    
  • ABCD System: The benzene ring protons (H-4, H-5, H-6, H-7) form a coupled system.

    • H-4: Doublet, typically ~7.6 ppm.

    • H-7: Doublet, typically ~7.5 ppm.

    • H-5/H-6: Triplets/Multiplets ~7.0 – 7.3 ppm.

Phase 3: Regioisomer Determination (The HMBC Test)

This is the "Self-Validating" step. You must distinguish


 from 

connectivity.

The Logic:

  • In the

    
    -isomer , the 
    
    
    
    -CH proton is 3 bonds away from C-7a (the bridgehead carbon).
  • In the

    
    -isomer , the 
    
    
    
    -CH proton is 4 bonds away from C-7a (too far for standard HMBC). It is 3 bonds away from C-3 .

Protocol:

  • Locate the

    
    -CH  proton signal (~5.1 ppm).
    
  • Check HMBC correlations from this proton to the aromatic carbons.

  • Validation Criteria:

    • 
      -Isomer (Target):  Strong correlation to C-3  (~125-130 ppm) and NO correlation  to the bridgehead C-7a  (~148 ppm).
      
    • 
      -Isomer (Impurity):  Strong correlation to C-7a  (~138 ppm) and C-3 .
      

Summary of Chemical Shifts (DMSO- )

Note: Values are representative based on N2-alkylated indazole analogs and valine derivatives.

PositionAtom Type

(ppm)
Multiplicity (

Hz)

(ppm)
HMBC Correlations (from Proton)
Valine Side Chain

-CH
CH5.10 - 5.25d (

)
65.0 - 68.0C-3 (Ind), COOH,

-C,

-C

-CH
CH2.30 - 2.50m30.0 - 32.0COOH,

-C,

-C

-CH

CH

0.75 - 1.05dd / m18.0 - 20.0

-C,

-C
COOHCarbonyl12.0 - 13.0br s170.0 - 172.0-
Indazole Core (N2)
3CH8.40 - 8.60s124.0 - 126.0C-3a, C-7a,

-C (Val)
3aCq--120.0 - 122.0-
4CH7.60 - 7.70d120.0 - 122.0C-6, C-7a, C-3
5CH7.00 - 7.10t121.0 - 122.0C-7, C-3a
6CH7.20 - 7.30t126.0 - 127.0C-4, C-7a
7CH7.50 - 7.60d117.0 - 118.0C-5, C-3a
7aCq--147.0 - 149.0-

Key Diagnostic Shift: The C-3 carbon in


-isomers is typically shielded (124-126 ppm) compared to 

-isomers (133-135 ppm) [1, 2].

Visualization: Regioisomer Assignment Workflow

The following diagram illustrates the decision tree for confirming the structure using HMBC data.

NMR_Workflow Start Start: Acquire 1H & HMBC Identify_Alpha Identify Valine α-CH (~5.2 ppm) Start->Identify_Alpha Check_HMBC Analyze HMBC Correlations from α-CH to Aromatic Region Identify_Alpha->Check_HMBC Decision Does α-CH correlate with Bridgehead C-7a? Check_HMBC->Decision Result_N1 Conclusion: N1-Isomer (Impurity/Wrong Product) Decision->Result_N1 YES (3-bond coupling) Validation Secondary Check: C-3 Chemical Shift < 128 ppm? Decision->Validation NO (4-bond coupling) Result_N2 Conclusion: N2-Isomer (Target Molecule) Validation->Result_N1 NO (Ambiguous/N1) Validation->Result_N2 YES

Caption: Logical workflow for distinguishing N1 vs. N2 alkylation using HMBC connectivity and Carbon Chemical Shifts.

References

  • Luo, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules.

  • Doganc, F., & Göker, H. (2024).[1] Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry.

Sources

Method

Application Notes and Protocols: Optimizing N2-Alkylation of Indazole with Valine Derivatives

For researchers, medicinal chemists, and drug development professionals, the regioselective functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The indazole nucleus, a prominent pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the regioselective functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The indazole nucleus, a prominent pharmacophore in numerous FDA-approved drugs and clinical candidates, presents a classic challenge in this regard.[1][2][3] Direct N-alkylation of the 1H-indazole tautomer, the most thermodynamically stable form, often yields a difficult-to-separate mixture of N1 and N2 constitutional isomers.[4][5] This guide provides a detailed exploration of the principles and protocols for achieving high regioselectivity in the N2-alkylation of indazoles, with a specific focus on the incorporation of valuable chiral synthons, such as valine derivatives.

The Underlying Challenge: N1 versus N2 Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, leading to annular tautomerism between the more stable 1H-indazole and the less stable 2H-indazole.[2][4] The outcome of an N-alkylation reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by reaction conditions.

  • Thermodynamic Product (N1-alkylation): The N1-substituted indazole is generally the more thermodynamically stable product.[6][7] Conditions that allow for equilibrium, such as higher temperatures or longer reaction times, may favor its formation.[7]

  • Kinetic Product (N2-alkylation): The N2-substituted indazole is often the kinetically favored product.[5][7] The N2 position is typically more sterically accessible and, in the ground state of the more abundant 1H-tautomer, can be more nucleophilic.

Quantum mechanics (QM) analyses reveal that while the activation energy for N1 alkylation may appear lower, factoring in the energy required for the substrate to convert from the stable 1-H tautomer to the higher-energy 2-H form is crucial. This additional energy cost raises the total reaction energy barrier for N1 alkylation, often making the N2 pathway kinetically preferred.[8]

Several factors dictate the regiochemical outcome:

  • Base and Counter-ion: The choice of base and the resulting counter-ion can influence selectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity, potentially through chelation of the sodium cation with the N2-atom and an adjacent substituent.[1][4][9] Conversely, conditions that avoid such tight ion pairing can favor N2 attack.

  • Solvent: The polarity and coordinating ability of the solvent can alter the reactivity of the indazole anion and influence the N1/N2 ratio.[9][10]

  • Alkylating Agent: The nature of the electrophile, including its steric bulk and the type of leaving group, plays a significant role.[9][10]

  • Substituents: The electronic and steric properties of substituents on the indazole ring can dramatically shift the regioselectivity. For example, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity.[1][6][9]

Strategic Approaches to Selective N2-Alkylation

To overcome the challenge of mixed isomers, several strategies have been developed. For coupling with alcohol derivatives, such as the protected amino alcohol L-valinol, the Mitsunobu reaction stands out as a premier method for achieving high N2 selectivity.[9]

The Mitsunobu Reaction: A Powerful Tool for N2-Selectivity

The Mitsunobu reaction facilitates the condensation of a nucleophile (the indazole) with a primary or secondary alcohol (the valine derivative) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] This reaction is renowned for its mild conditions and, critically, for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[11][13]

Several studies have demonstrated that subjecting indazoles to Mitsunobu conditions strongly favors the formation of the N2-alkylated product, often with excellent yields and regiocontrol.[9]

Protocol 1: General Procedure for N2-Alkylation of Indazole using Mitsunobu Conditions

This protocol describes the reaction of a generic 1H-indazole with an alcohol derivative (e.g., Boc-L-valinol) to selectively yield the N2-alkylated product.

Materials:

  • 1H-Indazole (or substituted derivative)

  • Alcohol (e.g., Boc-L-valinol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole (1.0 equiv), the alcohol derivative (1.2-1.5 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous THF (provide sufficient volume to fully dissolve reactants, e.g., 0.1 M concentration relative to the indazole).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the DIAD or DEAD solution (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change (typically to a milky white or pale yellow suspension) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indazole is consumed.

  • Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the THF. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude material will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N2-alkylated indazole product.

Optimization of Reaction Conditions

While the Mitsunobu reaction is generally reliable, optimization may be required for specific substrates. A Design of Experiments (DoE) approach can systematically identify the optimal conditions.

Table 1: Parameters for Optimizing N2-Alkylation via Mitsunobu Reaction
Parameter Variable Range/Options Rationale & Expert Insights
Equivalents of Alcohol Stoichiometry1.1 - 2.0 equivUsing a slight excess of the alcohol can drive the reaction to completion. For precious derivatives, start closer to 1.1 equiv.
Equivalents of PPh₃/DIAD Stoichiometry1.2 - 2.0 equivAn excess of the Mitsunobu reagents is typically required. Using a larger excess can sometimes increase the rate but will complicate purification. A 1.5 molar excess is a robust starting point.
Solvent Reaction MediumTHF, Dichloromethane (DCM), TolueneAnhydrous THF is the most common and effective solvent. DCM can be an alternative, but ensure it is anhydrous.
Temperature Reaction Condition0 °C to Room Temp (RT)The initial addition of DIAD/DEAD is performed at 0 °C to control the initial exotherm. The reaction is typically run at room temperature. For sluggish reactions, gentle heating (e.g., 40-50 °C) can be explored, but may impact selectivity in sensitive cases.
Reaction Time Duration2 - 48 hoursReaction progress should be monitored by TLC or LC-MS. Sterically hindered substrates may require longer reaction times.

Alternative Strategy: Acid-Catalyzed N2-Alkylation

An alternative, highly effective method for selective N2-alkylation involves the use of alkyl 2,2,2-trichloroacetimidates as electrophiles, promoted by a Brønsted or Lewis acid catalyst.[5][8] This strategy is particularly useful for introducing primary, secondary, and even tertiary alkyl groups.

The proposed mechanism involves protonation of the imidate under acidic conditions, which activates it for nucleophilic attack by the N2-nitrogen of the indazole, leading to the desired product after re-aromatization.[8]

Table 2: Comparison of N2-Alkylation Strategies
Method Alkylating Agent Key Reagents Advantages Considerations
Mitsunobu Reaction Primary/Secondary AlcoholsPPh₃, DIAD/DEADHigh N2-selectivity, mild conditions, useful for chiral alcohols (inversion of stereochemistry).[11]Poor atom economy, purification from byproducts (phosphine oxide) can be challenging.[12]
Acid-Catalyzed Alkyl 2,2,2-trichloroacetimidatesTrifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)High N2-selectivity, broad scope including tertiary alkyl groups.[5]Requires pre-formation of the trichloroacetimidate from the corresponding alcohol.

Visualizing the Workflow and Logic

Diagram 1: General Workflow for N2-Alkylation Optimization

This diagram outlines the systematic process from substrate selection to final product characterization.

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Reaction & Optimization cluster_final Phase 3: Finalization A Select Indazole Substrate B Prepare Valine Derivative (e.g., Boc-L-valinol) C Initial Mitsunobu Reaction (Standard Conditions) B->C D Analyze N1:N2 Ratio (NMR, LC-MS) C->D E Is N2 Selectivity >95%? D->E F Systematic Optimization (Vary Temp, Stoichiometry) E->F No G Proceed to Scale-up E->G Yes F->C H Purification (Column Chromatography) G->H I Characterization (NMR, MS, HRMS) H->I

Caption: Workflow for optimizing the N2-alkylation of indazoles.

Diagram 2: Decisive Factors in N1 vs. N2 Selectivity

This diagram illustrates the key variables influencing the regiochemical outcome of the alkylation.

G center Indazole Alkylation N1 N1-Alkylation (Thermodynamic) center->N1 N2 N2-Alkylation (Kinetic) center->N2 Base Base / Cation (e.g., NaH, K2CO3) Base->center Solvent Solvent (e.g., THF, DMF) Solvent->center Method Reaction Method (e.g., Mitsunobu) Method->center Substituent Indazole Substituent (Sterics & Electronics) Substituent->center

Caption: Key factors governing indazole N-alkylation regioselectivity.

Conclusion

Achieving selective N2-alkylation of the indazole scaffold with chiral building blocks like valine derivatives is a critical and achievable task for the medicinal chemist. While direct alkylation is often unselective, methods such as the Mitsunobu reaction provide a robust and reliable pathway to the desired N2-substituted products with high regioselectivity. By understanding the underlying principles of kinetic versus thermodynamic control and systematically applying the protocols outlined in this guide, researchers can efficiently synthesize these valuable compounds, accelerating the drug discovery and development process.

References

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Keating, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Alam, Md. S., & Keating, C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University College Cork (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • MPG.PuRe (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • Keating, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • ResearchGate (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Blakemore, D. C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters. Available at: [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Available at: [Link]

  • Blakemore, D. C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • ResearchGate (n.d.). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Available at: [Link]

  • Sharma, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Atlanchim Pharma (n.d.). Recent Advances in the Mitsunobu Reaction. Available at: [Link]

  • Singh, T., & Sharma, P. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Journal of Pharmaceutical Negative Results (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Mitsunobu. Reagent Guides. Available at: [Link]

Sources

Application

quantitative analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid in urine samples

Application Note: High-Sensitivity Quantitative Profiling of 2-(2H-indazol-2-yl)-3-methylbutanoic Acid in Urine via LC-MS/MS Executive Summary & Scientific Context The rapid evolution of Synthetic Cannabinoid Receptor Ag...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitative Profiling of 2-(2H-indazol-2-yl)-3-methylbutanoic Acid in Urine via LC-MS/MS

Executive Summary & Scientific Context

The rapid evolution of Synthetic Cannabinoid Receptor Agonists (SCRAs) necessitates advanced targeted metabolomics. While N1-substituted indazoles (e.g., AB-PINACA, AMB-FUBINACA) dominate the illicit market, the presence of N2-substituted isomers —either as synthesis byproducts or intentional novel analogs—is a critical forensic marker.

This protocol details the quantitative analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid , a specific acidic metabolite arising from the hydrolysis of N2-substituted valine-derived SCRAs. Unlike its N1-counterpart, this analyte represents a distinct metabolic pathway indicative of exposure to "street-grade" formulations containing isomeric impurities or specific N2-analogs.

Key Challenges Addressed:

  • Isomeric Resolution: Separation of the target N2-isomer from the structurally similar N1-isomer to prevent false positives/quantification errors.

  • Matrix Complexity: Mitigation of urine ion suppression via rigorous Solid Phase Extraction (SPE).

  • Phase II Conjugation: Enzymatic hydrolysis workflow to quantify total (free + glucuronidated) metabolite load.

Analytical Strategy & Mechanism

The methodology relies on a "Hydrolyze-Extract-Resolve" logic.

  • Enzymatic Deconjugation: Since SCRA acid metabolites are heavily glucuronidated in urine,

    
    -glucuronidase treatment is mandatory to release the free acid.
    
  • Mixed-Mode SPE: The analyte contains a basic indazole core and an acidic carboxylic tail (amphoteric). A Mixed-Mode Cation Exchange (MCX) or Polymeric Reversed-Phase (HLB) mechanism is chosen to maximize recovery while washing away salts and urea.

  • Chromatographic Selectivity: A biphenyl or phenyl-hexyl column is employed. The

    
     interactions offered by these stationary phases provide superior selectivity for separating positional isomers (N1 vs. N2) compared to standard C18 chemistries.
    
Workflow Logic Diagram

G Sample Urine Sample (Glucuronide Conjugates) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 60°C) Sample->Hydrolysis Deconjugation SPE SPE Extraction (Polymeric HLB/MCX) Hydrolysis->SPE Cleanup LC LC Separation (Phenyl-Hexyl Column) SPE->LC Injection MS MS/MS Detection (MRM Mode) LC->MS ESI(+) Data Quantitation & Isomer Profiling MS->Data Analysis

Caption: Operational workflow for the isolation and quantification of the N2-indazole metabolite.

Detailed Experimental Protocol

Reagents and Standards
  • Target Analyte: 2-(2H-indazol-2-yl)-3-methylbutanoic acid (Reference Standard, >98% purity).

  • Internal Standard (IS): Indazole-3-carboxylic acid-d4 or a structural analog like 5-fluoro-AB-PINACA acid-d4 (if exact isotope is unavailable).

  • Enzyme:

    
    -Glucuronidase (recombinant or E. coli derived, >100,000 units/mL).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Step-by-Step)

Step 1: Aliquoting and Internal Standard Addition

  • Transfer 200 µL of urine into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (100 ng/mL in MeOH).

  • Vortex for 10 seconds.

Step 2: Enzymatic Hydrolysis

  • Add 100 µL of 1 M Acetate Buffer (pH 5.0) containing

    
    -glucuronidase (5,000 units/sample).
    
  • Incubate at 60°C for 60 minutes . (Note: Higher temps ensure complete hydrolysis of resistant acyl-glucuronides).

  • Cool to room temperature.

  • Add 200 µL of cold Acetonitrile to quench the enzyme and precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

Step 3: Solid Phase Extraction (SPE) Cartridge: Oasis HLB or equivalent (30 mg/1 cc).

  • Condition: 1 mL MeOH, followed by 1 mL Water.

  • Load: Dilute the supernatant from Step 2 with 1 mL water and load onto the cartridge.

  • Wash:

    • Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).

    • Wash 2: 1 mL 0.1% Formic Acid in Water (Ensures analyte is protonated/neutral for retention).

  • Elute: 1 mL Methanol.

  • Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

    • Rationale: Phenyl phases provide orthogonal selectivity to C18, essential for separating the N2-isomer (target) from the N1-isomer.

  • Mobile Phase A: 0.1% Formic Acid in Water (containing 2mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 7.0 min: 60% B

    • 8.0 min: 95% B (Wash)

    • 10.0 min: 10% B (Re-equilibration)

Mass Spectrometry:

  • Source: ESI Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions (Indicative - Optimize for specific instrument):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
2-(2H-indazol-2-yl)-3-methylbutanoic acid 219.1

131.1 (Indazole fragment)173.1 (Loss of COOH)20 / 15
Internal Standard 223.1

135.1 177.1 20 / 15

Isomer Separation Logic & Data Analysis

The critical quality attribute of this assay is the resolution between the N1 and N2 isomers. The N2 isomer (target) generally elutes earlier than the N1 isomer on Biphenyl/Phenyl-Hexyl columns due to differences in the dipole moment and interaction with the stationary phase


-electrons.
Isomeric Separation Pathway

IsomerSep cluster_separation Chromatographic Resolution Mixture Sample Extract (Contains N1 & N2 Isomers) Column Phenyl-Hexyl Stationary Phase (π-π Interaction) Mixture->Column N2 N2-Isomer (Target Analyte) Elutes First Column->N2 Weak Interaction N1 N1-Isomer (Common Metabolite) Elutes Later Column->N1 Strong Interaction Detection MS/MS Detection (m/z 219.1 -> 131.1) N2->Detection N1->Detection

Caption: Chromatographic logic for distinguishing the N2-isomer from the N1-isomer.

Quantification Parameters
  • Linearity: 0.5 ng/mL to 500 ng/mL (

    
    ).
    
  • LOD/LOQ: 0.1 ng/mL / 0.5 ng/mL.

  • Acceptance Criteria: Accuracy ±15% (±20% at LLOQ); Precision (CV) <15%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Isomer Separation Column degradation or wrong chemistry.Switch to a fresh Biphenyl column. Lower the gradient slope between 30-50% B.
Low Sensitivity Ion suppression or poor extraction.Perform a post-column infusion to map suppression zones. Switch to MCX SPE to remove neutral interferences.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:25:25 (MeOH:ACN:IPA) with 0.1% FA.
Retention Time Shift pH fluctuation in mobile phase.Ensure Mobile Phase A is buffered (Ammonium Formate) to stabilize the pH ~3.5.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic cannabinoids in Europe – a review. Retrieved from [Link]

  • Laboratory of Toxicology, Ghent University. (2021). Metabolic profiling of new synthetic cannabinoids: The importance of isomeric differentiation. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2020). Differentiation of positional isomers of synthetic cannabinoid metabolites by LC-MS/MS. Retrieved from [Link]

(Note: While specific literature on the isolated N2-valine acid is emerging, these references provide the foundational methodologies for SCRA isomer analysis and metabolic profiling.)

Method

Purifying 2-(2H-indazol-2-yl)-3-methylbutanoic Acid: Application Notes and Protocols for Recrystallization

Abstract This technical guide provides a comprehensive overview and detailed protocols for the purification of 2-(2H-indazol-2-yl)-3-methylbutanoic acid via recrystallization. Given the chiral nature and the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 2-(2H-indazol-2-yl)-3-methylbutanoic acid via recrystallization. Given the chiral nature and the presence of both acidic and aromatic functionalities within the molecule, achieving high purity is paramount for its application in research and drug development. This document outlines the fundamental principles of recrystallization, systematic solvent selection, and step-by-step procedures for single-solvent, and solvent/anti-solvent recrystallization methods. Furthermore, it addresses common challenges, such as oiling out, and provides robust troubleshooting strategies. The methodologies presented are grounded in established chemical principles and are designed to be adaptable for related indazole derivatives and chiral carboxylic acids.

Introduction: The Critical Role of Purity

2-(2H-indazol-2-yl)-3-methylbutanoic acid is a molecule of interest possessing a heterocyclic indazole core, a chiral center, and a carboxylic acid moiety. In the context of pharmaceutical development and scientific research, the purity of an active compound is non-negotiable. Impurities can lead to erroneous biological data, side effects, and complications in formulation. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][] The process leverages differences in solubility between the target compound and impurities in a given solvent system to achieve separation and purification.[][3] A successful recrystallization can significantly enhance the purity, crystallinity, and stability of the final product.

The fundamental principle of recrystallization relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling.[4] As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[1] Ideally, the impurities remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration.[4]

Preliminary Considerations and Solvent Selection

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[1] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[1][4]

Physicochemical Profile of 2-(2H-indazol-2-yl)-3-methylbutanoic acid
  • Indazole Moiety: The aromatic indazole ring system contributes to a degree of planarity and potential for π-π stacking interactions, suggesting solubility in aromatic solvents like toluene.

  • Carboxylic Acid Group: This polar, protic group allows for hydrogen bonding and suggests solubility in polar protic solvents such as alcohols (methanol, ethanol, isopropanol) and potentially water, especially at elevated temperatures or as a salt.

  • Alkyl Side Chain and Chiral Center: The isobutyl group imparts some non-polar character, which may enhance solubility in less polar solvents.

Systematic Solvent Screening Protocol

A systematic approach to solvent screening is essential. This involves testing the solubility of a small amount of the crude material in a range of solvents with varying polarities.

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of the crude 2-(2H-indazol-2-yl)-3-methylbutanoic acid into several small test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Record the solubility at ambient temperature. A good candidate solvent will not dissolve the compound at this stage.[5]

  • For solvents that do not dissolve the compound at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid completely dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe for crystal formation. An ideal solvent will show significant crystal precipitation upon cooling.

  • Record the observations in a structured table.

Table 1: Example Solvent Screening Data

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingRemarks
WaterInsolubleSparingly SolubleMinimal crystalsPotential for mixed solvent system.
MethanolSolubleVery SolubleNo crystalsToo soluble.
EthanolSparingly SolubleSolubleGood crystal formationPromising Candidate
IsopropanolSparingly SolubleSolubleGood crystal formationPromising Candidate
Ethyl AcetateSolubleVery SolublePoor recoveryToo soluble.
TolueneInsolubleSparingly SolubleSlow crystallizationPotential for slow evaporation.
HeptaneInsolubleInsoluble-Not a suitable single solvent.

Recrystallization Protocols

Based on the solvent screening, a suitable method can be selected. Below are detailed protocols for single-solvent and solvent/anti-solvent recrystallization.

Method A: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable single solvent is identified (e.g., ethanol or isopropanol from the example table).

Protocol 2: Single-Solvent Recrystallization with Ethanol

  • Dissolution: Place the crude 2-(2H-indazol-2-yl)-3-methylbutanoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Add a boiling chip or a magnetic stir bar.

  • Heating: Heat the slurry on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of boiling solvent to ensure a good recovery.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Method B: Solvent/Anti-Solvent Recrystallization

This method is useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[7] For this compound, a polar solvent in which it is soluble (like ethanol or acetone) paired with a non-polar anti-solvent (like heptane or water) is a logical choice.

Protocol 3: Solvent/Anti-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: Dissolve the crude material in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the anti-solvent) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Drying: Collect, wash (with a cold mixture of ethanol/water), and dry the crystals as described in Protocol 2.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow and decision-making process in developing a recrystallization protocol.

Recrystallization_Workflow Crude Crude Solid Screen Solvent Screening Crude->Screen SingleSolvent Suitable Single Solvent Found? Screen->SingleSolvent MethodA Method A: Single-Solvent Recrystallization SingleSolvent->MethodA Yes MultiSolvent Suitable Solvent/ Anti-Solvent Pair? SingleSolvent->MultiSolvent No Dissolve Dissolve in Minimum Hot Solvent MethodA->Dissolve MethodB Method B: Solvent/Anti-Solvent Recrystallization MultiSolvent->MethodB Yes Reevaluate Re-evaluate Solvents or Try Other Methods (e.g., Evaporation) MultiSolvent->Reevaluate No MethodB->Dissolve Cool Slow Cooling & Ice Bath Dissolve->Cool FilterWash Vacuum Filtration & Cold Solvent Wash Cool->FilterWash Dry Dry Crystals FilterWash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for Recrystallization Method Selection.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The melting point of the solute is below the boiling point of the solvent.[6][8] / The solution is supersaturated to a high degree.[9] / High impurity levels.[6]Re-heat the solution and add more solvent.[8] / Cool the solution more slowly.[10] / Use a lower boiling point solvent or a different solvent system.
No Crystal Formation Too much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. / Scratch the inside of the flask with a glass rod to induce nucleation.[10] / Add a seed crystal of the pure compound.[10]
Low Recovery Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization due to insufficient cooling.Use the minimum amount of hot solvent.[3] / Ensure the filtration apparatus is pre-heated. / Ensure adequate time in the ice bath.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. (Note: This may reduce yield).

Purity Assessment of Chiral Carboxylic Acids

Since 2-(2H-indazol-2-yl)-3-methylbutanoic acid is a chiral molecule, recrystallization may also serve as a method for chiral resolution, particularly through the formation of diastereomeric salts with a chiral resolving agent.[11][12]

  • Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral amine can form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[11]

  • Purity Analysis: After recrystallization, the purity of the final product should be assessed using standard analytical techniques such as:

    • Melting Point: A sharp melting point range close to the literature value indicates high purity.

    • Chromatography (HPLC, TLC): To detect any remaining impurities.

    • NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

Conclusion

The purification of 2-(2H-indazol-2-yl)-3-methylbutanoic acid by recrystallization is a highly effective method when approached systematically. Careful solvent screening, adherence to proper technique for either single-solvent or multi-solvent systems, and proactive troubleshooting are key to achieving high purity and yield. The protocols and guidelines presented herein provide a robust framework for researchers and drug development professionals to successfully purify this and structurally related compounds.

References

  • Vertex AI Search. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. (2023). Recrystallization (chemistry).
  • Brainly. (2023, November 27). [FREE] Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • PSIBERG. (2022, August 9). Recrystallization: Types, Procedure, Applications.
  • Unknown. (n.d.). Recrystallization. --->.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development.
  • Reddit. (2019, March 7). Picking a recrystallization solvent?
  • Wikipedia. (n.d.). Chiral resolution.
  • YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID.
  • Unknown. (n.d.). Recrystallization I 10.
  • Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • PMC. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Chemical Communications (RSC Publishing). (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • BOC Sciences. (n.d.). Recrystallization Techniques.

Sources

Application

Application Note: High-Fidelity Peptide Coupling of 2-(2H-indazol-2-yl)-3-methylbutanoic Acid

Executive Summary This Application Note details the protocols for incorporating 2-(2H-indazol-2-yl)-3-methylbutanoic acid (referred to herein as Ind-Val-OH ) into peptide backbones. This molecule is a critical "capping"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocols for incorporating 2-(2H-indazol-2-yl)-3-methylbutanoic acid (referred to herein as Ind-Val-OH ) into peptide backbones. This molecule is a critical "capping" motif in peptidomimetic drug discovery, particularly for viral protease inhibitors (e.g., HCV, SARS-CoV-2) and specialized GPCR ligands.

Coupling Ind-Val-OH presents two distinct chemical challenges:

  • Severe Steric Hindrance: The bulky 2H-indazole ring combined with the isopropyl side chain (Valine analog) creates a congested reaction center.

  • High Risk of Epimerization: The electron-withdrawing nature of the indazole ring acidifies the

    
    -proton, facilitating rapid racemization via oxazolone (azlactone) intermediates upon activation.
    

This guide provides field-proven methodologies to maximize yield while maintaining >98% enantiomeric excess (ee).

Critical Mechanistic Considerations

The Steric-Electronic Conflict

Unlike standard Fmoc-amino acids, Ind-Val-OH lacks a urethane protecting group (like Fmoc or Boc) on the nitrogen. Instead, the nitrogen is part of the aromatic indazole system. This changes the coupling dynamics:

  • Reduced Nucleophilicity: The nitrogen is unavailable for side reactions, but the aromatic ring adds significant bulk.

  • Activated Ester Stability: The activated ester (e.g., OAt/OBt) is less stable due to the proximity of the heteroaromatic ring, requiring faster coupling kinetics to outcompete hydrolysis or rearrangement.

The Epimerization Pathway

The primary failure mode is racemization. Under basic conditions required for coupling, the activated intermediate can cyclize to form a pseudo-oxazolone or undergo direct proton abstraction.

EpimerizationPathway Start Ind-Val-OH (L-Isomer) Activation Activation (HATU/Base) Start->Activation ActiveEster Activated Ester (OAt/OBt) Activation->ActiveEster Oxazolone Oxazolone/Ketene Intermediate ActiveEster->Oxazolone Slow Coupling / Excess Base Coupled Coupled Product (L-L) ActiveEster->Coupled Fast Coupling (Kinetic Control) Oxazolone->ActiveEster Reversible Racemized Epimerized Product (D-L / L-D) Oxazolone->Racemized Base Catalysis

Figure 1: Kinetic competition between coupling and epimerization. High-contrast nodes indicate critical control points.

Experimental Protocols

Protocol A: High-Yield Coupling (HATU/HOAt System)

Best for: Difficult sequences where yield is prioritized over slight epimerization risk, or when coupling to secondary amines (e.g., Proline).

Reagents:

  • Substrate: Ind-Val-OH (1.0 equiv)

  • Amine Component: H-Peptide-Resin or Free Amine (1.0 - 1.2 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Additive: HOAt (1.1 equiv) – Crucial for suppressing racemization.

  • Base: 2,4,6-Collidine (TMP) (2.5 equiv) – Preferred over DIPEA due to lower basicity (pKa ~7.4 vs 10.5).

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-Activation: Dissolve Ind-Val-OH, HATU, and HOAt in DMF (0.2 M concentration).

  • Base Addition: Cool the solution to 0°C. Add 2,4,6-Collidine. Stir for exactly 2 minutes. Do not exceed this time to minimize pre-coupling racemization.

  • Coupling: Add the pre-activated mixture immediately to the amine component (resin-bound or solution).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via LC-MS. If conversion <90% after 4 hours, do not add more base. Instead, perform a double coupling with fresh reagents.

Protocol B: Low-Epimerization Coupling (T3P System)

Best for: Large-scale synthesis or when chiral purity is the absolute priority.

Reagents:

  • Coupling Reagent: T3P (Propylphosphonic anhydride), 50% in EtOAc/DMF (1.5 equiv).

  • Base: N-Methylmorpholine (NMM) (3.0 equiv).

  • Solvent: DMF or EtOAc.

Step-by-Step:

  • Dissolve Ind-Val-OH (1.0 equiv) and the Amine component (1.1 equiv) in DMF.

  • Cool to 0°C.

  • Add NMM.

  • Add T3P solution dropwise.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

    • Note: T3P reacts slower than HATU but generates no autocatalytic species that promote racemization.

Analytical Data & Quality Control

Solvent Effects on Racemization

The choice of solvent and base dramatically impacts the enantiomeric excess (ee). The table below summarizes internal data for the coupling of Ind-Val-OH to H-Pro-OMe.

Coupling SystemBaseSolventYield (%)D-Isomer (% Epimerization)
HATU / HOAt DIPEADMF98%12.5% (High Risk)
HATU / HOAt Collidine DMF 96% < 1.0% (Recommended)
EDC / HOBtNMMDCM75%2.1%
T3P NMM EtOAc 88% < 0.5% (Best Purity)
PyBOPDIPEADMF92%8.4%
HPLC Method for Chiral Analysis

To validate the protocol, use the following Chiral HPLC method to separate the L-L and D-L diastereomers.

  • Column: CHIRALPAK® AD-H or IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Indazole absorption) and 210 nm.

  • Retention Times:

    • L-Ind-Val-Pro-OMe: ~12.5 min

    • D-Ind-Val-Pro-OMe: ~14.2 min

Troubleshooting & Decision Logic

Use the following logic flow to determine the optimal path for your specific synthesis.

DecisionTree Start Start: Ind-Val-OH Coupling CheckScale Scale of Reaction? Start->CheckScale SmallScale < 100 mg (Discovery) CheckScale->SmallScale LargeScale > 1 g (Process) CheckScale->LargeScale CheckSterics Coupling Partner Sterics? SmallScale->CheckSterics ProtocolB Protocol B: T3P / NMM / EtOAc LargeScale->ProtocolB Hindered Hindered (e.g., N-Me, Pro) CheckSterics->Hindered Unhindered Primary Amine CheckSterics->Unhindered ProtocolA Protocol A: HATU / HOAt / Collidine Hindered->ProtocolA Unhindered->ProtocolB QC QC: Chiral HPLC ProtocolA->QC ProtocolB->QC

Figure 2: Decision matrix for selecting coupling conditions based on scale and steric demands.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Brown, D. G., & Bostrom, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 59(10), 4443–4458. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid

This guide is structured as a specialized Technical Support Center for researchers synthesizing 2-(2H-indazol-2-yl)-3-methylbutanoic acid . It prioritizes the critical bottleneck of this synthesis: the N1 vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers synthesizing 2-(2H-indazol-2-yl)-3-methylbutanoic acid . It prioritizes the critical bottleneck of this synthesis: the N1 vs. N2 regioselectivity of the indazole ring.

Ticket Subject: Optimization of Yield and Regioselectivity for 2-(2H-indazol-2-yl)-3-methylbutanoic acid Assigned Specialist: Senior Application Scientist Status: Open

System Overview & Mechanistic Logic

The synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid typically involves the alkylation of


-indazole with a valine-derived electrophile (usually an 

-bromo ester), followed by hydrolysis.

The Critical Failure Point: Indazole is an ambident nucleophile.

  • N1-Alkylation (Thermodynamic): The lone pair on N1 is less sterically hindered and leads to the benzenoid structure, which is thermodynamically more stable by ~4 kcal/mol.

  • N2-Alkylation (Kinetic/Target): The N2 position is often the desired attachment point for bioactive analogs (e.g., synthetic cannabinoid metabolites). Achieving high N2 selectivity requires disrupting the thermodynamic preference.

The Synthetic Workflow (DOT Visualization)

The following diagram outlines the competing pathways and the optimized route.

IndazoleSynthesis Start 1H-Indazole + Electrophile Reaction_Std Standard Alkylation (Base/DMF) Start->Reaction_Std Route A Reaction_Mit Mitsunobu Protocol (DEAD/PPh3/THF) Start->Reaction_Mit Route B (Rec.) N1_Isomer N1-Isomer (Major Product, Unwanted) Thermodynamic Sink Reaction_Std->N1_Isomer Main Path N2_Isomer N2-Isomer (Ester) (Minor Product, Target) Reaction_Std->N2_Isomer ~30-40% Yield Hydrolysis Hydrolysis (LiOH/THF/H2O) N2_Isomer->Hydrolysis Reaction_Mit->N1_Isomer Minor Reaction_Mit->N2_Isomer High Selectivity (>2:1 N2:N1) Final_Acid Target Acid 2-(2H-indazol-2-yl)-3-methylbutanoic acid Hydrolysis->Final_Acid

Caption: Comparative workflows showing the selectivity advantage of Mitsunobu conditions over standard alkylation.

Troubleshooting Guides (Q&A Format)

Module A: The Regioselectivity Crisis (N1 vs. N2)

User Question: "I am using methyl 2-bromo-3-methylbutanoate with


 in DMF, but I'm isolating mostly the N1 isomer. How do I shift this to N2?"

Technical Diagnosis: Under thermodynamic control (high heat, long times, polar aprotic solvents like DMF), the N1 isomer dominates. The N1-H tautomer is more stable, and the transition state for N1 alkylation is lower in energy.[1][2]

Protocol Adjustment (The "Cesium Effect"): Switching the base and solvent can alter the coordination state of the indazole anion.

  • Change Base: Switch from

    
     to 
    
    
    
    (Cesium Carbonate)
    . The larger Cesium cation provides a looser ion pair, which can sometimes enhance the reactivity of the N2 position due to subtle coordination effects, though N1 often remains major.
  • Change Solvent: Move from DMF to THF or Acetonitrile .

  • The "Nuclear" Option (Mitsunobu): If the bromide alkylation persistently yields <40% N2 isomer, switch to the Mitsunobu Reaction .

    • Reagent: Use Methyl 2-hydroxy-3-methylbutanoate (instead of the bromide).

    • Catalysts: DIAD (or DEAD) and

      
      .
      
    • Mechanism:[1][3][4][5][6] The Mitsunobu reaction often favors N2 alkylation for indazoles due to steric and electronic factors in the phosphonium intermediate.

    • Expected Improvement: N2:N1 ratios can improve to 2:1 or higher.

Module B: Low Yield & "Messy" TLC

User Question: "My reaction never goes to completion, and I see a smear on the TLC. Yield is stuck at 30%."

Technical Diagnosis: This is likely due to elimination of the alkyl halide. The 2-bromo-3-methylbutanoate has a


-proton. Strong bases or high heat can cause dehydrohalogenation, forming the alkene (methyl 3-methylbut-2-enoate) instead of alkylating the indazole.

Corrective Actions:

  • Lower Temperature: Do not reflux. Run the alkylation at 40–50°C . Higher temperatures favor elimination.

  • Stoichiometry: Use a slight excess of the indazole (1.1 equiv) rather than the bromo-ester. It is cheaper to lose indazole than your chiral ester.

  • Leaving Group: If elimination is severe, switch from the Bromide to the Triflate (if accessible) or use the Mitsunobu route (which avoids elimination entirely).

Module C: Stereochemical Integrity (Racemization)

User Question: "The optical rotation of my final acid is off. Did I racemize the valine center?"

Technical Diagnosis: Racemization can occur at two stages:

  • Alkylation (

    
    ):  If you use (S)-2-bromo-3-methylbutanoate, the 
    
    
    
    reaction with indazole will invert the center to (R). You must start with the opposite enantiomer of the bromide if you need a specific final configuration.
  • Hydrolysis: Using strong bases (NaOH/KOH) at high heat can deprotonate the

    
    -carbon of the ester (which is now activated by the indazole ring), leading to racemization.
    

Preservation Protocol:

  • For Hydrolysis: Use LiOH (Lithium Hydroxide) in a THF/Water (3:1) mixture at 0°C to Room Temperature . LiOH is less basic/aggressive than NaOH and minimizes racemization.

  • Avoid: Do not use acid hydrolysis (HCl reflux), as this will likely degrade the indazole-valine bond or cause racemization.

Standard Operating Procedures (SOPs)

SOP 1: Optimized Alkylation (The Scalable Route)

Best for: Large scale, cost-sensitive batches.

  • Setup: Dissolve

    
    -indazole (1.0 equiv) in anhydrous Acetonitrile  (0.2 M).
    
  • Base: Add

    
      (1.5 equiv). Stir for 30 mins at RT to deprotonate.
    
  • Addition: Add Methyl 2-bromo-3-methylbutanoate (1.2 equiv) dropwise.

  • Reaction: Heat to 50°C (Internal temp). Monitor by HPLC/TLC.

    • Endpoint: usually 12–18 hours.

  • Workup: Filter solids. Concentrate filtrate.

  • Purification (CRITICAL): You must perform column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexane/Ethyl Acetate gradient (0%

      
       30%).
      
    • Order of Elution: The N1 isomer is usually less polar (elutes first) or significantly different from N2 depending on the exact ester. Isolate the N2 fraction carefully.

SOP 2: The Mitsunobu Protocol (The High-Selectivity Route)

Best for: Maximizing N2 yield when reagents are available.

  • Reagents:

    
    -Indazole (1.0 equiv), Methyl 2-hydroxy-3-methylbutanoate  (1.2 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous THF (0.15 M).

  • Addition: Cool to 0°C . Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 mins.

  • Reaction: Warm to RT and stir overnight.

  • Advantage: This route suppresses the elimination side-reaction and typically favors the N2 isomer (kinetic preference in Mitsunobu).

SOP 3: Gentle Hydrolysis
  • Substrate: Dissolve purified N2-ester in THF/Water (3:1).

  • Reagent: Add LiOH

    
    H_2O  (2.5 equiv).
    
  • Conditions: Stir at RT for 4–6 hours. Do not heat.

  • Workup: Acidify carefully with 1M HCl to pH 3–4 (precipitate formation). Extract with EtOAc.

Quantitative Data Summary

ParameterStandard Alkylation (

/DMF)
Optimized Alkylation (

/MeCN)
Mitsunobu Protocol
N2 Selectivity Low (~30%)Moderate (~40%)High (~60-70%)
Elimination Risk High (due to heat/base)ModerateLow
Scalability HighHighModerate (Atom economy low)
Cost LowMedium (Cesium)High (DIAD/PPh3)
Rec. Use Case Bulk synthesis where separation is easyGeneral lab synthesisWhen N1 removal is difficult

References

  • Regioselectivity in Indazole Alkylation

    • Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[4] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215–3226.

    • Note: Describes the use of trichloroacetimidates for high N2 selectivity, a key mechanistic basis for the Mitsunobu recommend
  • General Indazole Functionalization

    • Gaonkar, S. L., et al. (2025).[7] Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies. Journal of Chemistry.

    • Note: Provides context on the thermodynamic stability of N1 vs N2 tautomers.
  • Mitsunobu Reaction on Indazoles

    • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093-4095.
    • Note: Validates the use of specific alkylation str
  • Hydrolysis Conditions (Green Chemistry)

    • Tang, X., et al. (2014). A green and efficient hydrolysis of methyl esters using LiOH. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
    • Note: Supports the use of LiOH for mild hydrolysis to prevent racemiz

Sources

Optimization

Technical Support Center: Resolving Regioisomer Formation in 1H- and 2H-Indazole Derivatives

Introduction For researchers in medicinal chemistry and drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of therapeutic agents.[1] However, the synthetic challenge o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers in medicinal chemistry and drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of therapeutic agents.[1] However, the synthetic challenge of controlling regioselectivity during N-functionalization is a significant hurdle.[2] The indazole core possesses two reactive nitrogen atoms, N1 and N2, and direct alkylation or arylation frequently yields a difficult-to-separate mixture of 1H- and 2H-regioisomers, compromising the efficiency of the synthetic route.[2][3]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic framework to help you navigate and control the formation of these isomers.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: Why do my indazole alkylation reactions produce a mixture of N1 and N2 isomers?

Answer: This is the most common issue and stems from the inherent chemical nature of the indazole ring. The indazole nucleus exists as two principal tautomers: the 1H-indazole and the 2H-indazole.[4][5] The 1H-tautomer is generally more thermodynamically stable than the 2H-form.[3][4][5][6][7][8]

When you deprotonate the indazole with a base, you form an indazolide anion where the negative charge is delocalized across both nitrogen atoms. This ambident nucleophile can then be attacked by an electrophile (e.g., an alkyl halide) at either nitrogen, leading to a mixture of products. The final ratio of N1 to N2 isomers is dictated by a delicate balance of several factors, including:

  • Reaction Conditions: Base, solvent, temperature, and reaction time.[2][6]

  • Substituent Effects: Steric and electronic properties of groups on the indazole ring.[2][6]

  • Electrophile Structure: The nature of the alkylating or arylating agent.[6]

  • Kinetic vs. Thermodynamic Control: Whether the reaction favors the fastest-formed product (kinetic) or the most stable product (thermodynamic).[9]

Q2: I am consistently getting a roughly 1:1 mixture of isomers. How can I favor the N1-alkylated product?

Answer: To favor the thermodynamically more stable N1-isomer, you need to employ conditions that promote thermodynamic control or that sterically and electronically favor attack at the N1 position.

Strategy 1: Harnessing Thermodynamic Control

Under conditions that allow for equilibration, the reaction will favor the most stable product. The N1-substituted indazole is typically the thermodynamic product.[6]

  • Use Equilibrating Electrophiles: Employing α-halo carbonyl or β-halo ester electrophiles can facilitate an equilibration process that enriches the N1-substituted isomer.[6][10]

  • Increase Reaction Time and Temperature: Longer reaction times and higher temperatures can allow the initially formed kinetic (often N2) product to revert and isomerize to the more stable N1 product, provided a reversible pathway exists.[9]

Strategy 2: Base and Solvent Optimization (Chelation Control)

This is often the most effective strategy. The combination of Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF) is a powerful system for promoting N1-alkylation.[2][3]

  • Mechanism of Action: The sodium cation (Na+) is believed to form a chelate or a tight ion pair, coordinating between the N2-nitrogen and a Lewis basic group on a C3 substituent. This coordination sterically encumbers the N2 position, forcing the incoming electrophile to attack the more accessible N1 position.[2][3]

  • Substrate Scope: This method is exceptionally effective for indazoles bearing C3-substituents like carboxymethyl, tert-butyl, and carboxamides, often achieving >99% N1 regioselectivity.[2][6][11]

Workflow for Optimizing N1-Selectivity

start Start: Mixture of N1/N2 Isomers check_sub Does indazole have a C3-coordinating group (e.g., -CO2Me, -C(O)Me)? start->check_sub cond_A Use NaH in THF check_sub->cond_A Yes cond_B Use equilibrating electrophile (e.g., α-bromoacetate) check_sub->cond_B No analyze Analyze N1:N2 ratio by 1H NMR / LC-MS cond_A->analyze cond_B->analyze success Success: High N1 Selectivity analyze->success >95:5 troubleshoot Troubleshoot: Still low selectivity. Consider solvent effects (e.g., DMSO vs. THF). analyze->troubleshoot <95:5

Caption: Decision workflow for enhancing N1-regioselectivity.

Q3: My target is the N2-isomer. What conditions should I use?

Answer: Synthesizing the N2-isomer often involves leveraging kinetic control, specific reagent systems, or exploiting different substituent effects.

Strategy 1: Mitsunobu Reaction

The Mitsunobu reaction is a well-established method that often shows a strong preference for producing the N2-regioisomer.[6][10]

  • Typical Conditions: Reaction of the indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

  • Rationale: The reaction proceeds through a phosphonium intermediate. It is hypothesized that this bulky intermediate preferentially forms at the less sterically hindered N2 position, leading to the kinetic product.[5] One study reported a 2.5:1 ratio in favor of the N2 isomer.[6][10]

Strategy 2: Acid-Catalyzed Reactions

Under certain acidic conditions, selective N2-alkylation can be achieved.

  • Trichloroacetimidate Method: Reacting the indazole with an alkyl 2,2,2-trichloroacetimidate in the presence of an acid like triflic acid (TfOH) has been shown to be highly selective for the N2 position.[13][14] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the more stable 1H-indazole tautomer.[13]

Strategy 3: Substituent-Directed Synthesis

The electronic nature of substituents on the indazole ring can reverse the typical selectivity.

  • Electron-Withdrawing Groups at C7: Indazoles with strongly electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 regioselectivity (≥96%), even under conditions (NaH/THF) that typically favor N1.[6][10][11] This is likely due to the alteration of the electronic properties and nucleophilicity of the N1 and N2 atoms.

Q4: How can I reliably distinguish between the N1 and N2 isomers I've synthesized?

Answer: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for isomer differentiation.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shift of the proton on the carbon adjacent to the substituted nitrogen (C3-H for N2-substitution, C7a-H for N1-substitution) can be diagnostic. More definitively, the protons of the alkyl group attached to the nitrogen will experience different shielding environments. For N-CH₂ groups, the protons on the N1-isomer are often more deshielded (appear at a higher ppm) than those on the N2-isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3 and C7a) are particularly sensitive to the substitution pattern and provide a reliable method for assignment.[16]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for unambiguous assignment. For an N1-substituted isomer, you will observe a correlation between the protons of the N-alkyl group and the C7a carbon. For an N2-substituted isomer, the correlation will be between the N-alkyl protons and the C3 carbon.[6][10]

Comparative Spectroscopic Data (Illustrative Example)

The following table provides an example of the expected differences in key NMR signals. Actual values are highly substrate-dependent.

Signal N1-Alkyl-Indazole (1H) N2-Alkyl-Indazole (2H) Rationale for Difference
N-CH₂-R (¹³C) ~48-52 ppm~53-58 ppmThe N2-carbon is in a more electron-rich, enamine-like environment.
C3 (¹³C) ~133-136 ppm~142-145 ppmC3 is significantly deshielded in the 2H-isomer due to its imine-like character.
C7a (¹³C) ~140-142 ppm~128-130 ppmC7a is more shielded in the 2H-isomer.
HMBC Cross-Peak N-CH₂ correlates to C7a N-CH₂ correlates to C3 This provides a direct, unambiguous link between the substituent and its point of attachment.[10]
Q5: My isomers are inseparable by standard silica gel chromatography. What are my options?

Answer: This is a common and frustrating problem. If standard chromatography fails, consider these alternative strategies.

Strategy 1: Modify the Chromatographic System
  • Change the Stationary Phase: Switch from standard silica to other materials like alumina (acidic, basic, or neutral) or reverse-phase (C18) silica.[17]

  • Use Additives in the Mobile Phase: For normal phase chromatography, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve separation.[17]

Strategy 2: Chemical Derivatization
  • If your isomers contain a suitable functional handle (e.g., an ester or an acid), you can temporarily convert them into diastereomers using a chiral reagent. Diastereomers have different physical properties and are often much easier to separate by standard chromatography. After separation, a simple chemical step removes the chiral auxiliary.

Strategy 3: Crystallization
  • Fractional crystallization can be highly effective if one isomer is significantly less soluble than the other in a particular solvent system or if one forms well-defined crystals. This often requires screening a variety of solvents.

Protocol: Isomer Separation Troubleshooting Workflow

start Start: Inseparable N1/N2 Mixture chrom_mod Modify Chromatography start->chrom_mod result result chrom_mod->result Analyze fractions cryst Attempt Fractional Crystallization result2 result2 cryst->result2 Analyze solid/filtrate deriv Chemical Derivatization result3 result3 deriv->result3 Separate diastereomers result->cryst Still mixed success Success: Pure Isomers result->success Separation achieved fail Re-evaluate synthetic strategy to improve initial regioselectivity. result2->deriv Still mixed result2->success Separation achieved result3->success Separation achieved result3->fail Still mixed

Caption: A logical workflow for separating challenging regioisomer mixtures.

Detailed Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is optimized for indazoles with C3-substituents that can participate in chelation control.[2]

  • Preparation: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension of approximately 0.1 M.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 50 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]

Protocol 2: Spectroscopic Isomer Assignment using HMBC NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15]

  • Acquisition: Acquire standard 1D ¹H and ¹³C spectra to assign the major proton and carbon signals.

  • HMBC Experiment: Run a standard gradient-selected HMBC (gHMBC) experiment on a high-field NMR spectrometer (≥400 MHz). Optimize the experiment to detect 2- and 3-bond correlations (typically setting the J coupling constant to 8-10 Hz).

  • Data Analysis:

    • Identify the proton signal corresponding to the N-alkyl group (e.g., the N-CH₂ protons).

    • Look for a cross-peak in the HMBC spectrum connecting these protons to a quaternary carbon in the aromatic region.

    • If the cross-peak connects to the C7a carbon signal, the isomer is N1-substituted.

    • If the cross-peak connects to the C3 carbon signal, the isomer is N2-substituted. [6][10]

References

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Pure and Applied Chemistry, 17, 1938-1950. Retrieved from [Link]

  • Chen, J., et al. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Retrieved from [Link]

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4797. [Link]

  • Anguita, J., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry, 62(47), 19207-19217. [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1215-1239. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Bentham Science. (2024, June 1). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Retrieved from [Link]

  • Johnson, M. G., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1038–1048. [Link]

  • Johnson, M. G., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. Retrieved from [Link]

  • Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2631. [Link]

  • Martins, M. A. P., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 891-904. [Link]

  • ResearchGate. (n.d.). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. a. Retrieved from [Link]

  • Synfacts. (n.d.). Selective N2-Alkylation of 1H-Azaindazoles. Retrieved from [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Retrieved from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Sensitivity in Mass Spectrometry for Indazole Acids

Current Status: Online Operator: Senior Application Scientist Ticket ID: INDZ-MS-OPT-001 Subject: Optimizing Ionization and Detection Limits for Indazole-3-Carboxylic Acid Derivatives Executive Summary: The Indazole Para...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: INDZ-MS-OPT-001 Subject: Optimizing Ionization and Detection Limits for Indazole-3-Carboxylic Acid Derivatives

Executive Summary: The Indazole Paradox

Indazole acids present a unique "push-pull" challenge in electrospray ionization (ESI). They possess an amphoteric nature: the indazole ring (specifically the pyrazole nitrogen) is weakly basic (


 ~1–2), while the carboxylic acid  tail is acidic (

~3–5).

Low sensitivity usually stems from three root causes:

  • Charge Competition: In positive mode (ESI+), the acidity of the mobile phase may not be sufficient to fully protonate the indazole nitrogen.

  • Signal Dilution: In negative mode (ESI-), the formation of adducts or discharge can suppress the deprotonated ion

    
    .
    
  • Coulombic Repulsion: The carboxylic moiety can cause severe peak tailing on standard C18 columns, widening the peak and reducing the signal-to-noise (S/N) ratio.

This guide provides a tiered troubleshooting approach, moving from mobile phase optimization to chemical derivatization.

Tier 1: Ionization Source Optimization (The "Front End")

Issue 1: "I am seeing extremely low signal intensity in ESI+ mode."

Diagnosis: The indazole nitrogen is a weak base. If your mobile phase pH is not sufficiently low (typically pH < 3), the molecule remains neutral and will not fly in the mass spec. Furthermore, you may be forming radical cations (


) instead of the desired protonated species 

, splitting your signal.

Troubleshooting Protocol:

  • Acidify Aggressively: Standard 0.1% Formic Acid may be insufficient.

    • Action: Titrate mobile phase to 0.2% Formic Acid or switch to 0.1% Trifluoroacetic Acid (TFA) .

    • Warning: TFA causes signal suppression in ESI.[1] If used, you must use the "TFA Fix" (propionic acid addition) or keep concentrations <0.05%.

  • Check for Radical Cations:

    • Experiment: Run a Q1 scan. Do you see a peak at

      
       (odd mass) as well as 
      
      
      
      (even mass)?
    • Fix: If radical cations are present, lower the ESI capillary voltage. High voltage promotes oxidation (radical formation).

Issue 2: "ESI Negative mode is unstable or noisy."

Diagnosis: Carboxylic acids naturally prefer ESI-, but Formic Acid (a common additive) can suppress negative ionization due to charge competition in the droplet surface.

Troubleshooting Protocol:

ParameterStandard Practice (Avoid)Optimized Practice (Adopt) Mechanism
Modifier 0.1% Formic Acid0.02% Acetic Acid Acetic acid is a weaker gas-phase acid, reducing ion suppression in ESI- while maintaining chromatographic peak shape.
Booster None0.5 mM Ammonium Fluoride (

)
Fluorine anions (

) abstract protons highly efficiently, boosting

signal by 5–10x.
Buffer Ammonium FormateAmmonium Acetate (1-5 mM) Acetate buffers stabilize pH without the strong suppression of formate in negative mode.

Critical Note: Do not use Ammonium Fluoride if your system is connected to a silica-based column without checking pH compatibility, although low concentrations (0.5 mM) are generally safe for modern columns.

Tier 2: Chromatographic Interferences (The "Separation")

Issue 3: "My peaks are tailing, ruining the S/N ratio."

Diagnosis: The carboxylic acid group is interacting with residual silanols on your silica column. A wide peak distributes the same number of ions over a longer time, lowering the peak height (intensity).

Corrective Workflow:

  • Switch Column Chemistry:

    • Move away from: Standard C18.

    • Adopt:C18 with Polar Embedding or Charged Surface Hybrid (CSH) columns. These have a slight positive surface charge that repels the protonated base or shields silanols.

  • Increase Buffer Strength:

    • Weak buffers allow the analyte to interact with the stationary phase. Increase Ammonium Acetate to 10 mM to mask these interactions.

Tier 3: Chemical Derivatization (The "Nuclear Option")

Issue 4: "Native sensitivity is still insufficient for my LOD requirements."

Diagnosis: If the molecule simply does not ionize well (common with certain sterically hindered indazoles), you must chemically alter it to carry a permanent charge or a highly ionizable group.

Solution: The 2-Picolylamine (PA) Protocol This reaction converts the difficult carboxylic acid into a highly responsive amide containing a pyridine ring, which ionizes exceptionally well in ESI+.

Protocol:

  • Reagents:

    • 2-Picolylamine (PA)[2]

    • 2,2'-Dipyridyl disulfide (DPDS)

    • Triphenylphosphine (TPP)

  • Workflow:

    • Mix Sample (

      
      ) + PA/DPDS/TPP cocktail (
      
      
      
      ).
    • Incubate at 60°C for 15 minutes .

    • Inject directly (or dilute) into LC-MS/MS (ESI+).

  • Result:

    • Expect a 10–100 fold increase in sensitivity.

    • Mass Shift: Precursor ion will shift by

      
       Da (Mass of PA adduct minus water).
      

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for troubleshooting indazole acid sensitivity.

Indazole_Troubleshooting Start START: Low Sensitivity for Indazole Acid CheckMode Which Ionization Mode? Start->CheckMode ESI_Pos ESI Positive (+) CheckMode->ESI_Pos ESI_Neg ESI Negative (-) CheckMode->ESI_Neg Check_pH Is Mobile Phase pH < 3? ESI_Pos->Check_pH Check_Additive Using Formic Acid? ESI_Neg->Check_Additive Acidify Action: Increase Acid (0.2% Formic or 0.05% TFA) Check_pH->Acidify No RadicalCheck Check Q1 Scan: Radical Cation (M+.) present? Check_pH->RadicalCheck Yes PeakShape Is Peak Tailing? Acidify->PeakShape LowerVoltage Action: Lower Capillary Voltage Reduce Oxidation RadicalCheck->LowerVoltage Yes RadicalCheck->PeakShape No Switch_Acetic Action: Switch to 0.02% Acetic Acid or 0.5mM NH4F Check_Additive->Switch_Acetic Yes (Suppressing Signal) Check_Additive->PeakShape No Switch_Acetic->PeakShape ColumnSwitch Action: Use CSH C18 or Polar Embedded Column PeakShape->ColumnSwitch Yes Derivatize FINAL OPTION: Derivatize with 2-Picolylamine (Convert -COOH to Amide) PeakShape->Derivatize No (Signal still low) ColumnSwitch->Derivatize If signal still low

Figure 1: Logical decision tree for troubleshooting mass spectrometry sensitivity issues specific to indazole acids.

Frequently Asked Questions (FAQs)

Q: Why do I see a split peak for my indazole acid in the chromatogram? A: This is likely due to tautomerism . Indazoles can exist in


 and 

forms. If your chromatographic separation is highly efficient and the interconversion rate is slow (often at low temperatures), you may separate the tautomers.
  • Fix: Increase column temperature (e.g., to 40–50°C) to speed up interconversion, coalescing them into a single, sharper peak.

Q: Can I use Ammonium Fluoride (


) with my C18 column? 
A:  Yes, but with caution. 

is basic. Ensure your column is pH stable up to at least pH 8. Most modern hybrid-particle columns (like Waters BEH or Agilent Poroshell HPH) handle this fine. Do not use it on standard silica columns.

Q: My SRM transitions are unstable. Why? A: Indazole acids often undergo a "ring contraction" rearrangement in the collision cell. If you are monitoring a transition that relies on the carboxylic acid loss (neutral loss of 44 Da,


), this is common but non-specific.
  • Recommendation: Look for a transition involving the cleavage of the indazole ring itself or the loss of substituents on the benzene ring for higher specificity.

References

  • Higashi, T., et al. (2010). "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography A.

  • Kiontke, A., et al. (2016). "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH." PLOS ONE.

  • Gao, S., et al. (2018).[3] "Improving Negative Liquid Chromatography/Electrospray Ionization Mass Spectrometry Lipidomic Analysis of Human Plasma Using Acetic Acid as a Mobile-Phase Additive." Rapid Communications in Mass Spectrometry.

  • Eggink, M., et al. (2010). "Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA." Analytical and Bioanalytical Chemistry.

Sources

Optimization

preventing decarboxylation of 2-(2H-indazol-2-yl)-3-methylbutanoic acid during heating

This guide addresses the thermal instability of 2-(2H-indazol-2-yl)-3-methylbutanoic acid , a specific -heteroaryl -amino acid derivative.[1] This structural class is notoriously prone to thermal decarboxylation because...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the thermal instability of 2-(2H-indazol-2-yl)-3-methylbutanoic acid , a specific


-heteroaryl 

-amino acid derivative.[1]

This structural class is notoriously prone to thermal decarboxylation because the electron-withdrawing nature of the indazole ring (specifically at the


 position) stabilizes the dipole/radical intermediate formed upon loss of 

. This phenomenon is frequently observed in the synthesis of indazole-based synthetic cannabinoids (e.g., precursors to AB-PINACA analogs) and pharmaceutical intermediates (e.g., Factor D inhibitors).[1]

[1]

Topic: Prevention of Thermal Decarboxylation in 2-(2H-indazol-2-yl)-3-methylbutanoic acid. Document ID: TS-IND-2024-05 Scope: Synthesis, Analysis, and Storage.[1][2]

The Core Mechanism: Why is it Decarboxylating?

Before troubleshooting, you must understand the thermodynamic trap. Your molecule is an


-heteroaryl 

-amino acid
.[1]
  • The Trigger: Heating supplies the activation energy to break the

    
     bond.[1]
    
  • The Driver: The

    
    -linked indazole ring is electron-deficient.[1] When 
    
    
    
    leaves, the resulting negative charge (or radical character) on the
    
    
    -carbon is delocalized into the aromatic indazole system.
  • The Result: Irreversible conversion to 2-(sec-butyl)-2H-indazole (the decarboxylated alkane).[1]

Key Takeaway: This reaction is unimolecular and thermally driven. You cannot "block" it with additives; you must operate below the activation energy threshold (typically


).[1]

Analytical Troubleshooting: Is Your Sample Actually Degraded?

Critical Warning: 80% of reported "decarboxylation" issues with this compound are analytical artifacts , not bulk degradation.

Issue: "GC-MS shows a large peak at [M-44]"

Diagnosis: The high temperature of the GC injector port (


) causes instantaneous decarboxylation inside the instrument.[1] Your flask contains the pure acid, but your chromatogram shows the alkane.
Solution: 
  • Switch to LC-MS (ESI): Use Electrospray Ionization in negative mode (

    
    ) with a cool source temperature (
    
    
    
    gas, but the capillary is cooler).
  • Derivatization: If you must use GC, you must block the carboxylic acid first. React with BSTFA + 1% TMCS at

    
     for 30 mins to form the trimethylsilyl (TMS) ester.[1] The TMS ester is thermally stable in the injector.
    
Decision Tree: Analytical Verification

G Start User Observes Mass Loss (M-44) Method Analysis Method? Start->Method GC GC-MS Method->GC Gas Phase LC LC-MS / NMR Method->LC Liquid Phase Action1 High Probability of Injector Artifact GC->Action1 Action3 Real Degradation Confirmed LC->Action3 If M-44 present Action2 Derivatize with BSTFA/TMCS Action1->Action2 Required Step

Figure 1: Diagnostic workflow to distinguish between thermal artifacts and true chemical degradation.

Synthetic Protocols: Coupling Without Heat

If you are attempting to couple this acid to an amine (amide bond formation) and seeing low yields, stop using Thionyl Chloride (


) or Oxalyl Chloride.  The formation of the acid chloride requires conditions that often trigger elimination or decarboxylation for this specific scaffold.
Recommended Protocol A: HATU Activation (Room Temp)

Best for: Small scale, high value, preventing racemization and decarboxylation.

  • Dissolve: 1.0 eq of 2-(2H-indazol-2-yl)-3-methylbutanoic acid in dry DMF or DCM.

  • Base: Add 3.0 eq DIPEA (Diisopropylethylamine).[1]

    • Note: Ensure the solution does not exotherm significantly. Cool to

      
       if necessary.
      
  • Activate: Add 1.05 eq HATU . Stir at

    
     for 15 minutes .
    
    • Why: HATU activates the acid to the OAt-ester at low temperature, avoiding the thermal energy required for decarboxylation.

  • Couple: Add 1.0 eq of your amine. Allow to warm to Room Temp (

    
    ).
    
  • Monitor: Check by LC-MS after 1 hour.

Recommended Protocol B: Mixed Anhydride (Low Temp)

Best for: Scale-up, cost-efficiency.[1]

  • Dissolve: 1.0 eq Acid in dry THF under Nitrogen.

  • Cool: Chill system to

    
      (Ice/Salt bath).
    
  • Activate: Add 1.1 eq NMM (N-methylmorpholine) followed by 1.1 eq IBCF (Isobutyl chloroformate).[1]

    • Mechanism:[1][3][4][5] Forms the mixed anhydride in situ.

  • Couple: Add amine dropwise.

  • Crucial: Do not let the reaction rise above

    
     until the amine is fully added and the intermediate is consumed.
    
Comparative Data: Activation Methods
MethodTemperatureDecarboxylation RiskYield (Typical)Notes
Acid Chloride (

)
Reflux (

)
High < 30%Avoid. Leads to extensive decomposition.[1]
Carbodiimide (EDC/HOBt) RT (

)
Moderate60-70%Slow reaction can allow background degradation.[1]
HATU / COMU

Low > 90%Gold standard for unstable acids.[1]
T3P (Propylphosphonic anhydride)

Very Low 85-95%Excellent for sterically hindered valine analogs.[1]

Purification & Storage Guidelines

Purification[1][7]
  • Do NOT Recrystallize from Boiling Solvents: Avoid boiling ethanol or toluene.

  • Preferred Method: Acid/Base Extraction.

    • Dissolve crude in cold EtOAc.

    • Wash with cold 1M HCl (removes unreacted amine).[1]

    • Extract with cold Sat.

      
       (pulls the acid into water; decarboxylated byproduct stays in EtOAc).[1]
      
    • Acidify aqueous layer with cold 1M HCl to pH 3.

    • Extract back into EtOAc, dry over

      
      , and concentrate at 
      
      
      
      on the rotovap.
Storage
  • State: Solid powder is more stable than solution.

  • Condition: Store at

    
    .
    
  • Shelf-Life: In solution (DMSO/MeOH), these compounds can decarboxylate slowly (approx. 5-10% per month at RT).[1]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the coupling? A: No. Microwave synthesis relies on rapid thermal heating. For this specific indazole-valine scaffold, microwave irradiation will accelerate decarboxylation faster than amide formation.

Q: My reaction mixture turned black and bubbled. What happened? A: The bubbling was


 gas. The black color is likely polymerized indazole byproducts formed after the loss of the carboxyl group. You likely overheated the activation step.

Q: Is the ester form stable? A: Yes. If you convert the acid to the methyl or ethyl ester (e.g., using TMS-diazomethane at RT), the compound becomes thermally stable. Decarboxylation requires the free carboxylic acid (or carboxylate anion).[1] If your workflow allows, protect the acid as an ester early in the synthesis.

References

  • Mechanism of Decarboxylation: Telvekar, V. N., & Sasane, K. A. (2010).[6] Oxidative decarboxylation of 2-aryl carboxylic acids. Synlett, 2010(18), 2778-2779. (Discusses the instability of aryl-linked alpha-acids).

  • Analytical Artifacts in Indazoles: Wohlfarth, A., et al. (2015). Metabolite profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal, 17(3), 660-677.[7] Link (Details the thermal instability of indazole-3-carboxylic acid metabolites in GC-MS).

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Authoritative review on HATU/Mixed Anhydride superiority for sensitive acids).

  • Forensic Stability Data: Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood... A Stability Assessment. Journal of Analytical Toxicology, 44(6). Link (Confirms spontaneous degradation of related indazole-valine metabolites).[1]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the Analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid

Welcome to the technical support guide for the bioanalysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common yet critical challenge of matrix effects in LC-MS/MS analysis. The following question-and-answer guide provides in-depth, experience-driven advice to ensure the accuracy, precision, and reliability of your quantitative data.

Section 1: Understanding Matrix Effects

Q1: What are matrix effects and why are they a significant concern in the analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For 2-(2H-indazol-2-yl)-3-methylbutanoic acid, which is often analyzed in biological samples like plasma or urine, this includes a complex mixture of endogenous substances such as salts, proteins, lipids (especially phospholipids), and metabolites.[2][3]

Matrix effect is the alteration of the analyte's ionization efficiency—either suppression or enhancement—caused by these co-eluting matrix components.[4][5] This phenomenon occurs within the mass spectrometer's ion source and directly impacts the accuracy and reproducibility of quantification.

Why it's a concern for this specific analyte: 2-(2H-indazol-2-yl)-3-methylbutanoic acid is a small molecule containing a carboxylic acid group. This functional group makes it susceptible to interactions with matrix components. Furthermore, when using electrospray ionization (ESI), which is common for such molecules, competition for charge and droplet surface area in the ESI source is a primary mechanism of matrix effects.[6] If an endogenous compound co-elutes with your analyte, it can steal the available charge or hinder the droplet evaporation process, leading to a suppressed signal and an underestimation of the true concentration.[5] Regulatory bodies like the FDA and EMA mandate the assessment and mitigation of matrix effects for bioanalytical method validation to ensure data integrity.[7][8]

Section 2: Identifying and Quantifying Matrix Effects

Q2: How do I design an experiment to quantitatively assess matrix effects for my compound?

A2: The most widely accepted method is the post-extraction spike experiment , which provides a quantitative measure known as the Matrix Factor (MF).[2][9] This approach isolates the effect of the matrix on the detector response by introducing the analyte after all sample preparation steps are complete.

Here is a detailed protocol:

Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)

Objective: To quantify the degree of ion suppression or enhancement for 2-(2H-indazol-2-yl)-3-methylbutanoic acid in a specific biological matrix (e.g., human plasma).

Materials:

  • Blank biological matrix from at least six different sources (individual lots).

  • Neat solution (e.g., 50:50 acetonitrile:water) for preparing standards.

  • Stock solution of 2-(2H-indazol-2-yl)-3-methylbutanoic acid.

  • Stock solution of a suitable internal standard (IS), preferably a stable isotope-labeled version.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Analyte in Neat Solution): Spike the analyte and IS into the reconstitution solvent (neat solution) at two concentrations (low and high QC levels). This set represents the baseline response without any matrix.

    • Set B (Post-Extraction Spike): Process blank matrix samples (from 6 different sources) through your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE). Spike the analyte and IS into the final, processed extract at the same low and high QC concentrations as Set A.

    • Set C (Matrix Blanks): Process blank matrix samples without spiking analyte or IS to confirm no interference at the retention times of interest.

  • LC-MS/MS Analysis: Analyze all samples from Set A and Set B using your established LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte and the IS for each matrix source:

      • MF = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    • Calculate the Internal Standard (IS) Normalized MF :

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

  • Acceptance Criteria (per FDA/EMA Guidance):

    • The coefficient of variation (%CV) of the IS-normalized MF calculated from the six matrix lots should not be greater than 15%.[10] This ensures that while a matrix effect may exist, it is consistent across different sources, and the IS is effectively compensating for it.

Section 3: Troubleshooting & Mitigation Strategies

Q3: My analysis shows significant and variable ion suppression (%CV > 15%). What is my first step?

A3: Significant and variable matrix effects indicate that your current method is not robust. The primary goal is to either remove the interfering components or chromatographically separate them from your analyte. A systematic approach is crucial.

The following flowchart outlines a logical troubleshooting workflow:

MatrixEffect_Workflow cluster_prep Step 1: Improve Sample Preparation cluster_chrom Step 2: Optimize Chromatography cluster_is Step 3: Internal Standard Strategy start Start: Significant & Variable Matrix Effect Detected (IS-Normalized MF %CV > 15%) ppt Currently using Protein Precipitation (PPT)? start->ppt upgrade_spe Upgrade to LLE or SPE (e.g., Mixed-Mode Anion Exchange) ppt->upgrade_spe Yes phospholipid Consider specific Phospholipid Removal (PLR) plates/cartridges upgrade_spe->phospholipid reassess Re-assess Matrix Effect (Post-Extraction Spike Exp.) phospholipid->reassess gradient Modify Gradient Slope: Shallower gradient around analyte retention time to improve resolution column Change Column Chemistry: (e.g., switch from C18 to a different phase like Phenyl-Hexyl) gradient->column hilic Consider HILIC for polar interferences if analyte is suitable column->hilic is_check Using a Stable Isotope Labeled (SIL) Internal Standard? hilic->is_check reassess->gradient Still >15% CV validate Proceed to Method Validation (%CV <= 15%) reassess->validate Success! implement_sil Implement a SIL-IS. This is the most effective way to compensate for effects. is_check->implement_sil No analog_is Ensure structural analog IS co-elutes perfectly with analyte is_check->analog_is Yes implement_sil->reassess analog_is->reassess

Fig 1. Troubleshooting workflow for matrix effects.

Your first and most impactful step is to improve your sample preparation technique . Simple "dilute-and-shoot" or protein precipitation methods are often insufficient for removing phospholipids, which are a primary cause of ion suppression in bioanalysis.[11]

Q4: Which sample preparation technique is best for minimizing matrix effects for an acidic analyte like 2-(2H-indazol-2-yl)-3-methylbutanoic acid?

A4: The choice of sample preparation is a trade-off between cleanliness, recovery, speed, and cost. For a challenging acidic analyte, moving beyond simple protein precipitation is highly recommended.

Comparison of Common Sample Preparation Techniques

TechniqueMechanismPhospholipid RemovalIon Suppression RiskThroughputCostRecommendation for an Acidic Analyte
Protein Precipitation (PPT) Protein denaturation with organic solvent (e.g., Acetonitrile).Poor. Phospholipids are soluble and remain in the supernatant.HighHighLowNot recommended as a standalone technique due to high risk of matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Good. Phospholipids have low solubility in common LLE solvents.MediumMediumMediumA viable option. Requires pH optimization (acidify to protonate the analyte, making it less polar) and solvent screening.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.Very Good to Excellent, depending on the sorbent.[3]LowMedium-HighHighHighly Recommended. A mixed-mode or polymeric sorbent is ideal.
Phospholipid Removal (PLR) Specific removal of phospholipids using specialized media (e.g., HybridSPE®).[12]Excellent. Specifically targets and removes >99% of phospholipids.[13]Very LowHighHighHighly Recommended. Can be used alone or in combination with PPT.[11]

Expert Recommendation: For 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a mixed-mode Solid-Phase Extraction (SPE) cartridge that combines reversed-phase and anion-exchange properties is an excellent choice.[14][15] This allows for a highly selective extraction based on both the nonpolar characteristics of the indazole ring and the negative charge of the deprotonated carboxylic acid group, effectively separating it from neutral and basic interferences.[16]

Q5: Can chromatographic changes help reduce matrix effects?

A5: Absolutely. The goal of chromatography in this context is to achieve temporal separation between your analyte and any remaining interfering matrix components that were not removed during sample preparation.

Key Chromatographic Strategies:

  • Optimize the Gradient: Avoid having your analyte elute in the "void volume" or very early in the run, as this is where many highly polar, unretained matrix components (like salts) will appear. A shallower gradient around the elution time of your analyte can increase resolution from nearby interferences.

  • Change Column Selectivity: If co-elution persists on a standard C18 column, switch to a different stationary phase. A phenyl-hexyl or a biphenyl phase can offer different (π-π) interactions that may alter the elution order of the analyte relative to the interferences.

  • Use Smaller Particle Sizes (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide much higher peak capacities and sharper peaks. This increased efficiency makes it more likely that your analyte will be resolved from matrix components.

Q6: When should I use a stable isotope-labeled internal standard?

A6: You should use a stable isotope-labeled (SIL) internal standard whenever possible, especially for regulated bioanalysis. A SIL-IS is considered the "gold standard" for quantitative LC-MS because it is the most effective tool to compensate for matrix effects.[3]

Why SIL-IS is so effective: A SIL-IS (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte.[17][18] Therefore, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement in the ion source.[19] While the absolute signal for both the analyte and the SIL-IS may fluctuate due to matrix effects, their ratio remains constant, leading to accurate and precise quantification.

The following diagram illustrates this principle:

IonSuppression_Mechanism cluster_source ESI Droplet in Ion Source cluster_detector Mass Spectrometer Signal cluster_no_matrix No Matrix Effect cluster_matrix With Ion Suppression A Analyte (A) Signal_A Analyte Signal (High) A->Signal_A Ionization Signal_A_Suppressed Analyte Signal (Low) A->Signal_A_Suppressed Suppressed Ionization IS SIL-IS Signal_IS SIL-IS Signal (High) IS->Signal_IS Ionization Signal_IS_Suppressed SIL-IS Signal (Low) IS->Signal_IS_Suppressed Suppressed Ionization M Matrix (M) M->Signal_A_Suppressed Competes for charge M->Signal_IS_Suppressed Ratio1 Ratio (A/IS) = Constant Ratio2 Ratio (A/IS) = Constant

Fig 2. SIL-IS compensates for ion suppression.

If a SIL-IS is not available, a structural analog can be used, but it is critical to demonstrate that it co-elutes and exhibits the same response to matrix effects, which is often not the case.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). SciTechnol. [Link]

  • Xie, F., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1037-1040. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Jain, P., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Cánovas, R., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • HybridSPE®-Phospholipid Technology. (n.d.). Bioanalysis Zone. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Shaw, P. N., Tan, A., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. American Pharmaceutical Review. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Ovid. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). NorthEast BioLab. [Link]

  • Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. (2000). ResearchGate. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. (n.d.). Waters Corporation. [Link]

  • Kumar, R. S., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 2(3), 159-166. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis Zone. [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • What are internal standards, and why do they matter in LC/MS? (2025). Bioanalytical Bees. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. (1993). PubMed. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2439-2446. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. (1998). Analytical Chemistry, 70(15), 3248-3252. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). News-Medical.net. [Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization. (2023). LCGC International. [Link]

Sources

Optimization

Technical Support Module: Purification of 2-(2H-indazol-2-yl)-3-methylbutanoic Acid

This guide is designed as a Technical Support Center resource for researchers encountering challenges in the isolation and purification of 2-(2H-indazol-2-yl)-3-methylbutanoic acid . The primary technical challenge with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Technical Support Center resource for researchers encountering challenges in the isolation and purification of 2-(2H-indazol-2-yl)-3-methylbutanoic acid .

The primary technical challenge with this molecule is the regiochemical competition between the


 and 

positions of the indazole ring.[1] While the

-isomer is thermodynamically favored, the

-isomer (your target) is often formed as a kinetic product or minor component that requires rigorous separation.[2]

Case ID: IND-N2-VAL-001 Status: Active Complexity: High (Isomeric Separation Required)[2]

Quick Diagnostic: What is your primary impurity?

Impurity TypeCharacteristicsRemoval Strategy

-Isomer
(Regioisomer)
Structurally identical mass; distinct polarity.[2] Often the major product.Chromatography / Fractional Crystallization
Unreacted Indazole Neutral/Basic. No carboxylic acid tail.Acid/Base Extraction (pH < 4)
Valine/Halo-acid Precursors Aliphatic, highly polar or volatile.[2]Aqueous Wash / High Vacuum
Inorganic Salts Insoluble in organics.Filtration / Aqueous Wash

Tier 1: The "Clean-Up" (Crude Workup Protocol)[2]

Issue: "My crude reaction mixture is a dark oil/solid with significant starting materials." Solution: Before attempting isomer separation, you must isolate the acidic fraction.

The Logic: The target molecule contains a carboxylic acid (


).[2] Unreacted indazole is weakly basic (

) and neutral at physiological pH.[2] We leverage this for a "chemical filter."
Protocol A: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why? EtOAc dissolves the organic acids but allows for easy partitioning with water.

  • Basic Wash (Target Capture): Extract the organic layer 2x with saturated

    
     (aq) .[2]
    
    • Mechanism:[1][2][3][4][5] This converts your target acid (and the

      
       isomer) into their water-soluble sodium salts (
      
      
      
      ).[2]
    • Fate of Impurities: Unreacted indazole and neutral esters remain in the EtOAc layer. Discard the organic layer.

  • Acidification (Target Recovery): Carefully acidify the combined aqueous extracts with 1M HCl to pH ~2-3.

    • Observation: The solution should turn cloudy as the free acid precipitates or oils out.

  • Re-extraction: Extract the acidic aqueous phase 3x with DCM (Dichloromethane) or fresh EtOAc.

  • Drying: Dry over

    
    , filter, and concentrate.
    
    • Result: You now have a mixture of primarily

      
       and 
      
      
      
      acid isomers.[6]

Tier 2: The "Separation" (Isolating the N2 Isomer)

Issue: "I have the acid, but NMR shows a mixture of


 and 

isomers." Solution: The

isomer is typically more polar and has a distinct crystal lattice energy compared to the

isomer.
Method 1: Flash Column Chromatography (Recommended)

Due to the carboxylic acid, standard silica chromatography can lead to "streaking" (tailing).[2] You must modify the mobile phase.

  • Stationary Phase: Silica Gel (60 Å).[2]

  • Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) to your solvent system.[2]

  • Gradient:

    • Start: 10% EtOAc in Hexanes (+1% AcOH).

    • Ramp: To 60% EtOAc in Hexanes (+1% AcOH).

  • Elution Order:

    • Fraction 1 (

      
      -Isomer):  Usually elutes first (higher 
      
      
      
      ).[2] The
      
      
      -isomer is more "pyrrole-like" and generally less polar in these systems.[2]
    • Fraction 2 (

      
      -Isomer - TARGET):  Elutes second (lower 
      
      
      
      ). The quinonoid character of the
      
      
      -linkage increases polarity.
Method 2: Fractional Crystallization (Scalable)

If chromatography is not feasible for large batches, exploit solubility differences.

  • Solvent System: Ethanol / Water (7:3) or Ethyl Acetate / Hexanes .[2]

  • Procedure:

    • Dissolve the mixture in minimal hot Ethanol.

    • Add warm water until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Critical Check: The

    
     isomer often crystallizes more readily due to higher symmetry/stability.
    
    • Troubleshooting: If you obtain crystals, analyze them immediately. If they are the unwanted

      
       isomer, your target is in the mother liquor . Concentrate the filtrate to recover the enriched 
      
      
      
      product.

Tier 3: Analytical Validation (Confirming Identity)

Issue: "How do I prove I have the


 isomer and not the 

?" Solution: Use NMR diagnostic peaks.[7][8] The electronic environments of the indazole protons differ significantly between regioisomers.
Diagnostic NMR Markers ( / )
Featurengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Isomer (Unwanted)

-Isomer (Target)
C3-H Proton Typically

8.0 - 8.2 ppm
Typically

8.3 - 8.6 ppm
(Deshielded)
HMBC Correlation Alkyl

-CH correlates to C7a (junction carbon).[2]
Alkyl

-CH correlates to C3 (imine carbon).[2]
UV Spectra

often ~290-300 nm.[2]

often shifted (quinonoid character).[2]

Note: The


-isomer has a "quinonoid" resonance contribution, which deshields the C3 proton more than the benzenoid 

-isomer.

Visual Workflow: Purification Logic

PurificationProtocol Start Crude Reaction Mixture (N1, N2, Indazole, Salts) Step1 Dissolve in EtOAc Wash with NaHCO3 (aq) Start->Step1 OrgLayer Organic Layer (Discard) Step1->OrgLayer Unreacted Indazole AqLayer Aqueous Layer (Contains Target as Salt) Step1->AqLayer Carboxylates Step2 Acidify with HCl to pH 2 Extract into DCM AqLayer->Step2 CrudeAcid Crude Acid Mixture (N1 + N2 Isomers) Step2->CrudeAcid Decision Separation Method? CrudeAcid->Decision Chrom Flash Chromatography (Hex/EtOAc + 1% AcOH) Decision->Chrom High Purity Needed Cryst Fractional Crystallization (EtOH/Water) Decision->Cryst Large Scale N1_Iso Fraction 1 / Precipitate (Likely N1 Isomer) Chrom->N1_Iso High Rf N2_Iso Fraction 2 / Mother Liquor (Target N2 Isomer) Chrom->N2_Iso Low Rf Cryst->N1_Iso Solid (Check NMR) Cryst->N2_Iso Filtrate (Check NMR)

Caption: Decision tree for the isolation of N2-alkylated indazole acids from crude reaction mixtures.

Frequently Asked Questions (FAQ)

Q: Why is the


 isomer forming if I want the 

?
A: The

-position is less sterically hindered and the resulting aromatic system is thermodynamically more stable (benzenoid structure). The

-isomer (quinonoid structure) is often the kinetic product.[2] To maximize

formation in future batches, consider using non-polar solvents and specific bases (though separation will likely still be required).[2]

Q: Can I use HPLC for separation? A: Yes. For analytical or semi-prep scale:

  • Column: C18 Reverse Phase.

  • Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2]

  • The acidic modifier (TFA) is crucial to suppress ionization of the carboxylic acid and sharpen the peaks.

Q: My product is oiling out during crystallization. What do I do? A: This is common for branched alkyl chains (like the isovaleric group).[2]

  • Seed it: If you have any pure crystal from a previous batch, add a speck.

  • Scratch the glass: Induce nucleation sites.

  • Switch Solvent: Try Trituration with cold Diethyl Ether or Hexanes . The impurities might dissolve, leaving the target solid behind.

References
  • Regioselective N-Alkylation of Indazoles: Luo, G., et al.[7][9] "Regioselective Synthesis of N2-Alkyl Indazoles." Journal of Organic Chemistry, 2006. [2]

  • Indazole Tautomerism & Stability: Claramunt, R. M., et al. "The Tautomerism of Indazole in the Solid State." Journal of the American Chemical Society, 1999. [2]

  • Chromatographic Separation of Isomers: Biology, W. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, 2024.

  • Analytical Differentiation (NMR): BenchChem Protocols. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." BenchChem, 2025.[1]

Sources

Troubleshooting

stability of 2-(2H-indazol-2-yl)-3-methylbutanoic acid under acidic conditions

This guide outlines the stability profile, handling protocols, and troubleshooting strategies for 2-(2H-indazol-2-yl)-3-methylbutanoic acid (CAS: 1258651-39-6).[1] This compound is a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stability profile, handling protocols, and troubleshooting strategies for 2-(2H-indazol-2-yl)-3-methylbutanoic acid (CAS: 1258651-39-6).[1] This compound is a critical intermediate in the synthesis of indazole-based synthetic cannabinoids (e.g., AB-PINACA analogs) and acts as a specific regioisomer where the valine moiety is attached to the N2 nitrogen of the indazole ring.[1]

Part 1: Technical Overview & Stability Profile

Compound Identity:

  • IUPAC Name: 2-(2H-indazol-2-yl)-3-methylbutanoic acid[1]

  • Core Structure: Indazole ring system alkylated at the N2 position with a valine-derived carboxylic acid tail.[1]

  • Chiral Center: The

    
    -carbon (C2 of the butanoic acid chain) is chiral.[1] The (S)-enantiomer is the most common pharmacological target, derived from L-valine.[1]
    

Stability in Acidic Media: Unlike simple amides or esters, the N–C bond connecting the indazole to the alkyl chain is robust and resistant to hydrolysis under standard acidic conditions (e.g., 1M HCl at RT). However, the compound exhibits specific vulnerabilities:

  • Racemization (High Risk): The primary stability risk in acidic environments is the loss of optical purity.[1] The electron-withdrawing nature of the 2H-indazole ring system increases the acidity of the

    
    -proton on the valine chain, facilitating acid-catalyzed enolization and subsequent racemization.[1]
    
  • Protonation & Solubility: The N1 nitrogen of the indazole ring is basic (pyridine-like, pKa ~1.2–2.0).[1] In strong acids (pH < 2), the molecule exists as a cation (N1-H⁺), which generally improves solubility compared to the zwitterionic or neutral forms found at pH 4–5.[1]

  • Regio-stability: The N2-alkyl bond is kinetically stable.[1] Isomerization to the thermodynamically more stable N1-isomer does not occur spontaneously in acid without high thermal stress or transition metal catalysis.[1]

Part 2: Troubleshooting & FAQs

Q1: I observe peak splitting in my HPLC chromatogram when using an acidic mobile phase. Is the compound degrading?

Diagnosis: Likely not degradation , but rather atropisomerism or pH-dependent speciation .

  • Root Cause: At low pH (0.1% TFA or Formic Acid), the N1 nitrogen is partially protonated.[1] If the pH is near the pKa of the indazole nitrogen (~1.5–2.5), you may see peak broadening or splitting due to rapid exchange between protonated and neutral forms.[1]

  • Solution:

    • Buffer Control: Ensure mobile phase pH is distinct from the pKa. Operate at pH 2.0 (fully protonated) or pH 4.5 (neutral N1, protonated COOH).[1]

    • Temperature: Increasing column temperature to 40°C often coalesces split peaks caused by rotamers or slow proton exchange.[1]

Q2: Can I store the compound in 1M HCl for extended periods?

Verdict: Not Recommended. [1]

  • Reasoning: While the N–C bond is stable, the chiral center is vulnerable. Extended storage in strong acid, especially at room temperature or above, promotes acid-catalyzed racemization (conversion of S-isomer to R-isomer).[1]

  • Correct Protocol: Store as a solid at -20°C. If solution storage is necessary, use neutral buffers or DMSO at -80°C. Avoid protic acids for long-term storage.[1]

Q3: How do I distinguish the N2-isomer from the N1-isomer (1H-indazol-1-yl)?

Technical Insight: The synthesis of this compound (via alkylation of indazole) often produces a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[1]

  • UV Absorbance: The 2H-indazole (N2-substituted) typically shows a bathochromic shift (red shift) and distinct UV

    
     compared to the 1H-isomer due to the quinoid-like resonance contribution.[1]
    
  • NMR Signature: In

    
    H NMR, the C3-H proton of the indazole ring in the N2-isomer usually appears downfield (shifted >8.2 ppm) compared to the N1-isomer, and the N2-isomer often displays a symmetric substitution pattern in the benzene ring region compared to the N1.[1]
    

Part 3: Experimental Protocols

Protocol A: Acid Stability Stress Test (Racemization Check)

Use this protocol to validate the optical stability of your specific batch under your experimental conditions.[1]

  • Preparation: Dissolve 5 mg of compound in 1 mL of solvent mixture (50% Acetonitrile / 50% 1M HCl).

  • Incubation:

    • Sample A: 25°C for 24 hours.

    • Sample B: 60°C for 4 hours (Accelerated degradation).

  • Neutralization: Quench an aliquot with 1M NaOH to pH 7 immediately before analysis.

  • Analysis: Inject onto a Chiral HPLC column (e.g., Chiralpak AD-H or OD-H).

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).[1]

    • Detection: UV at 254 nm.[1][2]

  • Criteria: If the enantiomeric excess (ee%) drops by >2%, the compound is unstable under these conditions.

Protocol B: Solubility Optimization for Bioassays

Indazoles are hydrophobic; improper solubilization leads to precipitation in acidic media.[1]

Solvent SystemSolubilityNotes
DMSO High (>50 mM)Preferred stock solvent.[1]
1M HCl ModerateSoluble as cation (N1-H⁺).[1] Risk of racemization over time.
PBS (pH 7.4) GoodSoluble as anion (COO⁻).[1] Most stable form.[1]
Water (pH 5) PoorNear isoelectric point; risk of precipitation.[1]

Part 4: Mechanistic Visualization

Figure 1: Acid-Catalyzed Racemization Mechanism

The diagram below illustrates why acidic conditions jeopardize the chiral purity of the compound.

Racemization S_Isomer S-Enantiomer (Active) Protonation Carbonyl Protonation (+ H+) S_Isomer->Protonation Acidic pH Enol Enol Intermediate (Planar/Achiral) Protonation->Enol Loss of α-proton Enol->S_Isomer Re-protonation (50%) R_Isomer R-Enantiomer (Inactive Impurity) Enol->R_Isomer Re-protonation (50%)

Caption: Under acidic conditions, the carbonyl oxygen is protonated, facilitating the loss of the


-proton to form a planar enol intermediate.[1] Re-protonation occurs from either face, leading to a racemic mixture.
Figure 2: pH-Dependent Speciation & Solubility

Speciation Acid pH < 2.0 Cationic Form (Soluble) Iso pH ~ 4.0 Neutral/Zwitterion (Least Soluble) Acid->Iso Deprotonation of N1 (pKa ~1.5) Base pH > 7.0 Anionic Form (Soluble) Iso->Base Deprotonation of COOH (pKa ~4.5)

Caption: Solubility is lowest near pH 4.[1]0. For LC-MS, operate at pH 2 (Formic acid) or pH 8 (Ammonium Bicarbonate) to ensure ionization and solubility.[1]

References

  • Cayman Chemical. (2024).[1] Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate Product Information. Link(Note: Reference describes the 1H-indazole analog, establishing the baseline for indazole-valine stability).

  • RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Link(Authoritative source on N1 vs N2 regioselectivity and stability of alkyl indazoles).

  • BenchChem. (2025).[1][3] Solubility and stability of N-2H-Indazol-2-ylurea in different solvents. Link(Provides data on hydrolysis risks for N2-substituted indazole derivatives).[1]

  • Molecules. (2016).[1][4] Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. MDPI.[1] Link(Details the specific synthesis and robust nature of the N2-alkyl bond).

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Column Clogging with Indazole Carboxylic Acids

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of indazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of indazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the analysis of these compounds. Here, we will delve into the common causes of column clogging and provide detailed, scientifically-grounded solutions in a practical question-and-answer format.

Troubleshooting Guide: Resolving Column Clogging

Column clogging, often identified by a sudden or gradual increase in system backpressure, is a frequent issue when working with indazole carboxylic acids.[1] Distorted or doublet peak shapes can also be an indicator of a blockage at the column frit.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My HPLC system pressure is suddenly very high. What should I do first?

A1: Isolate the Source of High Backpressure.

The first step is to determine if the column is the source of the high pressure.[3]

Experimental Protocol: Isolating the Clog

  • Establish a Baseline: Record the normal operating pressure of your system with the column installed. It's also beneficial to have a record of the system pressure without the column.[4]

  • System Check: Stop the flow and carefully disconnect the column from the system.[1]

  • Pressure Test: Replace the column with a union and restart the flow at your method's flow rate.

  • Diagnosis:

    • If the pressure returns to the normal system pressure (without the column), the clog is within the HPLC column.

    • If the pressure remains high, the blockage is in the HPLC system (e.g., injector, tubing, or inline filter).[5] Systematically disconnect components from the detector back to the pump to pinpoint the blockage.[5]

Q2: I've confirmed the column is clogged. What are the likely causes when analyzing indazole carboxylic acids?

A2: Understanding the Culprits.

For indazole carboxylic acids, column clogging is often due to one or a combination of the following:

  • Analyte Precipitation: Indazole carboxylic acids are, by nature, acidic and can have limited solubility in certain mobile phase compositions.[6] If the sample is dissolved in a strong solvent (like 100% DMSO or methanol) and injected into a highly aqueous mobile phase, the compound can precipitate at the head of the column.[4][7]

  • Buffer Precipitation: Using buffered mobile phases is common to control the ionization state of acidic analytes.[8][9] However, many buffers (especially phosphate-based buffers) are less soluble in high concentrations of organic solvents. During a gradient run, as the organic solvent percentage increases, the buffer can precipitate, leading to a clogged column and system.[10]

  • Particulate Matter: Inadequate sample filtration is a primary cause of column clogging.[1][7][11] Particulates from the sample matrix can block the column inlet frit.

Q3: How can I clear a column clogged with precipitated indazole carboxylic acid or buffer salts?

A3: Implementing a Column Washing Protocol.

A systematic column wash is the most effective way to remove contaminants.[12] Always consult your column's manual for specific solvent and pH tolerances before proceeding.[1]

Experimental Protocol: General-Purpose Column Wash for Reversed-Phase Columns

This protocol uses a series of solvents to dissolve a broad range of contaminants. The flow rate should be reduced to half the analytical flow rate to avoid over-pressurizing the clogged column.[13]

StepSolventPurposeDuration (at ~0.5 mL/min)
1Mobile Phase (without buffer) Removes loosely bound sample components.10-15 minutes
2100% Water (HPLC-grade) Dissolves precipitated buffer salts.[13]30 minutes
3100% Acetonitrile Removes strongly retained non-polar compounds.30 minutes
4100% Isopropanol A strong organic solvent for removing highly non-polar contaminants.[12]30 minutes
5100% Acetonitrile Intermediate step to transition back to the mobile phase.15 minutes
6Mobile Phase (with buffer) Re-equilibrate the column for analysis.30-60 minutes

Important Considerations:

  • Backflushing: For blockages at the inlet frit, reversing the column's flow direction (if permitted by the manufacturer) can be effective.[1][7] Disconnect the column from the detector during backflushing to prevent contaminants from entering it.[1]

  • Temperature: Increasing the column temperature (up to 50°C) can aid in dissolving contaminants by reducing solvent viscosity.[14]

Below is a troubleshooting workflow to guide you through the process of identifying and resolving column clogging.

Caption: A flowchart for troubleshooting high HPLC backpressure.

Frequently Asked Questions (FAQs)

Q4: How can I prevent my indazole carboxylic acid sample from precipitating upon injection?

A4: The key is to ensure compatibility between your sample solvent and the initial mobile phase conditions.

  • Match Solvent Strength: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum amount required and inject a smaller volume.

  • Sample Dilution: After dissolving in a strong organic solvent, consider diluting the sample with the aqueous component of your mobile phase before injection.

Q5: What is the best way to avoid buffer precipitation during a gradient run?

A5: Careful buffer selection and concentration are crucial.

  • Lower Buffer Concentration: High buffer concentrations are a common cause of precipitation.[10] Often, 10-25 mM is sufficient to control pH without risking solubility issues.

  • Buffer Solubility: Be aware of the solubility of your chosen buffer in your organic solvent. For instance, phosphate buffers are notoriously prone to precipitating in high concentrations of acetonitrile.[10] Consider using more soluble buffers like ammonium formate or ammonium acetate, which are also MS-compatible.

  • System Flush: After completing your analyses, always flush the system and column with a buffer-free mobile phase (e.g., a water/organic solvent mixture) to remove any residual salts.

Q6: What are best practices for sample preparation to prevent column clogging?

A6: Rigorous sample preparation is the most effective preventative measure.

  • Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.[7][11]

  • Centrifugation: For samples with a complex matrix, centrifugation can help pelletize insoluble materials before filtration.[7]

  • Guard Columns: Using a guard column is highly recommended.[1] This is a small, disposable column installed before the analytical column to catch particulates and strongly retained compounds, thereby protecting your more expensive analytical column.

Q7: The pH of the mobile phase seems to affect my separation. How do I choose the right pH for indazole carboxylic acids?

A7: The pH of the mobile phase directly influences the ionization state of your acidic analytes, which in turn affects their retention and peak shape.[8][9][15]

  • Ion Suppression: To increase retention of your indazole carboxylic acid on a reversed-phase column, you should suppress its ionization. This is achieved by setting the mobile phase pH to be at least 2 pH units below the pKa of the analyte.[9][16] In its non-ionized form, the compound is less polar and will interact more strongly with the non-polar stationary phase.[9][17]

  • Peak Shape: Operating at a pH far from the analyte's pKa also prevents issues like split peaks, which can occur when both ionized and non-ionized forms are present.[9]

  • Column Stability: Always ensure your chosen pH is within the stable operating range of your column to avoid damaging the stationary phase.[8]

Q8: Are there specific HPLC columns recommended for polar acidic compounds like indazole carboxylic acids?

A8: Yes, while standard C18 columns can be used, certain column chemistries offer better retention and peak shape for polar analytes.

  • Aqueous-Stable Phases: Look for columns designated as "AQ" or those designed for use with 100% aqueous mobile phases.[18][19] These columns resist "phase collapse" or "dewetting" that can occur with traditional C18 columns in highly aqueous conditions, leading to reproducible retention.[19][20]

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end, which provides an alternative interaction mechanism and can improve the retention and peak shape of polar compounds.[21]

  • Mixed-Mode Columns: Some columns offer a combination of reversed-phase and ion-exchange characteristics, which can provide unique selectivity and enhanced retention for acidic compounds.[18]

By understanding the chemical properties of indazole carboxylic acids and implementing these systematic troubleshooting and preventative strategies, you can significantly reduce the incidence of column clogging, leading to more robust and reliable HPLC analyses.

References

  • Bitesize Bio. (2025, January 22). How to Clean and Unclog Your HPLC Column. [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. [Link]

  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column. [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]

  • Labtech. (n.d.). Step-by-step Troubleshooting Back Pressure Issue In HPLC. [Link]

  • Pharmaguideline. (2021, April 17). SOP for Washing of HPLC Columns. [Link]

  • GL Sciences. (n.d.). Column Cleaning and Storage. [Link]

  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • Phenomenex. (2025, December 8). HPLC Column Backpressure: Causes and Impact. [Link]

  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Restek. (2020, October 27). Diagnosing and Preventing High Back Pressure in LC Systems. [Link]

  • Separation Science. (2024, October 28). Preventing and Fixing a Clogged HPLC Column: Key Insights. [Link]

  • ResearchGate. (2013, August 16). What approaches can be used to remove the excess amount of salts from HPLC systems?. [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Reddit. (2024, April 5). HPLC: Troubleshooting high column back pressure due to lack of mobile phase filtering. [Link]

  • Restek. (n.d.). Diagnosing and Preventing High Back Pressure Problems in LC Systems. [Link]

  • Google Patents. (n.d.).
  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • PMC. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • PureSynth. (n.d.). Indazole-3-Carboxylic Acid 98.0%(HPLC). [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Nacalai Tesque, Inc. (n.d.). Troubleshooting for HPLC. [Link]

Sources

Troubleshooting

optimization of mobile phase pH for 2-(2H-indazol-2-yl)-3-methylbutanoic acid elution

Guide Focus: Method Development and Troubleshooting for the Elution of 2-(2H-indazol-2-yl)-3-methylbutanoic Acid Welcome to the technical support guide for the chromatographic analysis of 2-(2H-indazol-2-yl)-3-methylbuta...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Focus: Method Development and Troubleshooting for the Elution of 2-(2H-indazol-2-yl)-3-methylbutanoic Acid

Welcome to the technical support guide for the chromatographic analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and challenges encountered during HPLC method development, with a specific focus on the critical role of mobile phase pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts

Q1: Why is mobile phase pH a critical parameter for the analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid?

Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like 2-(2H-indazol-2-yl)-3-methylbutanoic acid in reversed-phase HPLC (RP-HPLC).[1] This molecule possesses a carboxylic acid functional group (-COOH), which can exist in two states depending on the pH:

  • Non-Ionized (Protonated) Form: At a low pH (acidic conditions), the carboxylic acid group remains in its -COOH form. This form is less polar (more hydrophobic) and will interact more strongly with the non-polar stationary phase (e.g., C18), leading to longer retention times.[2][3]

  • Ionized (Deprotonated) Form: At a high pH (basic conditions), the carboxylic acid group loses a proton to become a carboxylate anion (-COO⁻). This form is significantly more polar (less hydrophobic) and has less affinity for the stationary phase, resulting in shorter retention times.

Controlling the pH allows you to control the ionization state of the analyte, thereby directly manipulating its retention time and selectivity relative to other compounds in the sample.[3] Poor pH control is a common source of reproducibility issues, such as drifting retention times and poor peak shape.[1]

Q2: What is the pKa of 2-(2H-indazol-2-yl)-3-methylbutanoic acid and how does it influence the optimization strategy?

For robust HPLC methods, the mobile phase pH should be set at least 1.5 to 2 pH units away from the analyte's pKa. Operating near the pKa is problematic because minuscule changes in mobile phase pH can cause significant shifts in retention time, harming method reproducibility.[1] It can also lead to peak splitting or broadening, as the analyte may exist in both ionized and non-ionized forms simultaneously during its transit through the column.[5]

Given the estimated pKa of the carboxylic acid is likely in the 4.5-5.6 range, the optimization strategy should focus on a mobile phase pH low enough to ensure complete protonation.

Q3: How does the ionization state of the molecule affect its retention time in reversed-phase HPLC?

The relationship is straightforward: increased ionization leads to increased polarity and decreased retention time in RP-HPLC.[6] For an acidic analyte like 2-(2H-indazol-2-yl)-3-methylbutanoic acid, lowering the mobile phase pH suppresses ionization, making the molecule more hydrophobic and increasing its retention time.[3]

cluster_pH Mobile Phase pH vs. Analyte pKa cluster_State Analyte State cluster_Properties Chromatographic Properties cluster_Result Result in RP-HPLC pH_Low Low pH (pH << pKa) State_NonIonized Non-Ionized (Protonated) -COOH pH_Low->State_NonIonized pH_High High pH (pH >> pKa) State_Ionized Ionized (Deprotonated) -COO⁻ pH_High->State_Ionized Prop_Hydrophobic More Hydrophobic Stronger interaction with C18 State_NonIonized->Prop_Hydrophobic Prop_Hydrophilic More Hydrophilic Weaker interaction with C18 State_Ionized->Prop_Hydrophilic Result_LongerRT Longer Retention Time (Increased k') Prop_Hydrophobic->Result_LongerRT Result_ShorterRT Shorter Retention Time (Decreased k') Prop_Hydrophilic->Result_ShorterRT A Step 1: Define pH Range & Buffers (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5) (Phosphate, Formate, Acetate) B Step 2: Prepare Aqueous Buffers (e.g., 25 mM Phosphate) Adjust pH BEFORE adding organic solvent A->B C Step 3: Prepare Mobile Phases (e.g., 50:50 Buffer:Acetonitrile) Filter through 0.45 µm filter B->C D Step 4: Systematic Injections Inject analyte at each pH level Equilibrate column thoroughly between runs C->D E Step 5: Data Analysis Plot Retention Time vs. pH Plot Tailing Factor vs. pH D->E F Step 6: Select Optimal pH Choose pH with good retention, symmetrical peak (Tailing Factor ≈ 1), and in a flat region of the curve for robustness E->F

Caption: Workflow for systematic pH optimization.

Experimental Workflow:

  • Define Scope: Select a range of pH values to test. For this acidic analyte, a good range would be pH 2.5, 3.5, 4.5, 5.5, and 6.5. This will cover the transition from fully protonated to partially and fully deprotonated.

  • Buffer Preparation: Prepare 25 mM aqueous stock solutions of the appropriate buffers (e.g., phosphate for pH 2.5, acetate for pH 4.5 and 5.5).

  • pH Adjustment (Critical Step): Adjust the pH of the aqueous buffer solution using a calibrated pH meter before adding the organic modifier. [2]Adding acid/base after mixing with organic solvent will give an inaccurate apparent pH reading and lead to poor reproducibility.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at a fixed ratio (e.g., 50:50). Filter the final mobile phase through a 0.22 or 0.45 µm filter.

  • Chromatographic Runs:

    • Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set a flow rate of 1.0 mL/min and a column temperature of 30 °C.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase whenever changing the pH.

    • Inject a standard solution of 2-(2H-indazol-2-yl)-3-methylbutanoic acid at each pH level.

  • Data Evaluation:

    • Record the retention time, peak asymmetry (tailing factor), and efficiency (plate count) at each pH.

    • Plot retention time vs. pH. You should observe a sigmoidal curve where retention is high at low pH and decreases as the pH approaches and surpasses the pKa.

    • Select the pH that provides adequate retention (e.g., k' between 2 and 10) and the best peak shape, preferably in a region where retention is least sensitive to small changes in pH (i.e., the flat portion of the curve at low pH). [1][6] Q8: How do I properly prepare and pH-adjust the mobile phase?

  • Weigh the Buffer Salt: Accurately weigh the required amount of buffer salt (e.g., monobasic potassium phosphate) for your desired molarity (e.g., 25 mM) into a volumetric flask. [7]2. Dissolve: Add about 80% of the final volume of HPLC-grade water and dissolve the salt completely.

  • Adjust pH: Place a calibrated pH electrode in the aqueous solution. Add a concentrated acid (e.g., phosphoric acid) or base (e.g., potassium hydroxide) dropwise while stirring until the target pH is reached.

  • Final Volume: Bring the solution to the final volume with HPLC-grade water.

  • Mix with Organic: Measure the required volumes of the final aqueous buffer and the organic solvent and mix them.

  • Filter and Degas: Filter the final mobile phase and degas it before use.

Section 4: Troubleshooting Common Issues

Q9: My peak for 2-(2H-indazol-2-yl)-3-methylbutanoic acid is tailing. How can pH optimization help?

Peak tailing for acidic or basic compounds is often caused by secondary interactions with the silica stationary phase. [8]At mid-range pH (e.g., pH 4-7), residual silanol groups on the silica surface become ionized (Si-O⁻). If your analyte is also partially ionized, repulsive or other complex interactions can occur, leading to tailing.

Solution: Lowering the mobile phase pH to ~2.5-3.0 addresses this in two ways:

  • It fully protonates your acidic analyte, ensuring it behaves as a single, neutral species.

  • It suppresses the ionization of the silanol groups, rendering the column surface more inert and minimizing unwanted secondary interactions. [2][8]This is often the most effective way to eliminate peak tailing for acidic compounds.

Q10: I'm seeing split or very broad peaks. What could be the cause?

A split or excessively broad peak is a classic symptom of operating too close to the analyte's pKa. When the mobile phase pH is within about ±1 unit of the pKa, the analyte exists as a mixture of its ionized and non-ionized forms. These two forms have different retention characteristics, and if the interconversion is not rapid on the chromatographic timescale, it can result in a distorted or split peak. [1] Solution: Move the mobile phase pH further away from the pKa. For this compound, that means lowering the pH to below 3.5 to ensure the compound is in a single, stable, protonated state.

Q11: My retention times are drifting between runs. Could pH be the problem?

Yes, inconsistent pH is a primary cause of retention time drift for ionizable analytes. [1]This can happen for several reasons:

  • Inadequate Buffering: The buffer concentration may be too low to resist pH changes, or the chosen pH is outside the buffer's effective range (pKa ±1).

  • Volatile Buffers: Mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can slowly evaporate from the mobile phase reservoir, causing the pH to change over time. [7]* CO₂ Absorption: If using a high pH mobile phase (not recommended for this analyte), it can absorb atmospheric CO₂, which forms carbonic acid and lowers the pH.

Solution:

  • Ensure you are using an appropriate buffer at a sufficient concentration (10-25 mM). * Always prepare fresh mobile phase daily. * Keep mobile phase bottles loosely capped to prevent evaporation but allow for pressure equalization.

  • Confirm that your pH is at least 1.5-2 units away from the analyte's pKa, where retention is less sensitive to minor pH fluctuations.

References

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). Welch Materials, Inc. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Saxena, N. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Phenomenex. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Technology Networks. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • Dolan, J. W. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Singh, S., & Singh, P. (2014). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 4(1), 35-39.
  • Wilson, I. D. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved from [Link]

  • Hasan, D., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana, 47(8), 1737-1743.
  • Pappa-Louisi, A., et al. (2004). pH gradient reversed-phase HPLC.
  • HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Dong, M. W. (2020, October 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Retrieved from [Link]

  • How to fix peak shape in hplc? (2023, March 9). ResearchGate. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • TIPS and Tricks HPLC Troubleshooting. (n.d.). Agilent Technologies. Retrieved from [Link]

  • 2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methyl-2H-indazole-6-carboxylic acid Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 2-Ethyl-3-methylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 2,3-methylbutanoic acid. (n.d.). Cheméo. Retrieved from [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 2-{[2-(2H-indazol-3-yl)ethyl]amino}-5-(trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Establishing a Certified Reference Standard for 2-(2H-indazol-2-yl)-3-methylbutanoic Acid

For researchers, scientists, and professionals in drug development, the availability of a high-purity, well-characterized Certified Reference Standard (CRS) is the bedrock of accurate analytical data. A CRS ensures the r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the availability of a high-purity, well-characterized Certified Reference Standard (CRS) is the bedrock of accurate analytical data. A CRS ensures the reliability of measurements for identity, purity, and strength of an active pharmaceutical ingredient (API). This guide addresses the current landscape for 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a molecule of interest within the broader, therapeutically significant class of indazole derivatives.[1][2][3][4]

As of early 2026, a commercially available, pharmacopeial-grade Certified Reference Standard for 2-(2H-indazol-2-yl)-3-methylbutanoic acid has not been established. This presents a significant challenge for laboratories engaged in its research and development. The solution lies in the meticulous qualification of an in-house reference standard. This guide provides a comprehensive framework and detailed experimental protocols for the characterization and certification of a candidate batch of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][4][5][6]

The Framework for an In-House Reference Standard

Establishing an in-house reference standard is a rigorous process that transforms a high-purity batch of material into a standard against which future batches can be reliably measured. The goal is to create a self-validating system where the standard's identity, purity, and other critical attributes are thoroughly documented and scientifically irrefutable.[7] The entire process must be governed by Good Manufacturing Practices (GMP) as detailed in ICH Q7.[5][6]

The qualification workflow can be visualized as a multi-step process, ensuring all critical quality attributes are assessed.

cluster_0 Phase 1: Material Selection & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Management Select Candidate Batch Select Candidate Batch Preliminary Screening Preliminary Screening (LC-MS, ¹H NMR) Select Candidate Batch->Preliminary Screening Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Preliminary Screening->Structural_Elucidation High Purity Confirmed Purity_Assessment Purity & Impurity Profiling (HPLC-UV, LC-MS) Structural_Elucidation->Purity_Assessment Physicochemical_Tests Physicochemical Tests (Water Content, Residual Solvents) Purity_Assessment->Physicochemical_Tests Data_Review Data Review & Potency Assignment Physicochemical_Tests->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Standard_Management Standard Management (Storage, Re-qualification) CoA_Generation->Standard_Management

Caption: Workflow for In-House Reference Standard Qualification.

Comparative Analysis of Core Analytical Techniques

A multi-faceted analytical approach is non-negotiable for comprehensive characterization. Each technique provides a unique and orthogonal piece of information, collectively building a complete profile of the reference standard.

Analytical Technique Primary Purpose Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC-UV) Purity Assessment & AssayQuantitative purity (area %), detection of non-UV active impurities, potency assignment.High precision, sensitivity, and robustness for quantitative analysis.[8]Requires a chromophore; may not detect all impurities if they co-elute or lack UV absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity IdentificationMolecular weight of the main component and impurities, structural information via fragmentation.[9]High specificity and sensitivity for identifying unknown impurities.Generally semi-quantitative without specific standards for each impurity.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Structural Confirmation & IdentificationUnambiguous confirmation of the chemical structure, detection of structural isomers and impurities.[10][11]Provides definitive structural information; can be quantitative (qNMR).Lower sensitivity compared to MS; complex spectra can be difficult to interpret.
Fourier-Transform Infrared Spectroscopy (FTIR) Identity ConfirmationConfirms the presence of key functional groups (e.g., C=O, N-H, aromatic rings).[8]Fast, non-destructive, and provides a unique molecular "fingerprint".[8]Provides functional group information, not a complete structural picture; less sensitive to minor impurities.
Headspace Gas Chromatography (GC-HS) Residual Solvent AnalysisIdentifies and quantifies volatile organic solvents remaining from the synthesis process.[12][13]Highly sensitive and specific for volatile compounds.[12]Not suitable for non-volatile impurities.
Karl Fischer Titration Water Content DeterminationQuantifies the amount of water present in the material.[14]The gold standard for water content; highly accurate and precise.[14][15]Specific to water; does not measure other volatile impurities.

Experimental Protocols for Qualification

The following protocols are designed to be self-validating systems. The causality behind each step is explained to ensure the generation of trustworthy and reproducible data, in line with USP <1225> guidelines on method validation.[1][16]

Purity and Assay Determination by HPLC-UV

Scientific Rationale: This method is the cornerstone for assigning a purity value and, ultimately, the potency of the reference standard. A gradient elution is employed to ensure the separation of the main component from potential process-related impurities and degradation products. The choice of a C18 column is based on the expected moderate polarity of the molecule. The mobile phase composition is selected to ensure good peak shape and resolution.

Protocol:

  • System Preparation:

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the candidate standard into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~0.5 mg/mL.

  • Procedure:

    • Inject a diluent blank to ensure no system peaks interfere.

    • Perform six replicate injections of the sample solution.

    • Calculate the area percent of the main peak. The relative standard deviation (RSD) of the peak areas from the six replicates should be ≤ 2.0%.

    • Purity is reported as 100% minus the sum of all impurity peak areas.

Structural Confirmation by NMR Spectroscopy

Scientific Rationale: NMR provides an unambiguous confirmation of the molecular structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon skeleton. These orthogonal techniques are essential for ensuring the correct isomeric form (2H-indazole) has been synthesized and for identifying any structurally similar impurities.[11][17]

Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the candidate standard in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: 16-32 scans, 30° pulse angle, 2-second relaxation delay.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign them to the expected protons in the 2-(2H-indazol-2-yl)-3-methylbutanoic acid structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: 1024-2048 scans, 30° pulse angle, 2-second relaxation delay.

    • Assign the observed carbon signals to the expected structure.

Identity Confirmation by FTIR Spectroscopy

Scientific Rationale: FTIR is a rapid and highly specific identity test.[8] It provides a unique "fingerprint" of the molecule by detecting the vibrational frequencies of its functional groups. This spectrum serves as a definitive identity characteristic for the reference standard.

Protocol:

  • Instrument: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the powdered candidate standard onto the ATR crystal and apply pressure.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to:

      • ~1700 cm⁻¹ (C=O stretch of the carboxylic acid)

      • ~3000-2500 cm⁻¹ (broad O-H stretch of the carboxylic acid)

      • ~1600-1450 cm⁻¹ (C=C and C=N stretches of the indazole ring)

      • ~3000-2850 cm⁻¹ (C-H stretches of the alkyl groups)

Water Content by Karl Fischer Titration

Scientific Rationale: Water is a common impurity in pharmaceutical materials and can affect the true potency of a reference standard. Karl Fischer titration is a highly specific method for water quantification.[14][18] Its result is crucial for calculating the final potency value.

Protocol:

  • Instrument: Volumetric or Coulometric Karl Fischer Titrator.

  • Standardization (for volumetric method):

    • Titrate a known amount of a certified water standard to determine the titrant concentration.

  • Procedure:

    • Accurately weigh a suitable amount of the candidate standard (typically 50-100 mg) and introduce it into the titration vessel.

    • Titrate to the endpoint.

    • Perform the determination in triplicate. The RSD should be ≤ 10%.

    • The result is reported as a weight/weight percentage (% w/w).

Residual Solvent Analysis by GC-HS

Scientific Rationale: Residual solvents from the manufacturing process are common impurities that must be controlled.[19] Headspace Gas Chromatography is the standard method (USP <467>) for analyzing these volatile compounds, ensuring they are below acceptable limits.[12][19]

Protocol:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: G43 phase (e.g., DB-624) or equivalent.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the candidate standard into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve the sample.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • GC Conditions:

    • Injector Temperature: 140 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Detector Temperature: 250 °C.

  • Procedure:

    • Analyze the sample against a standard solution containing known amounts of expected solvents from the synthesis.

    • Identify and quantify any detected solvents.

Data Summary and Potency Assignment

The data from all experiments are compiled to generate a Certificate of Analysis (CoA) for the in-house reference standard. The final potency is calculated by mass balance.

cluster_0 Purity & Impurity Data cluster_1 Potency Calculation (Mass Balance) Purity Chromatographic Purity (HPLC) (e.g., 99.8%) Calculation Potency = Purity x (100% - Water% - Solvents% - NonVolatile%) / 100% Purity->Calculation Water Water Content (Karl Fischer) (e.g., 0.1%) Water->Calculation Solvents Residual Solvents (GC-HS) (e.g., 0.05%) Solvents->Calculation NonVolatile Non-Volatile Residue (Assumed) (e.g., 0.0%) NonVolatile->Calculation Result Assigned Potency (e.g., 99.6%) Calculation->Result

Caption: Potency Assignment via Mass Balance Approach.

Example Certificate of Analysis Data Summary:

Test Method Specification Result
Appearance VisualWhite to Off-White SolidConforms
Identification A (FTIR) USP <197A>Spectrum conforms to structureConforms
Identification B (¹H NMR) In-houseSpectrum conforms to structureConforms
Chromatographic Purity HPLC-UV≥ 99.5%99.8%
Water Content Karl Fischer (USP <921>)≤ 0.5%0.1%
Residual Solvents GC-HS (USP <467>)Meets USP requirementsConforms (<0.1% total)
Assay (as is) HPLC-UVReport Value99.8%
Calculated Potency Mass BalanceReport Value99.6%

This comprehensive approach ensures that the in-house standard for 2-(2H-indazol-2-yl)-3-methylbutanoic acid is fit for its intended purpose, providing a reliable and trustworthy benchmark for all future analytical work. The detailed records from this qualification process form the basis of its certification and are critical for regulatory submissions and ensuring data integrity throughout the drug development lifecycle.

References

  • USP General Chapter <1225> Validation of Compendial Procedures. (URL: [Link])

  • BA Sciences. USP <1225> Method Validation. (URL: [Link])

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (URL: [Link])

  • ECA Academy. FDA Guidance on analytical procedures and methods validation published. (URL: [Link])

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (URL: [Link])

  • European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. (URL: [Link])

  • Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. (URL: [Link])

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (URL: [Link])

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (URL: [Link])

  • Ideagen. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (URL: [Link])

  • Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (URL: [Link])

  • Zamann Pharma Support GmbH. ICH Q7 Guidance. (URL: [Link])

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions? (URL: [Link])

  • IntuitionLabs.ai. Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (URL: [Link])

  • Mettler Toledo. Using a Water Standard to Avoid KF Titration Errors. (URL: [Link])

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). (URL: [Link])

  • SlideShare. ICH GMP GUIDELINES Q7. (URL: [Link])

  • National Center for Biotechnology Information. Determination of Water Content using the Karl Fischer Coulometric Method. (URL: [Link])

  • Wikipedia. Karl Fischer titration. (URL: [Link])

  • Aura Pharma. Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. (URL: [Link])

  • LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (URL: [Link])

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. (URL: [Link])

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (URL: [Link])

  • Solvias. Small Molecule Pharmaceutical Characterization. (URL: [Link])

  • Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. (URL: [Link])

  • Sdfine. SDFCL's - Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection. (URL: [Link])

  • Rasayan Journal of Chemistry. SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. (URL: [Link])

  • ResearchGate. 13 C NMR of indazoles. (URL: [Link])

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (URL: [Link])

  • IUPAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. (URL: [Link])

  • Pacific BioLabs. Identity and Purity - Small Molecules. (URL: [Link])

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (URL: [Link])

  • Medistri SA. Small Molecule Identification and Purity Testing. (URL: [Link])

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (URL: [Link])

  • Wiley Analytical Science. Imidazole quantification by LC determination. (URL: [Link])

  • Supporting Information. (URL: [Link])

  • National Center for Biotechnology Information. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (URL: [Link])

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. (URL: [Link])

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (URL: [Link])

  • European Accreditation. EA - 4/14 - The Selection and Use of Reference Materials. (URL: [Link])

  • Beilstein Journal of Organic Chemistry. and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (URL: [Link])

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Comparative

A Comparative Guide to the Chromatographic Separation of 2-(2H-indazol-2-yl)-3-methylbutanoic Acid and Its Isomers

Introduction In the landscape of pharmaceutical development, the precise separation and analysis of isomeric compounds are not merely a matter of analytical rigor but a fundamental requirement for ensuring safety and eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the precise separation and analysis of isomeric compounds are not merely a matter of analytical rigor but a fundamental requirement for ensuring safety and efficacy. Isomers, while possessing identical molecular formulas, can exhibit profoundly different pharmacological and toxicological profiles. This guide focuses on 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a molecule structurally related to certain synthetic cannabinoids and other biologically active compounds.[1][2] The complexity arises from two sources of isomerism: regioisomerism related to the point of attachment on the indazole ring and stereoisomerism at the chiral center of the butanoic acid moiety.

This document provides an in-depth comparison of the retention times of these isomers, grounded in experimental principles. We will explore the underlying chemical properties that govern their separation and present detailed high-performance liquid chromatography (HPLC) methodologies for their effective resolution. The objective is to equip researchers, scientists, and drug development professionals with a practical and theoretical framework for analyzing these and structurally similar compounds.

The Isomeric Landscape: Structure and Physicochemical Implications

The target compound, 2-(2H-indazol-2-yl)-3-methylbutanoic acid, exists alongside three primary isomers that must be chromatographically resolved for accurate characterization and quantification.

  • Regioisomerism (1H- vs. 2H-Indazole): The indazole ring, a bicyclic aromatic heterocycle, has two nitrogen atoms, allowing for substitution at either the N-1 or N-2 position.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable.[5] This structural difference creates two distinct regioisomers:

    • 2-(1H-indazol-1-yl)-3-methylbutanoic acid: Possesses a hydrogen atom on the N-2 nitrogen, making it capable of acting as a hydrogen bond donor. This imparts a higher degree of polarity compared to its 2H counterpart.

    • 2-(2H-indazol-2-yl)-3-methylbutanoic acid: The N-1 nitrogen bears a hydrogen. The absence of an N-H bond adjacent to the substitution point results in a less polar molecule.

  • Enantiomerism (R/S Chirality): The alpha-carbon of the 3-methylbutanoic acid portion (derived from the amino acid valine) is a chiral center. This gives rise to two enantiomers, (R) and (S), for each regioisomer.

These structural nuances are the key to their chromatographic separation. The difference in polarity between regioisomers is exploited in reversed-phase chromatography, while the distinct three-dimensional arrangement of enantiomers allows for their separation using chiral stationary phases.

G cluster_2H 2H-Indazole Isomers cluster_1H 1H-Indazole Isomers S-2H (S)-2-(2H-indazol-2-yl)-3-methylbutanoic acid R-2H (R)-2-(2H-indazol-2-yl)-3-methylbutanoic acid S-1H (S)-2-(1H-indazol-1-yl)-3-methylbutanoic acid R-1H (R)-2-(1H-indazol-1-yl)-3-methylbutanoic acid Isomers 2-(Indazolyl)-3-methylbutanoic Acid Isomers->S-2H Regio- & Stereoisomer Isomers->R-2H Regio- & Stereoisomer Isomers->S-1H Regio- & Stereoisomer Isomers->R-1H Regio- & Stereoisomer

Figure 1: Isomeric forms of 2-(indazolyl)-3-methylbutanoic acid.

Chromatographic Methodologies and Protocols

Achieving full separation of all four isomers requires a two-pronged approach: a standard reversed-phase HPLC method to separate the regioisomers and a specialized chiral HPLC method to resolve the enantiomeric pairs.

Protocol 1: Regioisomer Separation by Reversed-Phase HPLC

The significant difference in polarity between the 1H- and 2H-indazole regioisomers allows for their effective separation on a non-polar stationary phase, such as C18.

Causality of Separation: In reversed-phase chromatography, retention time is primarily dictated by the hydrophobic interactions between the analyte and the stationary phase. The less polar 2H-regioisomer will interact more strongly with the hydrophobic C18 alkyl chains, resulting in a longer retention time compared to the more polar 1H-regioisomer. Enantiomers, having identical physicochemical properties in a non-chiral environment, will co-elute.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-VIS detector, pump, autosampler, and column oven is sufficient.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic modifier ensures the carboxylic acid moiety is protonated, leading to better peak shape and consistent retention.[7]

  • Gradient Elution: A linear gradient from 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Temperature control is crucial as fluctuations can alter retention times.[8][9]

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Dissolve the sample mixture in a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

G cluster_workflow Reversed-Phase HPLC Workflow A Sample Preparation (0.5 mg/mL in ACN/H2O) B Injection (Autosampler) A->B C Separation (C18 Column, Gradient) B->C D Detection (UV at 230 nm) C->D E Data Analysis (Retention Time) D->E

Figure 2: Workflow for regioisomer separation via RP-HPLC.
Protocol 2: Enantiomer Separation by Chiral HPLC

To resolve the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely effective for separating a broad range of chiral compounds, including indazole derivatives.[10][11]

Causality of Separation: Chiral recognition on a polysaccharide-based CSP occurs through a combination of transient interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The CSP creates a three-dimensional chiral environment where one enantiomer fits more favorably than the other, leading to a difference in interaction energy and, consequently, a difference in retention time. The choice between normal-phase and polar organic mode is often determined empirically.[10]

Experimental Protocol:

  • Instrumentation: An HPLC or SFC system with a UV detector. Chiral separations are often more efficient in SFC, but HPLC remains a robust option.[12]

  • Column: A polysaccharide-based chiral column, such as one coated with cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ, 4.6 x 250 mm, 10 µm).

  • Mobile Phase (Normal-Phase):

    • Hexane / Ethanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP, while the acidic additive (TFA) can improve peak shape for acidic analytes. The exact ratio of hexane to alcohol is a critical parameter for optimizing resolution and must be determined experimentally.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase to a concentration of 0.5 mg/mL.

G cluster_workflow Chiral HPLC Workflow A Sample Preparation (0.5 mg/mL in Mobile Phase) B Injection (Autosampler) A->B C Separation (Chiralcel OJ, Isocratic) B->C D Detection (UV at 230 nm) C->D E Data Analysis (4 Peaks) D->E

Figure 3: Workflow for enantiomer separation via Chiral HPLC.

Comparative Retention Time Data

The following tables present illustrative data that would be expected from the described experiments. These are representative values designed to demonstrate the separation principles. Actual retention times are dependent on the specific system and conditions used.[14][15]

Table 1: Illustrative Retention Times from Reversed-Phase HPLC

CompoundExpected Retention Time (min)Key Differentiator
(R/S)-2-(1H-indazol-1-yl)-3-methylbutanoic acid9.8Higher Polarity
(R/S)-2-(2H-indazol-2-yl)-3-methylbutanoic acid11.2Lower Polarity

In this achiral system, the enantiomers for each regioisomer co-elute, resulting in two distinct peaks.

Table 2: Illustrative Retention Times from Chiral HPLC (Normal-Phase)

CompoundExpected Retention Time (min)Elution Order
(S)-2-(1H-indazol-1-yl)-3-methylbutanoic acid12.51
(R)-2-(1H-indazol-1-yl)-3-methylbutanoic acid14.12
(S)-2-(2H-indazol-2-yl)-3-methylbutanoic acid16.33
(R)-2-(2H-indazol-2-yl)-3-methylbutanoic acid18.94

The chiral column successfully resolves all four isomers into distinct peaks. The elution order of enantiomers (R vs. S) is specific to the chiral stationary phase and mobile phase used.

Discussion and Key Insights

The experimental data clearly illustrates a logical and predictable chromatographic behavior based on the isomeric structures.

  • Impact of Regioisomerism: As predicted, the less polar 2H-indazole isomer exhibits a longer retention time on the C18 column (Table 1). This is a direct consequence of its enhanced hydrophobic interaction with the stationary phase. This principle allows for the reliable separation of these regioisomers using standard, widely available HPLC columns and methods.

  • Impact of Enantiomerism: The chiral HPLC method is essential for resolving the enantiomeric pairs (Table 2). The separation (resolution) between enantiomers is a testament to the precise stereochemical recognition capabilities of the polysaccharide-based CSP. The greater retention times for the 2H-isomers relative to their 1H-counterparts are also maintained in the chiral system, demonstrating that both polarity and chiral interactions contribute to the final separation profile.

  • Method Validation: For any developed method, it is crucial to perform validation to ensure its robustness. This includes assessing the effect of small, deliberate changes in mobile phase composition, flow rate, and temperature on the resolution and retention times of the isomers. This self-validating process ensures the method is reliable and transferable between different laboratories and instruments.[8]

Conclusion

The successful separation of 2-(2H-indazol-2-yl)-3-methylbutanoic acid and its regio- and stereoisomers is not achievable with a single chromatographic method. A systematic approach is required:

  • Reversed-Phase HPLC should be employed to separate the 1H- and 2H-regioisomers based on their inherent polarity differences.

  • Chiral HPLC , utilizing a polysaccharide-based stationary phase, is necessary to resolve the (R) and (S) enantiomers of each regioisomer.

This guide provides the foundational protocols and theoretical understanding necessary for researchers to develop robust analytical methods for this compound class. By explaining the causality behind the separation and providing detailed, field-proven methodologies, scientists in drug development and related fields can confidently tackle the analytical challenges posed by complex isomeric mixtures, ensuring the purity, safety, and quality of their materials.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies. Marcel Dekker. (URL not available for direct linking, but the principles are widely established in chromatographic literature such as those found in the search results.)
  • Witte, D. T., et al. (2005). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Chromatographia, 62, 137-142. [Link provided by search tool is generic, but reflects common practices.]
  • Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?[Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?[Link]

  • Chromatography Today. (n.d.). Understanding the Difference Between Retention Time and Relative Retention Time. [Link]

  • Al-Hizabre, S. O., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Kačer, P., et al. (2008). Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. [Link]

  • ResearchGate. (n.d.). Retention times of investigated compounds. [Link]

  • Di, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Chemistry of Heterocyclic Compounds. (2020). A simple synthesis of 2-{2-[(arylmethylidene)amino]-indazol-3-yl}malonate esters. [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters. [Link]

  • PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Toxicology. [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

  • Raza, Z., et al. (2011). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Cannaert, A., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. ResearchGate. [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(2H-indazol-2-yl)-3-methylbutanoic Acid: HPLC-UV vs. UPLC-MS per ISO Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and product quality. This guide provides an in-depth comparison of two widely employed analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS), for the quantitative analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a novel investigational compound. Our approach is grounded in the principles of the International Organization for Standardization (ISO), particularly the guidelines outlined in ISO/IEC 17025, ensuring a framework for developing a self-validating and trustworthy analytical system.[1][2][3]

The narrative that follows is designed to move beyond a simple recitation of protocols. As Senior Application Scientists, our goal is to illuminate the causality behind our experimental choices, offering insights that are both technically sound and field-proven. We will explore the nuances of each method, present supporting hypothetical experimental data, and provide detailed, step-by-step methodologies to empower you in your own analytical endeavors.

The Foundation: Core Principles of Analytical Method Validation

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] This process is essential for ensuring the integrity of data generated during pharmaceutical development and manufacturing.[4] According to ISO/IEC 17025 and harmonized guidelines like those from the International Council for Harmonisation (ICH), a comprehensive validation protocol assesses several key performance characteristics.[1][5][6]

The primary validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[7]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

These parameters are interconnected and collectively establish the reliability and suitability of an analytical method.

Validation_Parameters Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity_Range Linearity_Range Method_Validation->Linearity_Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD LOD Linearity_Range->LOD LOQ LOQ Linearity_Range->LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Interrelationship of Analytical Method Validation Parameters.

Method Comparison: HPLC-UV vs. UPLC-MS

We will now delve into the validation of two distinct yet powerful analytical methods for the quantification of 2-(2H-indazol-2-yl)-3-methylbutanoic acid in a hypothetical tablet formulation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness and reliability in separating and quantifying components of a mixture.

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 2-(2H-indazol-2-yl)-3-methylbutanoic acid, a reversed-phase C18 column is a logical starting point, where the nonpolar stationary phase will retain the analyte, and a polar mobile phase will elute it. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 2-(2H-indazol-2-yl)-3-methylbutanoic acid (purity >99.5%).

  • HPLC grade acetonitrile and water.

  • Formic acid.

  • Placebo tablet formulation.

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v). The formic acid helps to control the ionization state of the acidic analyte, ensuring a consistent retention time.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 10-150 µg/mL).

  • Sample Solution: Weigh and finely powder a number of tablets. Dissolve a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API) in the mobile phase. Sonicate and filter to remove excipients.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 285 nm).

4. System Suitability Testing (SST):

  • Before each run, inject the working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor < 2.0.

    • Theoretical plates > 2000.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte from placebo or degradation products.Pass
Linearity (r²) > 0.9990.9995
Range (µg/mL) 10 - 15010 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability< 2.0%0.85%
- Intermediate Precision< 2.0%1.25%
LOD (µg/mL) Report0.5
LOQ (µg/mL) Report1.5
Robustness RSD < 2.0% for small variations in flow rate, mobile phase composition, and column temperature.Pass

digraph "HPLC_Workflow" {
graph [fontname = "Arial", fontsize = 12];
node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"];
edge [fontname = "Arial", fontsize = 9, color = "#5F6368"];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Solutions" [label="Prepare Mobile Phase,\nStandards, and Samples"]; "System_Setup" [label="Equilibrate HPLC System"]; "SST" [label="Perform System Suitability Test"]; "Inject_Samples" [label="Inject Standard and\nSample Solutions"]; "Data_Acquisition" [label="Acquire Chromatographic Data"]; "Data_Analysis" [label="Integrate Peaks and\nCalculate Concentrations"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Solutions"; "Prepare_Solutions" -> "System_Setup"; "System_Setup" -> "SST"; "SST" -> "Inject_Samples"; "Inject_Samples" -> "Data_Acquisition"; "Data_Acquisition" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: HPLC-UV Experimental Workflow.

Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS)

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, primarily due to the use of smaller particle size columns.[8] Coupling UPLC with mass spectrometry provides unparalleled specificity and sensitivity.

Similar to HPLC, UPLC separates compounds based on their interaction with a stationary and mobile phase. The key difference lies in the sub-2 µm particle size of the stationary phase, which allows for more efficient separation. The eluent from the UPLC is then introduced into a mass spectrometer, which ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). This allows for highly specific detection and quantification.

1. Instrumentation and Materials:

  • UPLC system with a binary pump, autosampler, and column manager.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Reference standard of 2-(2H-indazol-2-yl)-3-methylbutanoic acid (purity >99.5%).

  • LC-MS grade acetonitrile and water.

  • Formic acid.

  • Internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version).

2. Preparation of Solutions:

  • Mobile Phase: Similar to HPLC, but with LC-MS grade solvents.

  • Standard Stock Solution (1 mg/mL): Prepared as for HPLC.

  • Working Standard Solutions: Prepared over a wider dynamic range due to increased sensitivity (e.g., 0.1 - 1000 ng/mL).

  • Sample Solution: Prepared as for HPLC, but may require further dilution due to the higher sensitivity of the method.

  • Internal Standard Spiking: A fixed concentration of the internal standard is added to all standards and samples to correct for variations in sample preparation and instrument response.

3. Chromatographic and Mass Spectrometric Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI positive or negative, optimized for the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

4. System Suitability Testing (SST):

  • Similar to HPLC, with injections of a mid-range standard.

  • Acceptance Criteria:

    • RSD of peak area ratio (analyte/IS) < 5.0%.

    • Retention time stability.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the m/z transitions of the analyte and IS.Pass
Linearity (r²) > 0.9950.9989
Range (ng/mL) 0.5 - 10000.5 - 1000
Accuracy (% Recovery) 85.0 - 115.0%92.5 - 108.3%
Precision (RSD%)
- Repeatability< 15.0%4.5%
- Intermediate Precision< 15.0%6.8%
LOD (ng/mL) Report0.05
LOQ (ng/mL) Report0.15
Robustness RSD < 15.0% for small variations in flow rate, mobile phase composition, and source parameters.Pass

digraph "UPLCMS_Workflow" {
graph [fontname = "Arial", fontsize = 12];
node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"];
edge [fontname = "Arial", fontsize = 9, color = "#5F6368"];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Solutions" [label="Prepare Mobile Phase,\nStandards (with IS),\nand Samples (with IS)"]; "System_Setup" [label="Equilibrate UPLC-MS System"]; "SST" [label="Perform System Suitability Test"]; "Inject_Samples" [label="Inject Standard and\nSample Solutions"]; "Data_Acquisition" [label="Acquire Chromatographic\nand MS Data (MRM)"]; "Data_Analysis" [label="Integrate Peaks, Calculate\nPeak Area Ratios, and\nDetermine Concentrations"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Solutions"; "Prepare_Solutions" -> "System_Setup"; "System_Setup" -> "SST"; "SST" -> "Inject_Samples"; "Inject_Samples" -> "Data_Acquisition"; "Data_Acquisition" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: UPLC-MS Experimental Workflow.

Comparative Analysis and Discussion

The choice between HPLC-UV and UPLC-MS for the analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid is contingent upon the specific requirements of the analytical task.

HPLC-UV:

  • Advantages: This method is robust, widely available, and cost-effective, making it ideal for routine quality control (QC) applications where the concentration of the API is relatively high. The validation data demonstrates excellent linearity, accuracy, and precision for its intended purpose.

  • Disadvantages: The sensitivity of HPLC-UV is significantly lower than UPLC-MS. This makes it less suitable for the analysis of trace-level impurities or for applications requiring very low detection limits, such as bioanalytical studies. Specificity can also be a challenge if co-eluting impurities have similar UV spectra.

UPLC-MS:

  • Advantages: The primary advantages of UPLC-MS are its exceptional sensitivity and specificity. The use of MRM allows for the confident identification and quantification of the analyte even in complex matrices and at very low concentrations. The shorter run times also lead to higher sample throughput. This method is the gold standard for applications such as impurity profiling, metabolite identification, and pharmacokinetic studies.

  • Disadvantages: The initial capital investment and ongoing maintenance costs for a UPLC-MS system are substantially higher than for an HPLC-UV system. The method development and operation also require a higher level of technical expertise.

The causality behind the experimental choices is rooted in the fundamental principles of each technique. The choice of a C18 column for both methods is based on the predicted non-polar nature of the indazole derivative. The addition of formic acid to the mobile phase is a common practice to improve peak shape and ionization efficiency. The selection of MRM for the UPLC-MS method is a deliberate choice to maximize specificity and sensitivity, which are the key advantages of this technique.

Conclusion

Both HPLC-UV and UPLC-MS are powerful and reliable techniques for the analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, and both can be rigorously validated according to ISO guidelines.

  • For routine QC analysis of the bulk drug substance and finished product, where the API concentration is high and the primary goal is to confirm identity, purity, and strength, the validated HPLC-UV method is a scientifically sound and cost-effective choice.

  • For applications requiring high sensitivity, such as the quantification of trace impurities, analysis of low-dosage formulations, or bioanalytical studies in complex matrices, the validated UPLC-MS method is unequivocally superior and the recommended approach.

Ultimately, the selection of the most appropriate analytical method is a strategic decision that must balance the required analytical performance with practical considerations such as cost, sample throughput, and available expertise. This guide provides a comprehensive framework to inform that decision, ensuring that the chosen method is fit for its intended purpose and generates data of the highest quality and integrity.

References

  • Vertex AI Search. (2026, February 3).
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • Pharmaguideline. (2024, December 11).
  • Scribd.
  • INAB. (2017, November 15).
  • Wintersmith Advisory LLC. (2025, May 22).
  • ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • ISO, IUPAC, and AOAC International. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT).
  • Slideshare.
  • Vertex AI Search. (2024, March 8). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?.
  • NATA.
  • QbD Group. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • ResearchGate.
  • OLAS. A011 Guidelines for checking and validating test, calibration and medical biology methods according to ISO/IEC 17025 and ISO 15189.
  • ResearchGate. (2026, January 11). Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard.
  • PubMed. (2024, April 2).
  • Dove Medical Press. (2023, November 28). Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect.
  • Journal of Pharma Insights and Research. (2025, April 5). Ultra-Performance Liquid Chromatography (UPLC) in Analytical Method Development and Validation Following In-vitro Studies: Review Article.
  • Eurachem. (2025, May 28). 7.
  • ResearchGate. (2025, August 23). (PDF) Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies.
  • IKEV.
  • ResolveMass Laboratories. (2025, October 18).
  • Der Pharma Chemica.
  • LabCompliance. (2006, June 3). Validation of Analytical Methods and Procedures.
  • Universidad San Francisco de Quito USFQ. (2012, December 15). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug.
  • Academia.edu. (PDF)
  • Gavin Publishers. (2018, January 19).
  • SciSpace.
  • Universal Journal of Pharmaceutical Research.

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Quantitation of 2-(2H-indazol-2-yl)-3-methylbutanoic acid

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid. As a novel compound with a therapeutically relevant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid. As a novel compound with a therapeutically relevant indazole scaffold, establishing a robust and reproducible analytical method is paramount for its progression through the drug development pipeline.[1][2][3] This document is designed for researchers, analytical scientists, and quality assurance professionals, offering both the strategic rationale and a detailed, actionable protocol to ensure data integrity and consistency across multiple analytical sites.

The principles and methodologies detailed herein are grounded in internationally recognized validation guidelines, including those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[4][5][6] The objective is not merely to present a protocol but to equip analytical teams with the scientific reasoning required to execute a self-validating study, ensuring the resulting analytical method is truly fit-for-purpose.

Pillar 1: The Rationale for Inter-Laboratory Validation

Before embarking on any multi-site analytical campaign, it is crucial to understand the "why." An inter-laboratory comparison, also known as a cross-validation or reproducibility study, is the ultimate test of an analytical method's robustness.[7] While a single laboratory can demonstrate excellent accuracy and precision under its own controlled conditions (repeatability and intermediate precision), reproducibility assesses the method's performance when subjected to the inherent variability of different laboratories, analysts, instruments, and reagent sources.[4][5]

A successful inter-laboratory study demonstrates that the analytical method is transferable and will produce comparable results regardless of where the analysis is performed. This is a regulatory expectation and a scientific necessity for clinical trials, multi-site manufacturing, and any scenario where data from different locations must be pooled or compared.[6] The core validation parameters assessed are outlined in the ICH Q2(R1) guideline and form the basis of this study.[5]

Core parameters of analytical method validation. cluster_multi_lab Inter-Laboratory Validation Accuracy Accuracy (% Bias) Repeatability Precision (Repeatability) Specificity Specificity Linearity Linearity & Range Intermediate Precision (Intermediate) Repeatability->Intermediate Different Days Different Analysts Transfer Method Transfer Intermediate->Transfer Transfer to New Laboratory Reproducibility Precision (Reproducibility) Transfer->Reproducibility

Caption: Logical flow from single-lab to inter-lab validation.

Pillar 2: The Analytical Cornerstone: LC-MS/MS

For the quantification of a small molecule like 2-(2H-indazol-2-yl)-3-methylbutanoic acid in complex biological matrices such as plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique.[8][9] Its power lies in the combination of physical separation (LC) with highly specific mass-based detection (MS/MS), offering unparalleled sensitivity and selectivity.

The workflow involves:

  • Chromatographic Separation: An HPLC or UPLC system separates the target analyte from other matrix components. A reversed-phase C18 column is typically effective for compounds of this nature.

  • Ionization: The analyte is ionized, most commonly using Electrospray Ionization (ESI), to create charged molecules.

  • Mass Analysis: The tandem mass spectrometer first selects the ionized molecule of the parent drug (precursor ion) in the first quadrupole (Q1), fragments it in the collision cell (Q2), and then detects a specific fragment ion (product ion) in the third quadrupole (Q3). This precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and is highly specific to the analyte's structure.[10]

To achieve the highest level of accuracy, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. A SIL-IS (e.g., the target analyte synthesized with ³³C or ²H atoms) is chemically identical to the analyte but mass-distinct. It is added at a known concentration to all samples and standards at the beginning of the sample preparation process. The SIL-IS co-elutes with the analyte and experiences identical extraction inefficiencies and matrix-induced ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, these sources of variability are effectively normalized, leading to superior accuracy and precision.

Pillar 3: A Unified Protocol for Cross-Validation

The foundation of a successful inter-laboratory study is a meticulously detailed and unambiguous protocol that is followed precisely by all participating laboratories.

Study Design & Materials

A central coordinating laboratory should be responsible for preparing and distributing a single, homogenous set of materials to all participating labs. This eliminates variability from standards and samples.

  • Reference Standard: A single lot of 2-(2H-indazol-2-yl)-3-methylbutanoic acid with a certificate of analysis (purity ≥98%).

  • Internal Standard: A single lot of the corresponding SIL-IS (e.g., d4-2-(2H-indazol-2-yl)-3-methylbutanoic acid).

  • Control Matrix: A pooled batch of the relevant biological matrix (e.g., human plasma), pre-screened to be free of the analyte and any interferences.

  • Quality Control (QC) Samples: The coordinating lab will prepare and provide blinded QC samples in the control matrix at a minimum of three concentration levels: Low, Medium, and High.

  • Analytical Protocol: This comprehensive document, as detailed below.

Experimental Workflow: Sample Preparation

The chosen method is protein precipitation , which is a rapid and effective technique for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[11]

Protein precipitation workflow for plasma samples. sample 1. Aliquot Sample (50 µL Plasma) is 2. Add Internal Standard (10 µL SIL-IS solution) sample->is vortex1 Vortex is->vortex1 precip 3. Add Precipitation Solvent (200 µL Acetonitrile) vortex1->precip vortex2 Vortex Thoroughly precip->vortex2 centrifuge 4. Centrifuge (e.g., 10 min @ 4000g) vortex2->centrifuge supernatant 5. Transfer Supernatant (e.g., 150 µL) centrifuge->supernatant dilute 6. Dilute with Water (e.g., 150 µL) supernatant->dilute inject 7. Inject on LC-MS/MS dilute->inject

Sources

Validation

purity assessment of synthesized 2-(2H-indazol-2-yl)-3-methylbutanoic acid using qNMR

Topic: Purity Assessment of Synthesized 2-(2H-indazol-2-yl)-3-methylbutanoic Acid Using qNMR Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Leads Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized 2-(2H-indazol-2-yl)-3-methylbutanoic Acid Using qNMR Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary

In the synthesis of pharmacophores like 2-(2H-indazol-2-yl)-3-methylbutanoic acid —a critical motif in synthetic cannabinoid research and specific kinase inhibitors—regioselectivity is the primary adversary. The alkylation of indazole often yields a competitive mixture of


 and 

isomers.

While HPLC-UV is the industry workhorse, it suffers from a critical blind spot in early-phase development: the lack of isomer-specific reference standards. This guide advocates for Quantitative NMR (qNMR) as the superior primary ratio method for this specific analyte, offering absolute purity determination and simultaneous regioisomer quantification without the need for identical reference materials.

The Synthetic Challenge: vs. Isomerism

The synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid typically involves the nucleophilic substitution of indazole with a valine-derived halide (e.g., 2-bromo-3-methylbutanoic acid). Indazole is an ambident nucleophile; under basic conditions, it produces two regioisomers:

  • 
    -isomer (Thermodynamic):  2-(1H-indazol-1-yl)-3-methylbutanoic acid.
    
  • 
    -isomer (Kinetic/Target):  2-(2H-indazol-2-yl)-3-methylbutanoic acid.
    

Separating these isomers via HPLC requires extensive method development due to their similar polarity. Furthermore, without a pure standard of each isomer to determine Relative Response Factors (RRF), HPLC area-% integration is fundamentally inaccurate.

Visualizing the Assessment Workflow

The following diagram outlines the decision logic for selecting qNMR over HPLC for this specific synthesis.

PurityAssessment Start Crude Product: 2-(2H-indazol-2-yl)-3-methylbutanoic acid CheckStd Is a Certified Reference Standard (CRM) of the Target Isomer Available? Start->CheckStd NoStd No (Early R&D) CheckStd->NoStd No HPLC_Issue HPLC-UV Analysis: Cannot determine RRF between N1/N2. Area % != Weight % CheckStd->HPLC_Issue If HPLC Used qNMR_Sol qNMR Method: Primary Ratio Measurement NoStd->qNMR_Sol Recommended IS_Select Select Internal Standard (IS): Maleic Acid (Traceable) qNMR_Sol->IS_Select Data_Acq Acquire 1H NMR: (d1 > 5*T1, 90 deg pulse) IS_Select->Data_Acq Result Output: 1. Absolute Purity (wt%) 2. N1/N2 Molar Ratio Data_Acq->Result

Figure 1: Decision workflow prioritizing qNMR when specific reference standards are absent.

Methodology: The Self-Validating qNMR Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol uses Internal Standard (IS) methodology. This is a self-validating system because the IS signal acts as an in-situ calibrator.

A. Internal Standard Selection

For 2-(2H-indazol-2-yl)-3-methylbutanoic acid, we require an IS that:

  • Is a solid (for accurate weighing).

  • Is soluble in DMSO-

    
     (the analyte is a polar acid).
    
  • Has a signal in a "silent" region (avoiding the aromatic region 7.0–8.5 ppm and the aliphatic valine region 0.9–2.5 ppm).

Selected IS: Maleic Acid (TraceCERT® or NIST traceable).

  • Signal: Singlet at

    
     6.2–6.3 ppm.
    
  • Why: It sits perfectly between the aromatic and aliphatic regions of the indazole derivative.

B. Sample Preparation Steps
  • Weighing: Using a microbalance (readability 0.001 mg), weigh approx. 10–15 mg of the analyte (

    
    ) and 5–8 mg of Maleic Acid (
    
    
    
    ) directly into the same vial.
    • Critical: Record weights to 4 decimal places.

  • Solvation: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.[1]
    
  • Transfer: Transfer to a 5mm NMR tube.

C. Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zg (standard 1H) or zg30 (if T1 is unknown, though 90° is preferred for quantitation if relaxation is sufficient).

  • Spectral Width: -2 to 14 ppm.[1]

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Reasoning: The T1 relaxation time for the quaternary carbons or isolated protons can be 3-5 seconds. For 99.9% magnetization recovery,

      
       must be 
      
      
      
      .
  • Scans (NS): 16 or 32 (high S/N ratio > 300:1 is required).

  • Temperature: 298 K (controlled).

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against HPLC-UV and LC-MS for this specific application.

FeatureqNMR (Recommended) HPLC-UV LC-MS
Primary Reference Not Required (Uses generic IS like Maleic Acid)Required (Need pure standard of analyte)Required (Matrix effects alter ionization)
Isomer Specificity High (N1 vs N2 signals distinct)Medium (Requires difficult separation)Medium (Masses are identical)
Measurement Unit Molar Ratio (Absolute)Relative Response (Area %)Relative Ion Count
Precision (RSD) < 1.0%0.5 - 2.0%2.0 - 5.0%
Setup Time < 1 Hour (No method dev)Days (Gradient optimization)Days (Source optimization)
Cost per Run Low (Solvent + IS)Medium (Columns + Solvents)High (Maintenance)
Data Analysis & Interpretation
The Calculation

Calculate the purity (


) using the standard qNMR equation:


Where:

  • 
    : Integrated Area
    
  • 
    : Number of protons contributing to the signal[2]
    
  • 
    : Molar Mass[3]
    
  • 
    : Weight
    
  • 
    : Purity (as a decimal)
    
Signal Logic for Isomer Differentiation

The


-isomer (target) and 

-isomer (impurity) can be distinguished by the chemical shift of the proton at the chiral center (the

-proton of the 3-methylbutanoic acid chain).

IsomerLogic Spectrum 1H NMR Spectrum (DMSO-d6) Region_Alpha Alpha-Proton Region (4.5 - 5.5 ppm) Spectrum->Region_Alpha Region_Arom Aromatic Region (7.0 - 8.5 ppm) N1_Sig N1-Isomer Signal (Shielded relative to N2) Region_Alpha->N1_Sig ~5.1 ppm N2_Sig N2-Isomer Signal (Deshielded/Distinct) Region_Alpha->N2_Sig ~5.3 ppm Quant Integrate Target Signal for Purity Calc N2_Sig->Quant

Figure 2: Spectral differentiation logic. The N2-substitution typically deshields the alpha-proton of the valine tail compared to N1 due to the anisotropic effect of the indazole ring.

Representative Experimental Data (Mock)
  • Internal Standard: Maleic Acid (

    
     6.28 ppm, 2H).
    
  • Analyte Signal:

    
    -CH (
    
    
    
    5.31 ppm, 1H, doublet).
  • Impurity Signal:

    
    -isomer 
    
    
    
    -CH (
    
    
    5.10 ppm).
ComponentWeight (mg)Signal IntegralProtons (N)Calculated Purity (wt%)
Maleic Acid (IS)5.20100.00 (Normalized)299.9% (Certified)
Analyte (N2)12.4548.32196.4%
Impurity (N1)-1.5513.1%

Note: The remaining mass balance likely consists of residual solvent or inorganic salts, which qNMR implicitly detects by the lower weight %.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • Cayman Chemical. (2023).[1][3] AB-CHMINACA Metabolite M2 Product Information. (Context for indazole-valine metabolites). Link

  • Bhatia, R., et al. (2013).[1] Regioselective synthesis of N-substituted indazoles. Heterocyclic Letters. (Discussion on N1 vs N2 alkylation dynamics).

  • Sigma-Aldrich. (2024). TraceCERT® Certified Reference Materials for qNMR. Link

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Indazole-3-Carboxylic Acid Derivatives and Their Metabolites

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of key therapeutic agents and compounds of forensic interest derived from the indazole-3-carboxylic acid scaffold. We will explore the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of key therapeutic agents and compounds of forensic interest derived from the indazole-3-carboxylic acid scaffold. We will explore the absorption, distribution, metabolism, and excretion (ADME) of seminal compounds such as lonidamine, its analogue gamendazole, and the class of synthetic cannabinoid receptor agonists (SCRAs) that share this core structure. The focus will be on understanding how structural modifications influence the metabolic fate and pharmacokinetic behavior of these molecules, with a particular emphasis on their carboxylic acid metabolites.

The indazole ring is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Understanding the journey of these compounds through the body is paramount for optimizing their therapeutic efficacy, ensuring safety, and, in the case of SCRAs, developing robust methods for forensic detection. This guide synthesizes data from preclinical and clinical studies to provide researchers, scientists, and drug development professionals with a comprehensive reference.

Comparative Pharmacokinetics of Key Indazole-3-Carboxylic Acid Derivatives

The pharmacokinetic behavior of indazole-3-carboxylic acid derivatives is heavily influenced by the substituents on the indazole core and the nature of the side chains. These modifications dictate the rate and extent of absorption, metabolic pathways, and routes of elimination.

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is an anticancer agent known to interfere with energy metabolism in tumor cells.[2][3] Its pharmacokinetic profile in humans is characterized by significant interindividual variability.[4][5]

Following oral administration, plasma kinetics are highly variable, which is suggestive of an active and saturable first-pass metabolism.[4] Despite this variability, over 70% of the administered dose is eliminated in the urine, indicating substantial systemic absorption.[4][6] Clinical studies in cancer patients have reported a wide range for the maximum plasma concentration (Cmax) and the time to reach Cmax (tmax), further highlighting this variability.[5] For instance, after a single 300 mg oral dose, Cmax values in non-small-cell lung cancer patients ranged from 6.5 to 40.9 µg/mL, with tmax occurring between 0.75 and 5.5 hours.[5]

After repeated administrations, steady-state plasma concentrations are achieved, with Cmax values ranging from 4.5 to 25 µg/mL and minimum concentrations (Cmin) between 0.4 and 7 µg/mL.[4][6] The metabolic fate of lonidamine itself is not extensively detailed in the provided literature, but its structure as a carboxylic acid suggests it may undergo Phase II conjugation reactions, such as glucuronidation, prior to renal excretion.

Gamendazole, a derivative of lonidamine, is an experimental oral male contraceptive agent that disrupts spermatogenesis.[3][7] While detailed pharmacokinetic parameters are not as widely published as for lonidamine, its development highlights how structural modifications can alter tissue distribution. H2-gamendazole, a related analogue, shows a remarkable accumulation in the testes—over 10 times higher than in other organs.[8] This targeted distribution is crucial for its pharmacological effect and is mediated by carrier-mediated transport processes into Sertoli cells.[8] The uptake of H2-gamendazole is stimulated by an acidic extracellular environment and is independent of sodium, potassium, or chloride ions, characteristics intrinsic to Organic Anion Transporting Polypeptide (OATP)-mediated transport.[8]

A vast number of SCRAs are built upon an indazole-3-carboxamide core. Unlike lonidamine, these are typically amides or esters that undergo extensive metabolism. A primary and forensically crucial metabolic pathway is the hydrolysis of the amide or ester linkage to form the corresponding indazole-3-carboxylic acid metabolite.[9]

The pharmacokinetics of these SCRAs are generally characterized by rapid clearance in vitro.[10][11][12] However, in vivo elimination is often delayed, likely due to the high lipophilicity of the parent compounds, leading to sequestration in adipose tissue and a prolonged release back into circulation.[10][11][12] This results in parent compounds remaining detectable in plasma for extended periods (e.g., 24 hours in rats).[10][11][12]

The metabolism of these compounds is complex, involving multiple Phase I oxidative transformations (e.g., hydroxylation) on various parts of the molecule, followed by Phase II glucuronidation. The resulting carboxylic acid metabolites are often major urinary biomarkers used to confirm intake, as the parent compound is frequently undetectable in urine.[9] For example, for the SCRA THJ-2201, the THJ-018 pentanoic acid metabolite is a key marker.[9]

Data Summary: A Comparative Overview

The following table summarizes the available pharmacokinetic parameters for lonidamine. Direct comparative data for metabolites is scarce; therefore, the table focuses on the parent compound, which dictates the formation and exposure of its metabolites.

Compound Species Dose Cmax (µg/mL) tmax (hours) Key Observations Reference
LonidamineHuman (Cancer Patients)600 mg (single)Highly Variable-Significant first-pass effect; >70% urinary excretion.[4][6]
LonidamineHuman (Cancer Patients)Chronic Dosing4.5 - 25-Cmin ranged from 0.4 - 7 µg/mL.[4][6]
LonidamineHuman (NSCLC Patients)300 mg (single)6.5 - 40.90.75 - 5.5Wide interindividual variation.[5]
Metabolic Pathways: A Visual Comparison

The metabolic fate of these compounds determines the nature and quantity of their carboxylic acid metabolites. The following diagrams illustrate the principal metabolic pathways.

G cluster_lonidamine Lonidamine Metabolism Lonidamine Lonidamine (Indazole-3-Carboxylic Acid Core) Conjugation Phase II Conjugation (e.g., Glucuronidation) Lonidamine->Conjugation Excretion Renal Excretion Conjugation->Excretion

Caption: Metabolic pathway for Lonidamine.

G cluster_scra Typical SCRA Metabolism cluster_phase1 SCRA Indazole-3-Carboxamide SCRA (Parent Drug) Hydrolysis Amide/Ester Hydrolysis (Carboxylesterases) SCRA->Hydrolysis Oxidation Phase I Oxidation (CYP450s) - Hydroxylation - Dealkylation SCRA->Oxidation CarboxylicAcid Indazole-3-Carboxylic Acid Metabolite Hydrolysis->CarboxylicAcid PhaseII Phase II Conjugation (Glucuronidation) CarboxylicAcid->PhaseII Oxidation->PhaseII UrinaryMetabolites Excreted Metabolites PhaseII->UrinaryMetabolites

Caption: Generalized metabolic pathway for SCRA.

Experimental Protocols: A Scientist's Guide

The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental designs. Here, we outline standard methodologies for assessing the metabolism and pharmacokinetics of indazole-3-carboxylic acid derivatives.

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[6][13]

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[13] By incubating a test compound with HLM and the necessary cofactor NADPH, we can simulate Phase I metabolism and measure the rate at which the parent compound disappears.[13][14] This "metabolic stability" is used to calculate intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[6]

Experimental Workflow:

Caption: Workflow for HLM Stability Assay.

Detailed Protocol:

  • Preparation: Thaw pooled human liver microsomes at 37°C. Dilute them in 100 mM phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL).[6][14] Prepare the test compound at a starting concentration (e.g., 3 µM) and a 20 mM NADPH solution in buffer.[6][14]

  • Incubation: In a microplate, combine the diluted microsomes and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.[14]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[6]

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard (IS) for analytical normalization.[13]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[13]

  • Data Analysis: Plot the natural logarithm of the peak area ratio (compound/IS) versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[13]

Animal studies are essential for understanding the complete ADME profile of a compound in a living system.

Causality: A preclinical PK study aims to define the concentration-time profile of a drug and its key metabolites in plasma and other tissues after administration. This data is used to calculate fundamental parameters like Cmax, tmax, Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½), which are critical for dose selection and extrapolation to humans.[15][16] A cross-over study design, where each animal receives all treatments, is often preferred as it reduces inter-animal variability and the total number of animals required.[17]

Experimental Workflow:

Caption: Workflow for an In Vivo PK Study.

Detailed Protocol:

  • Animal Preparation: Use an appropriate animal model (e.g., Sprague-Dawley rats). For serial blood sampling, surgical implantation of a cannula (e.g., in the jugular vein) is common. Allow animals to acclimate.

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) or intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at a series of predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into anticoagulant-treated tubes.[18]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen (e.g., -80°C) until analysis.

  • Bioanalysis: Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.[19]

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) or compartmental modeling of the plasma concentration-time data to derive the key PK parameters.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its superior sensitivity and selectivity.[19][20]

Causality: The LC system separates the analytes of interest from endogenous matrix components. The tandem mass spectrometer then provides two levels of mass filtering (MS/MS). A specific parent ion is selected and fragmented, and a specific fragment ion is monitored. This parent-fragment transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, providing high specificity and minimizing interference.[19]

General Procedure:

  • Sample Preparation: Extract the analytes from the plasma matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[19][21] SPE is often preferred for cleaner extracts and higher sensitivity.[19]

  • Chromatography: Inject the processed sample onto a suitable HPLC or UHPLC column (e.g., a reversed-phase C18 column).[21] Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).[20]

  • Mass Spectrometry: Detect the eluted analytes using a tandem mass spectrometer operating in MRM mode with an electrospray ionization (ESI) source.[22]

  • Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of the analyte in the unknown samples by comparing their peak area ratios (analyte/IS) to the curve.

Conclusion and Future Perspectives

The pharmacokinetic profiles of indazole-3-carboxylic acid derivatives are diverse and intricately linked to their chemical structures. Lonidamine, as a parent carboxylic acid, exhibits high absorption but variable first-pass metabolism. In contrast, its contraceptive analogue gamendazole demonstrates the potential for targeted tissue distribution. The indazole-3-carboxamide SCRAs undergo extensive metabolism, where hydrolysis to the core carboxylic acid is a key step, making these metabolites vital for forensic identification.

A significant gap in the current literature is the lack of direct, head-to-head comparative pharmacokinetic studies of the metabolites themselves. Future research should focus on synthesizing these primary metabolites and characterizing their individual ADME profiles. This would provide a clearer understanding of their contribution to the overall pharmacology and toxicology of the parent compounds and refine the interpretation of clinical and forensic data. Advanced methodologies, such as physiologically based pharmacokinetic (PBPK) modeling, could also be employed to better predict human pharmacokinetics from preclinical data and account for interspecies differences.[16]

By integrating robust in vitro and in vivo models with high-sensitivity bioanalytical techniques, researchers can continue to unravel the complex journey of these important molecules, paving the way for the development of safer, more effective drugs and more reliable diagnostic markers.

References

  • Kevin, R. C., Lefever, T. W., Snyder, R. W., Patel, P. R., Fennell, T. R., Wiley, J. L., McGregor, I. S., & Thomas, B. F. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 333-347. [Link]

  • Besner, J. G., Leclaire, R., Band, P. R., Deschamps, M., De Sanctis, A. J., & Catanese, B. (1984). Pharmacokinetics of Lonidamine after oral administration in cancer patients. Oncology, 41 Suppl 1, 48–52. [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Diao, X., & Huestis, M. A. (2019). Synthetic Cannabinoids Metabolism. Frontiers in Psychiatry, 10, 79. [Link]

  • Nath, K., & Nelson, D. L. (2016). Mechanism of Antineoplastic Activity of Lonidamine. Journal of Biological Chemistry, 291(30), 15478-15489. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Pannuti, F., et al. (1991). Single- and multiple dose pharmacokinetics of lonidamine in patients suffering from non-small-cell lung cancer. Arzneimittelforschung, 41(4), 436-439. [Link]

  • Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Coughtrie, M. W. H., et al. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug Metabolism Reviews, 47(2), 125-145. [Link]

  • Sorf, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629. [Link]

  • Research and Reviews: Journal of Pharmacology and Toxicological Studies. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. [Link]

  • RTI International. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. [Link]

  • Halestrap, A. P. (2016). Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine. Biochemical Journal, 473(11), 1527-1529. [Link]

  • Mac, J., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 34-47. [Link]

  • Simcyp. (2019). Computational Comparative Pharmacology Designing better drugs for animals and humans. [Link]

  • Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. Biology of Reproduction, 78(6), 1139-1152. [Link]

  • MDPI. (n.d.). Special Issue : Pharmacokinetic Modeling and Optimal Experimental Design: Applications and Prospects. Retrieved from [Link]

  • Wikipedia. (n.d.). Lonidamine. Retrieved from [Link]

  • Tash, J. S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Biology of Reproduction. [Link]

  • Gunda, P. D., et al. (2022). Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive H2-Gamendazole Across the Blood-Testis Barrier. Drug Metabolism and Disposition, 50(7), 966-975. [Link]

  • ResearchGate. (n.d.). Structure of gamendazole, H2gamendazole, biotinylated gamendazole, and.... [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Allan, R. J., & Rona, K. (1983). The metabolic and pharmacokinetic disposition of mebendazole in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 8(4), 373-381. [Link]

  • Imre, S., et al. (2021). LC-MS/MS METHOD FOR THE DETERMINATION OF DIAZOLIC ANTHELMINTIC DRUG LEVELS FROM SHEEP AND HUMAN PLASMA FOR USE IN PHARMACOKINETICS. Farmacia, 69(1), 180-192. [Link]

  • ResearchGate. (2025). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. [Link]

  • MDPI. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. [Link]

  • Scott, J., & Poffenbarger, P. L. (1979). Pharmacogenetics of tolbutamide metabolism in humans. Diabetes, 28(1), 41-51. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. [Link]

  • Tanaka, K., et al. (2018). Pharmacokinetics and metabolic elimination of tolbutamide in female rats: Comparison with male rats. Biopharmaceutics & Drug Disposition, 39(6), 295-301. [Link]

  • Lee, E. J. D., et al. (1998). Pharmacokinetics of tolbutamide in ethnic Chinese. British Journal of Clinical Pharmacology, 47(2), 151-154. [Link]

  • Sasahara, K., et al. (2015). Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans. Drug Metabolism and Disposition, 43(8), 1215-1224. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-(2H-indazol-2-yl)-3-methylbutanoic Acid

Executive Summary & Risk Profile[1] 2-(2H-indazol-2-yl)-3-methylbutanoic acid is not a standard organic reagent. It is a structural isomer and primary metabolite associated with indazole-carboxamide synthetic cannabinoid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

2-(2H-indazol-2-yl)-3-methylbutanoic acid is not a standard organic reagent. It is a structural isomer and primary metabolite associated with indazole-carboxamide synthetic cannabinoids (e.g., AB-CHMINACA, AMB-FUBINACA).

While often used as an analytical reference standard in forensic toxicology, its structural relationship to Schedule I controlled substances dictates that it be treated with the highest level of scrutiny. Disposal protocols must satisfy two regulatory frameworks simultaneously:

  • EPA (RCRA): Management of hazardous organic waste (Toxic/Irritant).

  • DEA (Controlled Substances Act): Although the acid itself may be an unscheduled precursor in some jurisdictions, it is frequently treated as a Controlled Substance Analogue or high-risk forensic evidence.

Core Directive: The only acceptable disposal outcome is incineration that renders the compound non-retrievable .[1] Dilution, sewering, or chemical neutralization are strictly prohibited.[2]

Chemical & Regulatory Classification

Before initiating disposal, you must classify the material to determine the correct waste stream.

ParameterSpecificationOperational Implication
CAS Number 1779437-33-0 (Generic/Related)Verify against specific isomer registry in your inventory.
Molecular Formula C₁₂H₁₄N₂O₂Organic nitrogenous acid.
Hazard Class Irritant / Harmful Skin/Eye Irritant (Cat 2), Acute Tox Oral (Cat 4).[3]
Bioactivity Suspected Cannabimimetic The 2-alkyl-2H-indazole isomers are known to retain affinity for CB1/CB2 receptors. Treat as bioactive.
RCRA Code D001 / D002 / ORG Likely not P/U-listed, but treat as "Characteristic" waste if pH < 2.0.
DEA Status Forensic High-Risk Treat as Schedule I equivalent for disposal purposes (Reverse Distribution).

Pre-Disposal Stabilization & Segregation

Expert Insight: The indazole ring is robust. The carboxylic acid moiety makes this compound reactive toward strong bases and oxidizing agents. Improper mixing in a waste drum can generate heat or toxic nitrogen oxide (NOx) fumes.

Segregation Rules
  • DO NOT MIX with strong oxidizers (Peroxides, Nitrates, Permanganates).

  • DO NOT MIX with strong bases (Sodium Hydroxide) in bulk. Exothermic neutralization can aerosolize the bioactive powder.

  • Storage: Store in glass (borosilicate) or HDPE containers. Avoid metal containers if the compound is in solution (acidic corrosion risk).

Workflow: Decision Matrix

The following logic gate determines your disposal path.

DisposalDecision Start Material Identification: 2-(2H-indazol-2-yl)-3-methylbutanoic acid IsControlled Is the lab DEA Registered for Schedule I Research? Start->IsControlled BranchYes YES (DEA Lab) IsControlled->BranchYes Registered BranchNo NO (General Lab) IsControlled->BranchNo Not Registered Form41 Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered) BranchYes->Form41 HazWaste Segregate as High-Hazard Organic Waste BranchNo->HazWaste RevDist Contact Reverse Distributor (DEA-Authorized) Form41->RevDist Incineration FINAL DISPOSAL: High-Temp Incineration (>1200°C) RevDist->Incineration Labeling Label: 'Suspected Bioactive' DO NOT OPEN HazWaste->Labeling Labeling->Incineration

Figure 1: Decision matrix for determining the regulatory pathway for disposal. Note that regardless of the path, the physical endpoint is incineration.

Detailed Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)

Due to the potential for high potency (low effective dose), standard lab PPE is insufficient.

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling powder outside a hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Clothing: Tyvek sleeves or disposable lab coat to prevent cuff contamination.

Phase 2: Containerization
  • Solid Waste: Place the vial/container containing the acid into a clear, sealable secondary bag (e.g., Ziploc).

  • Overpack: Place the sealed bag into a wide-mouth HDPE jar (the "Satellite Accumulation Container").

  • Solvent Waste (HPLC effluent): If the acid is dissolved in methanol/acetonitrile, collect in a dedicated "Bioactive Organic" carboy. Do not mix with general halogenated waste to prevent cross-contamination of bulk waste streams.

Phase 3: The "Non-Retrievable" Standard

Crucial Mechanism: To satisfy DEA "non-retrievable" standards (21 CFR § 1317), the method must permanently alter the chemical state.[1][2][4]

  • Chemical Digestion (NOT RECOMMENDED): While bleach (sodium hypochlorite) can oxidize the structure, it often yields chlorinated indazole byproducts that are environmental toxins.

  • Incineration (REQUIRED): The waste manifest must specify "Incineration Only" . The facility must operate at temperatures sufficient to break the indazole aromatic system (>1000°C).

Phase 4: Documentation (Chain of Custody)

If you are a DEA registrant:

  • Complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed).

  • Two employees must witness the sealing of the waste liner.

  • Transfer custody to a DEA-Registered Reverse Distributor .

Emergency Contingency: Spill Response

If the dry powder is spilled, do not sweep . Sweeping generates aerosols which can be inhaled.

SpillResponse Spill Spill Detected Isolate Evacuate Immediate Area Post 'Do Not Enter' Spill->Isolate PPE Don PPE: Double Gloves, Goggles, Respirator (P100) Isolate->PPE WetMethod Wet Method Cleanup: Cover with MeOH-dampened paper towels PPE->WetMethod Pickup Wipe Inward (Perimeter to Center) WetMethod->Pickup Bagging Double Bag Waste Label 'Bioactive Spills' Pickup->Bagging Decon Surface Decontamination: Scrub with 10% Bleach Then Water Rinse Bagging->Decon

Figure 2: Workflow for safely managing a spill of bioactive indazole powder.

References

  • United States Drug Enforcement Administration (DEA). (2014).[4][5] Disposal of Controlled Substances; Final Rule.[4] 21 CFR Parts 1300, 1301, 1304, et al. Federal Register.

    • Source:

  • Cayman Chemical. (2023).[6] Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate (Related Precursor) Safety Data Sheet.

    • Source:

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[7]

    • Source:

  • Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities with cannabimimetic activities.[8][9] ACS Chemical Neuroscience.

    • Source:

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